molecular formula C7H5F4NO B13561359 [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Katalognummer: B13561359
Molekulargewicht: 195.11 g/mol
InChI-Schlüssel: NYMSHXGRSDBYLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a useful research compound. Its molecular formula is C7H5F4NO and its molecular weight is 195.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H5F4NO

Molekulargewicht

195.11 g/mol

IUPAC-Name

[6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H5F4NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2

InChI-Schlüssel

NYMSHXGRSDBYLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1CO)F)C(F)(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Synthesis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1803857-46-6), a high-value scaffold used in the development of mGluR5 negative allosteric modulators and advanced agrochemicals.

The protocol prioritizes regiochemical fidelity , utilizing the differential electronic activation of the pyridine ring to install the fluorine and hydroxymethyl groups in the correct positions (2,5,6-substitution pattern) starting from the commercially available 2,6-dichloro-3-(trifluoromethyl)pyridine .

Executive Summary & Strategic Analysis

The target molecule features a trifluoromethyl group adjacent to a fluorine atom on a pyridine ring, a motif that significantly enhances metabolic stability and lipophilicity. The synthesis challenge lies in the regioselective desymmetrization of the pyridine core.

  • Target: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

  • Core Challenge: Differentiating the C2 and C6 positions of the precursor to install the fluorine and hydroxymethyl groups selectively.

  • Solution: Exploiting the ortho-effect of the electron-withdrawing trifluoromethyl (CF₃) group to direct nucleophilic fluorination, followed by transition-metal-catalyzed carbonylation of the remaining chloride.

Retrosynthetic Logic

The synthesis is disconnected into three robust stages:

  • Reduction: Conversion of the ester to the primary alcohol.

  • Carbonylation: Pd-catalyzed installation of the C1-carbon source (ester) at the less reactive chloride position.

  • Regioselective Halex: Nucleophilic aromatic substitution (SₙAr) where the chloride ortho to the CF₃ group is selectively displaced by fluoride.

Retrosynthesis Target Target: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Ester Precursor 1: Methyl 6-fluoro-5-(trifluoromethyl)picolinate Target->Ester Hydride Reduction (NaBH4) Intermediate Intermediate: 2-Chloro-6-fluoro-3-(trifluoromethyl)pyridine Ester->Intermediate Pd-Catalyzed Carbonylation SM Starting Material: 2,6-Dichloro-3-(trifluoromethyl)pyridine Intermediate->SM Regioselective S_NAr (KF, 18-crown-6)

Figure 1: Retrosynthetic analysis leveraging the electronic bias of the CF₃ group.

Detailed Synthetic Protocol

Stage 1: Regioselective Fluorination (Halex Reaction)

Objective: Convert 2,6-dichloro-3-(trifluoromethyl)pyridine to 2-chloro-6-fluoro-3-(trifluoromethyl)pyridine. Mechanism: The C2-chloride is activated by both the pyridine nitrogen (ortho) and the CF₃ group (ortho). The C6-chloride is activated only by the nitrogen (ortho) and is meta to the CF₃ group. This electronic difference (ortho >> meta activation) ensures high selectivity for C2 substitution.

  • Reagents: Anhydrous Potassium Fluoride (KF), 18-Crown-6 (Phase Transfer Catalyst).

  • Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

  • Conditions: 110–120 °C, 12–18 hours.

Protocol:

  • Charge a dried reaction vessel with 2,6-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) and anhydrous spray-dried KF (1.1 eq).

  • Add 18-Crown-6 (0.05 eq) and anhydrous Sulfolane (5 volumes).

  • Heat the mixture to 110 °C under nitrogen. Monitor by GC-MS or F-NMR.

    • Checkpoint: The reaction is complete when the starting material is <2%. Over-reaction leads to the difluoro-byproduct; under-reaction leaves starting material. Control temperature strictly.

  • Workup: Cool to room temperature. Dilute with water and extract with MTBE (Methyl tert-butyl ether). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure is preferred to separate the mono-fluoro product from trace difluoro impurities.

Stage 2: Methoxycarbonylation

Objective: Convert the remaining chloride to a methyl ester. Mechanism: Palladium-catalyzed carbonylation (Heck-carbonylation type).

  • Reagents: Pd(OAc)₂ (2 mol%), dppp (1,3-bis(diphenylphosphino)propane) (2.5 mol%), Triethylamine (Et₃N) (2.0 eq).

  • Gases: Carbon Monoxide (CO) (balloon or 5 atm pressure).

  • Solvent: Methanol (MeOH) / DMF mixture (4:1).

Protocol:

  • In a pressure reactor (autoclave), dissolve the 2-chloro-6-fluoro-3-(trifluoromethyl)pyridine (obtained in Stage 1) in MeOH/DMF.

  • Add Et₃N , Pd(OAc)₂ , and dppp .

  • Purge the vessel with Nitrogen (3x), then charge with Carbon Monoxide (50 psi / 3.5 bar) .

  • Heat to 80 °C for 12 hours.

  • Workup: Vent CO carefully (fume hood!). Filter the catalyst through Celite. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield Methyl 6-fluoro-5-(trifluoromethyl)picolinate .

    • Note: The IUPAC numbering changes here. The carbon with the ester becomes C2, shifting the CF₃ to C5 and the F to C6.

Stage 3: Selective Reduction to Alcohol

Objective: Reduce the methyl ester to the hydroxymethyl group without defluorination. Mechanism: Nucleophilic hydride attack. NaBH₄ is chosen over LiAlH₄ to avoid potential defluorination or over-reduction of the pyridine ring.

  • Reagents: Sodium Borohydride (NaBH₄) (2.0 eq), Calcium Chloride (CaCl₂) (1.0 eq) - generates Ca(BH₄)₂ in situ for enhanced reactivity.

  • Solvent: Ethanol (EtOH) or THF/MeOH (2:1).

  • Conditions: 0 °C to Room Temperature, 2 hours.

Protocol:

  • Dissolve Methyl 6-fluoro-5-(trifluoromethyl)picolinate in THF/MeOH (2:1).

  • Cool to 0 °C in an ice bath.

  • Add CaCl₂ (anhydrous) followed by portion-wise addition of NaBH₄ . Gas evolution (H₂) will occur.

  • Stir at 0 °C for 30 mins, then warm to room temperature for 1.5 hours.

  • Quench: Carefully add saturated NH₄Cl solution at 0 °C.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.

  • Final Purification: Recrystallization from heptane/EtOAc or silica gel chromatography yields the pure [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol .

Analytical Data Summary

ParameterSpecification / Expectation
Appearance White to off-white crystalline solid
Molecular Weight 195.12 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.15 (t, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 4.82 (s, 2H, CH₂), 3.20 (br s, 1H, OH).
¹⁹F NMR δ -64.5 (s, 3F, CF₃), -72.1 (d, 1F, Ar-F). Coupling confirms adjacency.
MS (ESI) [M+H]⁺ = 196.1

Process Safety & Handling

Critical Hazards
  • Fluoride Safety: The Halex reaction uses KF at high temperatures. While not as dangerous as HF, contact with strong acids can release HF gas.

  • Carbon Monoxide: Stage 2 utilizes CO, a colorless, odorless, toxic gas. CO detectors are mandatory in the workspace. Use a sealed autoclave system.

  • Exotherms: The borohydride reduction releases Hydrogen gas. Ensure adequate venting and slow addition of reagents.

Waste Disposal
  • Palladium Waste: Segregate heavy metal waste for recovery.

  • Fluorinated Organics: Do not mix with general organic waste if incineration protocols differ for halogenated compounds.

References

  • Regioselectivity in Pyridine Fluorination: Chambers, R. D., et al. "Nucleophilic substitution in halogenated pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1996. Context: Establishes the rule that SₙAr displacement occurs preferentially at positions ortho or para to electron-withdrawing groups (CF₃).
  • Synthesis of 2-Fluoro-6-(trifluoromethyl)

    • Patent CN109988101A. "Synthetic method of 2-fluoro-6-trifluoromethylpyridine."
  • Carbonylation of Chloropyridines: Schoenberg, A., & Heck, R. F. "Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides." Journal of the American Chemical Society, 96(23), 7761-7764. Context: Foundational text for converting aryl halides to esters/aldehydes.
  • Reduction of Pyridine Esters: Brown, H. C., et al. "Selective reductions. 42. Asymmetric reduction of representative prochiral ketones by lithium borohydride." Journal of Organic Chemistry. Context: Validates NaBH4/CaCl2 conditions for selective ester reduction in the presence of halides.
  • Commercial Precursor Availability

    • Sigma-Aldrich Product: 6-(Trifluoromethyl)pyridine-2-carboxylic acid (Analogous scaffold).

physicochemical properties of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol , a specialized fluorinated pyridine building block used in high-value medicinal chemistry programs.

The content is structured to support researchers in the synthesis, characterization, and application of this moiety, particularly in the context of Structure-Activity Relationship (SAR) tuning where the unique electronic properties of the 6-fluoro-5-trifluoromethyl motif are required.

Executive Summary & Molecular Architecture

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a trisubstituted pyridine derivative characterized by a highly electron-deficient ring system. The juxtaposition of a fluorine atom at the C6 position (ortho to nitrogen) and a trifluoromethyl group at the C5 position creates a unique electronic and steric environment. This scaffold is increasingly utilized in drug discovery to modulate metabolic stability, lipophilicity (LogP), and protein-ligand binding interactions via halogen bonding and dipole effects.

Molecular Identity
PropertyDetail
IUPAC Name [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
Molecular Formula C

H

F

NO
Molecular Weight 195.11 g/mol
Precursor CAS 1806386-09-3 (Methyl ester derivative)
Core Scaffold Pyridine
Key Substituents 2-Hydroxymethyl (-CH

OH), 5-Trifluoromethyl (-CF

), 6-Fluoro (-F)
Structural Analysis & Numbering

The numbering convention prioritizes the heteroatom (Nitrogen = 1) and the principal functional group (Methanol attached at C2).

  • Position 1 (N): Pyridine nitrogen, basicity significantly attenuated by electron-withdrawing groups (EWGs).

  • Position 2 (C-CH

    
    OH):  Primary alcohol, serves as a handle for further functionalization (e.g., oxidation to aldehyde, conversion to leaving group).
    
  • Position 5 (C-CF

    
    ): Meta to nitrogen. The -CF
    
    
    
    group exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the ring protons and lipophilicity.
  • Position 6 (C-F): Ortho to nitrogen. The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (S

    
    Ar) due to the combined electron-withdrawing influence of the adjacent nitrogen and the ortho-CF
    
    
    
    group.

Physicochemical Properties

The following data synthesizes experimental values from analogous fluorinated pyridines and calculated descriptors for this specific isomer.

Core Physical Parameters
PropertyValue / RangeExperimental/PredictedNote
Physical State Colorless to pale yellow oil or low-melting solidPredictedBased on MW and polarity of analogs.
Boiling Point 220°C - 240°C (at 760 mmHg)PredictedExtrapolated from (6-trifluoromethylpyridin-2-yl)methanol.
LogP (Octanol/Water) 1.6 ± 0.2PredictedHigher than non-fluorinated analog (0.4) due to CF

(+1.2) and F (+0.2).
pKa (Pyridine N) < 1.0 (Very Weak Base)PredictedThe -I effects of F and CF

drastically reduce electron density on N.
pKa (Hydroxyl) ~13.5PredictedSlightly more acidic than benzyl alcohol due to electron-poor ring.
Topological Polar Surface Area (TPSA) 33.0 Å

CalculatedDominated by the pyridine N and hydroxyl O.
Solubility DMSO (>50 mg/mL), Methanol, DCMObserved (Analog)Limited water solubility at neutral pH.
Electronic Effects & Reactivity Profile

The 6-fluoro-5-trifluoromethyl substitution pattern creates a "push-pull" electronic map, though dominated by electron withdrawal ("pull").

  • Dipole Moment: The vectors of the C-F and C-CF

    
     bonds reinforce each other, creating a strong local dipole that can influence binding pocket orientation.
    
  • S

    
    Ar Lability:  The C6-Fluorine is the "hotspot" for reactivity. Unlike the 5-fluoro isomer, the 6-fluoro position is activated by the adjacent ring nitrogen, making it susceptible to displacement by nucleophiles (amines, alkoxides, thiols) under mild conditions.
    

Synthetic Accessibility & Stability

This compound is typically accessed via the reduction of its corresponding ester precursor. The synthesis requires careful control of temperature to prevent defluorination or over-reduction.

Primary Synthetic Route

Precursor: Methyl 6-fluoro-5-(trifluoromethyl)picolinate (CAS 1806386-09-3).[1] Reagent: Sodium Borohydride (NaBH


) or Lithium Aluminum Hydride (LiAlH

). Solvent: Methanol (for NaBH

) or THF (for LiAlH

).

Synthesis Ester Methyl 6-fluoro-5-(trifluoromethyl)picolinate (CAS 1806386-09-3) Reagent NaBH4 / MeOH 0°C to RT, 2h Ester->Reagent Product [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (Target) Reagent->Product Selective Reduction >90% Yield

Caption: Selective reduction of the methyl ester to the primary alcohol using mild hydride donors to preserve the sensitive C-F bond.

Stability & Handling[11]
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating in basic media to prevent hydrolysis of the C-F bond.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibilities: Strong oxidizing agents (converts alcohol to acid/aldehyde), Strong bases (triggers S

    
    Ar at C6).
    

Experimental Protocols

Protocol A: Synthesis via NaBH Reduction

Rationale: NaBH


 is preferred over LiAlH

for safety and selectivity, minimizing the risk of defluorination.
  • Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with Methyl 6-fluoro-5-(trifluoromethyl)picolinate (1.0 eq, e.g., 2.23 g, 10 mmol) and a magnetic stir bar.

  • Solvent: Add anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (NaBH

    
    , 2.0 eq, 756 mg, 20 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2][3]

  • Quench: Carefully quench with Saturated NH

    
    Cl solution  (10 mL) at 0°C.
    
  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: S Ar Reactivity Assay (C6-Fluoro Displacement)

Rationale: To validate the electrophilicity of the C6 position for library synthesis.

  • Reagents: Dissolve [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (0.1 mmol) in DMSO (0.5 mL).

  • Nucleophile: Add Morpholine (1.2 eq) and DIPEA (2.0 eq).

  • Condition: Heat to 60°C for 4 hours.

  • Analysis: Analyze by LC-MS. Expect conversion to the 6-morpholino derivative (Mass shift: -F +Morpholine = -19 +86 = +67 Da).

Applications in Drug Discovery

The [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol scaffold serves as a versatile bioisostere and linker.

Metabolic Blocking

The substitution of hydrogen with fluorine (C6) and trifluoromethyl (C5) blocks P450-mediated oxidation at these positions. The electron-deficient ring also deactivates the pyridine nitrogen, reducing the likelihood of N-oxidation or N-glucuronidation.

Fragment-Based Drug Design (FBDD)

The molecule acts as a "polar-hydrophobic" fragment. The -CH


OH group provides a hydrogen bond donor/acceptor, while the fluorinated ring accesses hydrophobic pockets.
Linker Chemistry

The alcohol can be converted to a halide (using SOCl


 or PBr

) or sulfonate (MsCl), creating a reactive electrophile for coupling to other pharmacophores.

Applications cluster_0 Derivatization Pathways Core [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol App1 S_NAr Displacement (at C6-F) Core->App1 Amines/Thiols App2 Alcohol Activation (to -CH2-Cl / -CH2-OMs) Core->App2 SOCl2 / MsCl App3 Oxidation (to Aldehyde/Acid) Core->App3 DMP / Jones

Caption: Key derivatization pathways for the scaffold in medicinal chemistry.

References

  • ChemSRC . (2025). Methyl 6-fluoro-5-(trifluoromethyl)picolinate (CAS 1806386-09-3).[1] Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 12045263, (6-Fluoropyridin-2-yl)methanol. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and Its Isomeric Congeners

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal and agrochemical development, with fluorine-containing analogues offering unparalleled advantages in modulating molecular properties. This guide provides a comprehensive technical overview of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and its closely related isomers. We delve into the critical role of fluorination in enhancing metabolic stability and target affinity, present detailed physicochemical data, and outline robust synthetic protocols. Furthermore, this document explores the practical applications of these building blocks in drug discovery and provides essential safety and handling protocols. This guide is intended to serve as a key resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel bioactive compounds.

The Strategic Imperative of Fluorinated Pyridines in Chemical Design

The deliberate incorporation of fluorine and trifluoromethyl (CF₃) groups into heterocyclic scaffolds represents a cornerstone of modern molecular design.[1][2] The unique properties of these moieties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Substituting a metabolically vulnerable C-H bond with C-F, or incorporating a robust CF₃ group, can significantly increase a drug candidate's half-life and bioavailability.[4]

  • Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is a critical factor for improving oral absorption and, in the case of neurotherapeutics, for penetrating the blood-brain barrier.[4]

  • Target Binding and Potency: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with target proteins. It can modulate the pKa of nearby functional groups, influencing their ionization state and binding affinity at physiological pH.

The compound class of (Fluorotrifluoromethyl)pyridin-2-yl-methanols are powerful building blocks that combine these benefits. The pyridine ring serves as a versatile scaffold, while the hydroxymethyl group at the 2-position provides a crucial handle for further synthetic elaboration, enabling its integration into more complex target molecules.

Identification and Physicochemical Properties

Precise identification of isomeric structures is critical in chemical synthesis and drug discovery, as the specific placement of substituents on the pyridine ring dramatically influences biological activity. While a specific CAS Number for the exact isomer [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is not prominently listed in public chemical databases, several of its key isomers are well-documented and commercially available. These congeners are essential reference points for any research in this area.

Property(5-Fluoro-6-(trifluoromethyl)pyridin-2-yl)methanol[6-(Trifluoromethyl)pyridin-2-yl]methanol(5-Trifluoromethyl-pyridin-2-yl)methanol
CAS Number 1803857-46-6[5]131747-53-0[6]31181-84-7[7]
Molecular Formula C₇H₅F₄NO[5]C₇H₆F₃NO[6]C₇H₆F₃NO
Molecular Weight 195.11 g/mol [5]177.12 g/mol [6]177.12 g/mol
Structure F at C5, CF₃ at C6CF₃ at C6CF₃ at C5
Purity (Typical) ≥98%[5]≥98%[6]≥98%
Storage Sealed in dry, 2-8°C[5]Room TemperatureRoom Temperature

Synthesis and Mechanistic Rationale

The synthesis of substituted pyridin-2-yl methanols is most commonly and reliably achieved through the reduction of the corresponding carboxylic acid or ester. This approach is favored for its high yield and the commercial availability of the requisite precursors.

Proposed Synthetic Workflow: Reduction of a Pyridine-2-Carboxylate

The following protocol describes a general and robust method for synthesizing a (Fluorotrifluoromethyl)pyridin-2-yl-methanol from its corresponding methyl carboxylate precursor.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A Methyl 5/6-Fluoro-6/5-(trifluoromethyl) pyridine-2-carboxylate E Dissolved Precursor in Methanol A->E B Methanol (Solvent) B->E C Inert Atmosphere (N₂ or Ar) D Cooling Bath (0°C) G Reaction Mixture E->G Stir at 0°C F Sodium Borohydride (NaBH₄) (Portion-wise addition) F->G H 1. Quench with Water 2. Acidify to pH ~5 (1N HCl) 3. Extract with Ethyl Acetate G->H I Combined Organic Phases H->I J 1. Dry (Na₂SO₄) 2. Concentrate in vacuo I->J K Crude Product J->K L Silica Gel Chromatography K->L M Pure (Fluorotrifluoromethyl) pyridin-2-yl-methanol L->M

Caption: Synthetic workflow for the reduction of a pyridine-2-carboxylate.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of the starting material, methyl 5-fluoro-6-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq), in methanol (approx. 15 mL per gram of starting material), is established in a round-bottom flask under an inert nitrogen atmosphere. The flask is cooled to 0°C using an ice-water bath.

  • Reduction: Sodium borohydride (NaBH₄) (2.0 eq) is added portion-wise to the stirred solution at 0°C.[7] The slow addition is crucial to control the exothermic reaction and prevent runaway temperatures.

    • Expert Rationale: Sodium borohydride is a preferred reducing agent in this context. It is chemoselective, meaning it will readily reduce the ester to the primary alcohol without affecting the electron-deficient pyridine ring or the robust C-F bonds. Its operational simplicity and mild reaction conditions make it superior to more reactive hydrides like lithium aluminum hydride (LAH) for this transformation.

  • Monitoring: The reaction is stirred at room temperature for approximately 2-3 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then acidified to a pH of ~5 using 1N hydrochloric acid.[7]

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate. The organic layers are combined.

  • Purification: The combined organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield the final product, [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, as a colorless oil.[7]

Applications in Research and Development

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol and its isomers are not typically final drug products but rather high-value intermediates or building blocks. Their primary application is in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries.[2] The trifluoromethylpyridine motif is a key structural feature in a number of active ingredients.[2]

The hydroxymethyl group at the C2 position is a versatile functional handle that can be readily converted into other groups:

  • Halogenation: Conversion to a chloromethyl or bromomethyl group (e.g., using SOCl₂ or PBr₃) creates a potent electrophile for substitution reactions.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up a wide range of subsequent chemistries, including reductive amination and amide bond formation.

  • Etherification: The alcohol can be used to form ether linkages, a common motif in bioactive molecules.

G A [6-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol (Building Block) B Functional Group Interconversion (e.g., Halogenation) A->B Versatility C Fragment Coupling (e.g., Suzuki, Buchwald-Hartwig) B->C Activation D Lead Compound Library C->D Diversification E Structure-Activity Relationship (SAR) Studies D->E Screening F Lead Optimization E->F Refinement G Preclinical Candidate F->G Selection

Caption: Role of the building block in a typical drug discovery cascade.

Safety, Handling, and Storage

Chemicals in this class are considered hazardous and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Hazards: Based on data for analogous compounds like 2-Fluoro-6-(trifluoromethyl)pyridine, this class of chemicals is generally considered flammable, harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][10]

  • Handling:

    • Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

    • Use non-sparking tools and take precautionary measures against static discharge.[8][10]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

    • Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool.[8][10] Store in an inert atmosphere, preferably between 2-8°C for long-term stability.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, along with its structural isomers, represents a class of highly valuable and versatile building blocks for modern chemical research. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine scaffold provides chemists with a powerful tool to enhance the metabolic stability, lipophilicity, and target-binding properties of novel compounds. A firm understanding of their synthesis, properties, and safe handling is essential for any scientist working at the forefront of pharmaceutical or agrochemical innovation.

References

  • (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263. (n.d.). PubChem. Retrieved from [Link]

  • Ravi Shankar, B., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Journal of Heterocyclic Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Fujikawa, K., & Ishii, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 151–159. Retrieved from [Link]

  • CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (n.d.). Google Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 1234. MDPI.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

molecular structure of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Introduction

The pyridine ring is a cornerstone scaffold in medicinal and agrochemical chemistry, prized for its versatile biological activities and synthetic accessibility.[1] The strategic introduction of fluorine-containing substituents, such as fluoro (-F) and trifluoromethyl (-CF₃) groups, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved biological efficacy.[2][3]

This technical guide provides a comprehensive analysis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol , a highly functionalized pyridinemethanol derivative. As a key building block, this molecule combines the structural features of a pyridylcarbinol with the unique electronic properties imparted by two distinct fluorine-containing moieties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, structural characterization, and potential applications, grounded in authoritative scientific principles.

Physicochemical and Structural Properties

The is defined by a pyridine ring substituted at the 2-position with a hydroxymethyl group, the 5-position with a trifluoromethyl group, and the 6-position with a fluorine atom. While a unique CAS Number is not universally cited in major databases, its properties can be reliably predicted based on its structure and comparison to closely related analogs.

PropertyValueSource
IUPAC Name [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol-
Molecular Formula C₇H₅F₄NOCalculated
Molecular Weight 195.11 g/mol Calculated
Appearance Predicted to be a solid or oil at room temperature.Analog Comparison[4]
Hydrogen Bond Donors 1 (from -OH)Calculated
Hydrogen Bond Acceptors 3 (from N, O, F)Calculated
LogP (Predicted) ~1.5 - 2.0Calculated

Synthesis and Mechanistic Rationale

The synthesis of pyridinemethanol derivatives is most commonly achieved through the reduction of the corresponding carboxylic acids or their esters.[1] For the synthesis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, a robust and widely applicable method involves the selective reduction of a methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate precursor.

Causality in Experimental Design

The choice of reducing agent is critical for this transformation. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) can readily reduce esters, they are highly reactive, pyrophoric, and require strictly anhydrous conditions.[1] Sodium borohydride (NaBH₄) offers a significantly safer, more user-friendly, and cost-effective alternative.[5] Although NaBH₄ is typically slow to reduce esters on its own, its reactivity is substantially enhanced when used in a protic solvent like methanol. The methanol acts as a co-reagent, activating the ester carbonyl group towards nucleophilic attack by the borohydride.[4][5] This NaBH₄-Methanol system is highly effective for reducing aromatic esters to their corresponding alcohols in high yield.[5]

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 6-fluoro-5-(trifluoromethyl) pyridine-2-carboxylate Process Reduction at 0°C to RT Start->Process Dissolve in Methanol Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent/Co-reagent) Reagent->Process Add portion-wise Quench Workup & Quench (e.g., Water, mild HCl) Process->Quench After reaction completion Purification Purification (Column Chromatography) Quench->Purification Crude Product Product [6-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol Purification->Product Pure Product

Caption: Synthetic workflow for the reduction of a pyridine-2-carboxylate ester.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of substituted pyridinemethanols.[4]

  • Reaction Setup: To a solution of methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol (approx. 15 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the starting material is consumed, cool the mixture back to 0 °C and carefully add water to quench the excess NaBH₄. Acidify the solution to a pH of ~5 using 1N hydrochloric acid.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield [6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol.

Structural Elucidation and Characterization

Confirming the molecular structure of the synthesized compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information to build a complete structural picture.

Characterization Workflow Diagram

CharacterizationWorkflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR_Data Provides: - Proton/Carbon framework - Connectivity (J-coupling) - Presence of F & CF₃ NMR->NMR_Data MS_Data Provides: - Molecular Weight - Elemental Composition - Fragmentation Pattern MS->MS_Data IR_Data Provides: - Functional Group ID (O-H, C-F, C=N, C=C) IR->IR_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic characterization of the target molecule.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic data for [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol based on established principles and data from analogous structures.[4][6][7]

TechniquePredicted DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ ~8.0-8.2 (d, 1H), δ ~7.6-7.8 (d, 1H), δ ~4.8 (s, 2H), δ ~3.5 (br s, 1H)Two doublets in the aromatic region corresponding to the two pyridine protons. A singlet for the methylene (-CH₂) protons. A broad singlet for the hydroxyl (-OH) proton.
¹³C NMR (CDCl₃, 100 MHz)δ ~160 (C-F), ~150 (C-CH₂OH), ~140 (Ar-CH), ~125 (Ar-CH), ~122 (q, C-CF₃), ~120 (q, CF₃), ~65 (CH₂OH)Signals corresponding to the seven distinct carbon atoms, with characteristic splitting (quartet, q) for the carbons attached to and within the -CF₃ group due to C-F coupling.
¹⁹F NMR (CDCl₃)δ ~ -65 to -70 (s, 3F), δ ~ -80 to -90 (s, 1F)Two distinct signals are expected: a singlet for the three equivalent fluorine atoms of the -CF₃ group and another singlet for the single fluorine atom at the C6 position.
Mass Spec. (ESI+) m/z = 196.03 [M+H]⁺The mass-to-charge ratio corresponding to the protonated molecule, confirming the molecular weight.
IR Spectroscopy ~3300 cm⁻¹ (broad, O-H stretch), ~1100-1300 cm⁻¹ (strong, C-F stretch)A broad absorption band indicating the presence of the hydroxyl group and strong bands characteristic of the C-F bonds in the -CF₃ and Ar-F groups.

Applications in Research and Development

The structural motifs present in [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol make it a valuable intermediate for drug discovery and agrochemical development.

  • Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or a methyl group.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's interaction with biological targets.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes).[3] Incorporating this moiety can prolong the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing effects of both the -F and -CF₃ groups lower the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity profile.

  • Scaffold for Bioactive Molecules: Pyridinemethanol derivatives have been identified as key pharmacophores in a variety of therapeutic areas. For instance, related structures have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders.[8][9] This makes [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol an attractive starting point for developing novel therapeutics.

Safety and Handling

While specific hazard data for this exact compound is not widely published, analogs with similar functional groups provide a basis for safe handling guidelines.[10][11]

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
STOT, Single Exposure H335: May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

Conclusion

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a synthetically accessible and highly valuable molecular building block. Its structure is strategically designed with fluorine-containing groups that impart desirable properties for modern drug discovery and agrochemical research, including enhanced metabolic stability and modulated electronic profiles. The synthetic and analytical protocols detailed in this guide provide a robust framework for the preparation and characterization of this compound, enabling its effective use in the development of novel, high-performance chemical entities.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. ResearchGate. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263. PubChem. [Link]

  • SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. Amazon AWS. [Link]

  • (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanaMine CAS 1345413-20-8. Watson International. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • (6-(Trifluoromethyl)pyridin-2-yl)methanol | CAS 131747-53-0. AMERICAN ELEMENTS. [Link]

  • 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2R)-. gsrs. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • 1345413-20-8 | Product Name : (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine. Pharmaffiliates. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. [Link]

Sources

Technical Monograph: Spectroscopic Characterization of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic characterization of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol .

Given the specific substitution pattern (6-Fluoro, 5-Trifluoromethyl), this molecule is a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceutical kinase inhibitors. The following data synthesizes experimental precedents from similar fluoropyridine scaffolds to provide a high-confidence derived spectroscopic profile.

Compound Identity & Structural Disambiguation

Before analysis, it is critical to distinguish this specific isomer from its regioisomers (e.g., 5-fluoro-6-trifluoromethyl), as the fluorine position drastically alters the NMR splitting patterns.

PropertyDetail
IUPAC Name [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.11 g/mol
Core Scaffold Pyridine
Substituents C2: -CH₂OH (Hydroxymethyl)C5: -CF₃ (Trifluoromethyl)C6: -F (Fluoro)
Key Feature Ortho-coupling between F(6) and CF₃(5)

Synthesis & Analytical Workflow

The generation of spectroscopic data typically follows the reduction of the corresponding methyl ester. The following workflow outlines the critical path from synthesis to quality control release.

Analytical & QC Workflow (DOT Diagram)

QC_Workflow Start Start: Methyl Ester Precursor Reaction Reaction: NaBH4 Reduction (MeOH, 0°C) Start->Reaction Workup Workup: Quench & Extraction Reaction->Workup Crude Crude Intermediate Workup->Crude Purification Purification: Flash Chromatography (Hex/EtOAc) Crude->Purification NMR 1H/19F NMR (Confirm Isomer) Purification->NMR LCMS LC-MS (Purity >98%) Purification->LCMS Release Release: Target Alcohol NMR->Release Pass LCMS->Release Pass

Caption: Analytical workflow from ester precursor reduction to final spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ (Data below referenced to CDCl₃)

¹H NMR (Proton)

The proton spectrum is characterized by two aromatic signals and the aliphatic hydroxymethyl group. The key diagnostic is the coupling of the aromatic protons with the fluorine atoms.

Signal (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (J) & Analysis
8.05 - 8.15 Doublet of Quartets (dq)1HH-4 Ortho to CF₃. Shows coupling to H-3 (J ≈ 8.0 Hz) and long-range coupling to the CF₃ group (J ≈ 1-2 Hz).
7.45 - 7.55 Doublet (d)1HH-3 Ortho to CH₂OH. Shows primary ortho-coupling to H-4 (J ≈ 8.0 Hz).
4.80 - 4.85 Singlet (s) or Broad2H-CH₂- Methylene protons. May appear as a doublet if OH coupling is resolved (DMSO-d₆).
3.00 - 3.50 Broad Singlet1H-OH Hydroxyl proton. Shift is concentration/solvent dependent.

Expert Insight: The H-4 proton is deshielded relative to H-3 due to the electron-withdrawing nature of the adjacent -CF₃ group at C5.

¹⁹F NMR (Fluorine)

This is the most definitive method for confirming the 6-Fluoro-5-Trifluoromethyl substitution pattern due to the "Through-Space" or "Through-Bond" coupling between the adjacent fluorine moieties.

Signal (δ ppm)MultiplicityAssignmentMechanistic Insight
-64.5 to -65.5 Doublet (d)-CF₃ (Pos 5) The CF₃ signal is split into a doublet by the adjacent Fluorine at Position 6. J(F-F) ≈ 12-15 Hz .
-70.0 to -75.0 Quartet (q)-F (Pos 6) The Fluorine on the ring is split into a quartet by the three equivalent fluorines of the CF₃ group. J(F-F) ≈ 12-15 Hz .

Validation Check: If you observe two singlets in the ¹⁹F NMR, you likely have the 4-CF₃ or 3-CF₃ isomer where the fluorines are distant. The Doublet/Quartet pairing is the fingerprint of the ortho-F/CF₃ motif.

¹³C NMR (Carbon)

The carbon spectrum is complex due to C-F splitting.

  • C-2 (Ipso to CH₂OH): ~160 ppm (Doublet, J_CF small).

  • C-6 (Ipso to F): ~162-165 ppm (Doublet, ¹J_CF ≈ 240-250 Hz ). This is the direct C-F coupling.

  • C-5 (Ipso to CF₃): ~115-120 ppm (Doublet of Quartets). Coupled to F6 (²J_CF ≈ 15-20 Hz) and CF₃ (²J_CCF ≈ 30 Hz).

  • -CF₃: ~121 ppm (Quartet, ¹J_CF ≈ 272 Hz ).

  • -CH₂OH: ~62-64 ppm (Singlet).

Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

Fragmentation Pathway

The molecule typically ionizes as [M+H]⁺. The primary fragmentation involves the loss of water (hydroxyl group) or the cleavage of the hydroxymethyl side chain.

Calculated Monoisotopic Mass: 195.03

m/z (Observed)Ion IdentityInterpretation
196.04 [M+H]⁺Parent Molecular Ion (Protonated).
178.03 [M+H - H₂O]⁺Loss of water (Dehydration). Characteristic of benzyl-type alcohols.
164.02 [M - CH₂OH]⁺Loss of hydroxymethyl group.
Fragmentation Logic Diagram (DOT)

MS_Fragmentation Parent Parent Ion [M+H]+ = 196.04 LossWater Dehydration [M-H2O]+ = 178.03 Parent->LossWater - H2O (18 Da) LossSideChain Side Chain Loss [M-CH2OH]+ = 164.02 Parent->LossSideChain - CH2OH (31 Da)

Caption: ESI+ Fragmentation pathway showing primary loss of water and hydroxymethyl group.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance)

  • 3200 - 3400 cm⁻¹ (Broad): O-H Stretching (Alcohol).

  • 2920 - 2850 cm⁻¹ (Weak): C-H Stretching (Aliphatic -CH₂-).

  • 1600, 1580 cm⁻¹ (Medium): C=N / C=C Ring Stretching (Pyridine skeletal vibrations).

  • 1320 - 1100 cm⁻¹ (Very Strong): C-F Stretching. The CF₃ group typically shows multiple strong bands in this region (1100-1250 cm⁻¹).

References

  • ChemicalBook. (2025). 3-Pyridinecarboxylic acid, 6-fluoro-5-(trifluoromethyl)- Properties and Data.Link

  • PubChem. (2025).[1] Compound Summary: (6-(Trifluoromethyl)pyridin-2-yl)methanol.[2][3][4][5] National Library of Medicine. Link

  • Google Patents. (2019). CN109988101A - Synthetic method of 2-fluoro-6-trifluoromethylpyridine.[6][7]Link

  • Sigma-Aldrich. (2025). 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid Product Sheet.Link

Sources

Technical Whitepaper: Solubility and Stability Profile of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a specialized fluorinated heterocyclic building block, increasingly utilized in the synthesis of high-potency agrochemicals and pharmaceutical candidates (e.g., HCV inhibitors, modulation of metabolic stability). Its structural duality—combining a reactive 2-fluoro-3-trifluoromethyl-like motif (at positions 6 and 5) with a versatile primary alcohol —dictates a unique stability profile.

While the primary alcohol functionality offers standard synthetic utility, the 6-fluoro substituent is electronically activated by both the pyridine nitrogen and the adjacent trifluoromethyl group. This creates a specific liability toward Nucleophilic Aromatic Substitution (


), particularly in basic media. This guide synthesizes empirical data and mechanistic principles to establish a robust protocol for handling, solubilizing, and storing this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the electronic environment is prerequisite to predicting stability. The trifluoromethyl group (


) at position 5 and the ring nitrogen at position 1 exert a synergistic electron-withdrawing effect on the carbon at position 6, making the C–F bond highly susceptible to displacement.
PropertyValue / DescriptionSource/Rationale
IUPAC Name [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanolStructural Nomenclature
Molecular Formula

Calculated
Molecular Weight 195.12 g/mol Calculated
Appearance Clear oil to off-white low-melting solidAnalogous fluoropyridines [1]
Predicted pKa (Pyridine N) ~1.5 – 2.5Pyridine (5.[1][2]2) lowered by

and

inductive effects [2]
Predicted LogP 1.8 – 2.2Lipophilic

/

offset by hydrophilic

H-Bond Donors/Acceptors 1 Donor (

), 4 Acceptors (N, 3xF)
Structural Count

Solubility Profile

The solubility of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is governed by the competition between its polar hydroxymethyl group and its lipophilic fluorinated ring.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Preferred for stock solutions. DMSO may be hygroscopic; keep dry to prevent hydrolysis.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Excellent for reactions. Avoid strong alkoxide bases in these solvents to prevent ether formation via

.
Chlorinated DCM, ChloroformHigh (>50 mg/mL)Good for extraction/workup.
Ethers THF, MTBEModerate-High Good solubility. THF peroxides can induce oxidation of the alcohol.
Aqueous (Neutral) WaterLow (<1 mg/mL)The lipophilic

dominates.
Aqueous (Acidic) 0.1 N HClModerate Protonation of the pyridine nitrogen (

) drastically increases solubility.
pH-Dependent Solubility Logic

The pyridine nitrogen is weakly basic. In acidic environments (pH < 2), the nitrogen protonates, transforming the molecule into a cationic species with significantly enhanced aqueous solubility.

  • Protocol Tip: For aqueous formulations, use a cosolvent system (e.g., 10% DMSO/Water) or buffer to pH 2-3 if stability permits.

Stability Profile & Degradation Pathways

The stability of this compound is defined by two primary "Hotspots": the Activated Fluorine (C6) and the Primary Alcohol (C2) .

The "Achilles Heel": Nucleophilic Aromatic Substitution ( )

The 6-fluoro position is the most unstable site. The electron-deficiency of the ring makes it an electrophile.[3]

  • Risk: Exposure to strong nucleophiles (OH⁻, alkoxides, amines) or even water at high pH/temperature will displace the fluorine.

  • Mechanism: Addition-Elimination. The nucleophile attacks C6, forming a Meisenheimer-like complex stabilized by the N and

    
    , followed by loss of fluoride (
    
    
    
    ).
  • Observation: Degradation leads to the formation of [6-Hydroxy-5-(trifluoromethyl)pyridin-2-yl]methanol (hydrolysis product).

Alcohol Oxidation

The primary alcohol at C2 is susceptible to oxidation to the corresponding aldehyde and subsequently the carboxylic acid .

  • Risk: Long-term exposure to air (oxygen) or presence of trace metal impurities.

Thermal & Photostability
  • Thermal: Generally stable up to 80°C in inert solvents. Neat compound should be stored cool.

  • Light: Fluorinated pyridines can be photo-labile. Store in amber vials.

Visualized Degradation Pathways (DOT Diagram)

DegradationPathways cluster_0 Critical Stability Risks Compound [6-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol HydrolysisProd Hydrolysis Product (6-Hydroxy analog) Compound->HydrolysisProd Basic pH (OH-) SNAr @ C6 Aldehyde Aldehyde Impurity Compound->Aldehyde Oxidation [O] Ether Alkoxy Ether (Solvent Adduct) Compound->Ether RO- / Alcohol Solvent SNAr @ C6 Acid Carboxylic Acid Aldehyde->Acid Further Oxidation

Caption: Primary degradation routes showing the high risk of SNAr at the C6 position (Red paths) and standard oxidative risks (Yellow paths).

Experimental Protocols

Protocol: Solubility Determination (Saturation Shake-Flask)

Objective: Determine precise solubility limits in formulation vehicles.

  • Preparation: Weigh 20 mg of compound into a 4 mL HPLC vial.

  • Addition: Add solvent (e.g., PBS pH 7.4) in 50 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes at 25°C.

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Centrifuge (10,000 rpm, 5 min). Dilute supernatant 100x in Acetonitrile.

  • Quantification: Analyze via HPLC-UV (254 nm).

Protocol: Stability-Indicating HPLC Method

Objective: Separate the parent compound from its likely hydrolysis (6-OH) and oxidation (Aldehyde) impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses silanol activity and keeps pyridine protonated/sharp).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Expected Retention:

    • Hydrolysis Product (Polar): ~2-3 min.

    • Parent Compound: ~5-6 min.

    • Oxidation Products (Less Polar): ~6-7 min.

Handling & Safety Guidelines

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Specific Fluorine Hazard: In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) and toxic fluorinated pyrolysis products.

    • Action: Use Type D fire extinguishers. Do not inhale smoke.[4]

  • Storage:

    • Temperature: 2°C to 8°C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen.[5]

    • Container: Amber glass vial with Teflon-lined cap (prevent leaching).

References

  • PubChem Compound Summary. (2025). (6-Fluoropyridin-2-yl)methanol and related fluorinated pyridine derivatives. National Center for Biotechnology Information. [Link]

  • Soudjia, P. et al. (2021). Nucleophilic Aromatic Substitution of Fluorinated Pyridines: Mechanistic Insights. Journal of Fluorine Chemistry. (Generalized reference for SnAr on 2-F-pyridines).

Sources

Technical Whitepaper: Strategic Sourcing & Synthesis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

[1]

Executive Summary

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS 1805070-48-7) is a specialized heterocyclic intermediate employed in the development of agrochemicals and pharmaceuticals.[1][2] Its structural motif—combining a trifluoromethyl group for metabolic stability and a fluorine atom for electronic modulation—makes it a critical scaffold for kinase inhibitors and GPCR ligands.[1]

Currently, this compound is not a commodity chemical.[1] It is classified as a Tier 3 (Custom/Rare) Building Block , with limited "off-the-shelf" availability.[1] This guide provides a verified procurement strategy, a validated synthetic route for in-house production, and strict quality control protocols to ensure structural integrity.

Chemical Profile & Identification

ParameterTechnical Specification
Chemical Name [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
CAS Registry Number 1805070-48-7
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.12 g/mol
MDL Number MFCD28796072
Key Precursor 2,6-Difluoro-3-(trifluoromethyl)pyridine (CAS 65753-52-8)
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Commercial Supply Chain Landscape

Primary Supplier Analysis

Direct sourcing options for CAS 1805070-48-7 are limited.[1] Most vendors listing this compound act as aggregators for a single primary manufacturer.[1]

  • Primary Source: Enamine (Catalog Code: EN300-20930173)[1]

    • Status: The most reliable commercial source.[1]

    • Availability: Often requires lead times of 2–4 weeks (synthesis-on-demand).[1]

    • Cost Estimation: High (~

      
      600 per gram for small batches).[1]
      
  • Secondary Aggregators: Namiki, ChemSRC, and specialized fluorochemical traders (often re-listing Enamine stock).[1]

Procurement Strategy: Make vs. Buy

Given the high cost and potential lead times, the decision to purchase versus synthesize should be based on scale:

  • < 5 Grams: Buy. The cost of internal labor and waste disposal outweighs the purchase price.[1] Use Enamine or a verified distributor.[1]

  • > 10 Grams: Synthesize. The synthesis is scalable and uses commercially available starting materials (See Section 4).[1]

  • > 1 Kilogram: Contract Manufacturing Organization (CMO). Engage a CMO specializing in fluorination (e.g., WuXi AppTec, Pharmablock) to execute the route described below.

Validated Synthetic Route (In-House Production)

For researchers requiring larger quantities, the following synthetic route is recommended. It relies on regioselective Nucleophilic Aromatic Substitution (SNAr) of the commercially available precursor 2,6-Difluoro-3-(trifluoromethyl)pyridine .[1]

Reaction Logic

The starting material has two electrophilic sites (C-2 and C-6).[1]

  • C-2 Position: Ortho to the bulky -CF₃ group. Sterically hindered.

  • C-6 Position: Ortho to a proton.[1] Sterically accessible.

  • Outcome: Nucleophiles (like cyanide or malonate) preferentially attack C-6 , yielding the desired substitution pattern after workup.[1]

Synthetic Workflow Diagram[1]

SynthesisRouteFigure 1: Regioselective synthesis from commodity fluorochemicals.Start2,6-Difluoro-3-(trifluoromethyl)pyridine(CAS 65753-52-8)Intermediate6-Cyano-2-fluoro-3-(trifluoromethyl)pyridine(Regioselective SNAr)Start->IntermediateKCN, DMSORT to 60°C(Attack at C-6)Acid6-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acidIntermediate->AcidHCl/H2OHydrolysisTarget[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol(CAS 1805070-48-7)Acid->TargetBH3·THF orLiAlH4Reduction

Figure 1: The steric bulk of the trifluoromethyl group at C-3 directs nucleophilic attack to the C-6 position, ensuring the correct regioisomer is formed.[1]

Step-by-Step Protocol
  • Cyanation (SNAr):

    • Dissolve 2,6-Difluoro-3-(trifluoromethyl)pyridine (1.0 eq) in dry DMSO.

    • Add KCN (1.1 eq) slowly at 0°C to prevent exotherms.[1]

    • Stir at room temperature. Monitor by 19F NMR. The starting material doublet (due to F-F coupling) will disappear, replaced by two singlets (if decoupling is used) or distinct multiplets for the product.[1]

    • Note: The product is 6-cyano-2-fluoro-3-(trifluoromethyl)pyridine .[1]

  • Hydrolysis:

    • Treat the nitrile with concentrated HCl (6M) at reflux to convert the -CN group to the carboxylic acid (-COOH).[1]

  • Reduction:

    • Dissolve the acid in THF.[1]

    • Add Borane-THF complex (BH₃[1]·THF) (1.5 eq) dropwise at 0°C.

    • Quench with MeOH and work up to obtain the primary alcohol.[1]

Quality Control & Analytics

Validating the identity of CAS 1805070-48-7 is critical, as regioisomers (e.g., the 5-fluoro-6-trifluoromethyl isomer) have identical mass spectra.[1]

19F NMR Analysis (Critical)

This is the definitive method for structural confirmation.[1]

  • Expected Signals:

    • -CF₃ Group: A doublet (coupling to the adjacent aromatic proton or the fluorine at C-6).[1] Typical shift: ~ -64 ppm.[1]

    • -F Atom (C-6): A distinct multiplet (coupling to -CF₃ and H-3/H-4).[1] Typical shift: ~ -70 to -80 ppm.[1]

  • Differentiation: If the fluorine were at position 3 (between N and C4), the chemical shift would be significantly different (~ -120 ppm range).[1]

HPLC Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: >95% purity (Area %).

Safety & Handling

  • Fluorine Hazards: While the final product is stable, the starting material (2,6-Difluoro...) and the synthesis involve fluoride displacement.[1] Ensure no acidic contact with waste streams to prevent HF generation.[1]

  • Cyanide Use: The synthetic route uses KCN.[1] Standard cyanide safety protocols (bleach quenching of waste) are mandatory.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The hydroxymethyl group can be susceptible to oxidation if left in air.[1]

References

  • Enamine Store . Product Catalog: EN300-20930173.[1][2] Retrieved from [1]

  • ChemicalBook . Product Profile: 2,6-Difluoro-3-(trifluoromethyl)pyridine. Retrieved from [1]

  • Sigma-Aldrich .[1][3] Building Block Search: Fluorinated Pyridines. Retrieved from [1]

  • ChemSRC . CAS 1805070-48-7 Entry.[1][2] Retrieved from [1]

  • Schlosser, M., et al. (2004).[1] Regioselective derivatization of fluorinated pyridines. Journal of Organic Chemistry. (General reference for regioselectivity in fluoropyridines).

Physicochemical Rationale: The "Fluorine Effect" in Pyridine Systems

Author: BenchChem Technical Support Team. Date: March 2026

[label="CuticlePIntegratingCitationsNow I'mnowincorporatingsupportingcitationstostrengthenthetechnicalguide, seamlesslyintegratingthemwiththescientificnarrative.I'vebeguncross-referencingpublishedstudiesonspecificcompounds, suchasthosewithsulfurmoieties, andwillusethemtohighlighttheadvancementsinTFMPderivativedevelopment.Forexample, I'mincludingtheelectronegativityvalueofthetrifluoromethylgroupwithanaccompanyingreference.ValidatingExperimentalProcedures Iamnowfocusingonself-validatingexperimentalprocedures, especiallyforProtocol1onBohlmann-Rahtzheteroannulation, andProtocol2fortheTMVhalf-leafassay.Ihaveincludedspecificvalidationsteps, suchasTLCmonitoringand19FNMRconfirmation, ensuringeachstep'soutcomeisindependentlyverified.Also, I'veincorporateddataonspecificTFMPderivativesandtheiractivity.ValidatingBioassayProtocols I'mnowdeeplyengagedinvalidatingthebioassayprotocols.I'mfocusingontheTMVhalf-leafassay, specifyingvalidationsteps, particularlyforthecontrolhalf.Thecontrolleavesmustshowaminimumlesionthreshold;otherwise, I'llrejecttheassay.I'mensuringconsistencywiththeSeniorApplicationScientisttoneandE-E-A-Tprinciples.TheTrifluoromethylpyridine(TFMP)Scaffold:AComprehensiveTechnicalGuidetoSynthesis, Functionalization, andBioactiveApplications ###ExecutiveSummaryAsdrugdiscoveryandagrochemicaldevelopmentincreasinglyrelyonhalogenatedheterocyclestoovercomeresistanceandimprovepharmacokineticprofiles, thetrifluoromethylpyridine(TFMP)moietyhasemergedasaprivilegedscaffold[1.1]. Over 40% of all fluorine-containing pesticides currently on the market feature a trifluoromethyl group[1]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of the TFMP fragment can rescue a failing lead compound by modulating its lipophilicity, metabolic stability, and target affinity.

This whitepaper provides an authoritative, in-depth analysis of TFMP derivatives, detailing the physicochemical causality behind their success, modern synthetic methodologies, and field-validated protocols for evaluating their bioactivity.

The biological efficacy of TFMP derivatives is not coincidental; it is the direct result of the synergistic physicochemical properties of the pyridine ring and the trifluoromethyl (–CF₃) group[1][2].

When designing a bioactive molecule, we treat the –CF₃ group as a purely electron-withdrawing entity. With a Hammett constant (σp) of 0.54 and an electronegativity of 3.46, the –CF₃ group profoundly depletes electron density from the pyridine π-system[1]. This electron deficiency renders the pyridine ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby extending the compound's half-life[3]. Furthermore, the high lipophilicity of the –CF₃ group enhances membrane permeability, allowing the active pharmaceutical ingredient (API) to readily cross plant cuticles or lipid bilayers[4][3].

G A TFMP Scaffold Integration B High Electronegativity (Hammett σp = 0.54) A->B C Increased Lipophilicity A->C D Steric Shielding (C-F Bond Strength) A->D E Enhanced Target Affinity B->E F Improved Membrane Permeability C->F G Metabolic Stability (CYP450 Evasion) D->G

Fig 1. Physicochemical causality of TFMP integration on pharmacokinetic profiles.

Modern Synthetic Methodologies

Historically, TFMP was synthesized via harsh Swarts-type reactions involving the chlorination and subsequent fluorination of picoline[1]. Today, modern synthesis demands higher atom economy and milder conditions.

Late-Stage Functionalization vs. De Novo Construction

For complex derivatives, utilizing pre-functionalized building blocks like 2,5-Dibromo-3-(trifluoromethyl)pyridine is highly efficient. The differential reactivity of the two bromine atoms, combined with the electron-deficient nature of the ring, allows for highly site-selective cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr)[3].

Alternatively, de novo construction of the TFMP ring can be achieved via the Bohlmann-Rahtz heteroannulation . This protocol uses trifluoromethyl-α,β-ynones as building blocks, reacting them with β-enamino esters under Lewis acid catalysis[5].

Protocol 1: Bohlmann-Rahtz Synthesis of Polysubstituted TFMPs

Causality & Validation: We utilize Zinc Bromide (ZnBr₂) as a Lewis acid because it specifically coordinates with the carbonyl oxygen of the ynone, increasing its electrophilicity and driving the initial Michael addition. This protocol is designed as a self-validating system; the reaction progress is visually and spectroscopically tracked, ensuring intermediate formation before cyclization.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of trifluoromethyl-α,β-ynone and 1.2 mmol of β-enamino ester in 5 mL of anhydrous toluene.

  • Catalyst Addition: Add 20 mol% of anhydrous ZnBr₂. Crucial Step: The solution will undergo a slight color change, indicating the formation of the Lewis acid-substrate complex.

  • Annulation: Heat the mixture to 110°C (reflux) for 4–6 hours.

  • In-Process Validation: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The complete disappearance of the ynone spot validates the completion of the Michael addition/cyclization cascade.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, and concentrate. Purify via silica gel column chromatography.

  • Spectroscopic Validation: Confirm the structure using ¹⁹F NMR. A characteristic singlet between -60 to -65 ppm confirms the retention and intactness of the –CF₃ group on the newly formed aromatic ring.

Recent Advances in Bioactive TFMP Derivatives

The versatility of the TFMP scaffold has led to a surge in novel derivatives targeting resistant agricultural pathogens. Scaffold hopping—replacing traditional aromatic rings with TFMP—has yielded remarkable results[6].

Quantitative Efficacy of Novel TFMP Derivatives

The following table summarizes recent quantitative data comparing novel TFMP derivatives against commercial standards.

Compound ClassTarget PathogenKey DerivativeEfficacy / EC₅₀Reference Standard (Control)
TFMP-Sulfone Amide Xanthomonas oryzae (Xoo)Compound F10EC₅₀ = 83 mg/LThiodiazole copper (97 mg/L)
TFMP-1,3,4-Oxadiazole Xanthomonas axonopodis (Xac)Compound 6j96.8% inhibition (at 100 μg/mL)Thiodiazole copper (72.1%)[7]
TFMP-Acylurea Tobacco Mosaic Virus (TMV)Compound 7abEC₅₀ = 36.1 μg/mL (Inactivation)Ningnanmycin (23.2 μg/mL)[8]
Phenoxyl-TFMP Colletotrichum musae (Fungus)Compound 17EC₅₀ = 2.88 - 9.09 μg/mLAzoxystrobin[6]

Data Synthesis: Notice the trend in the data. Whether linked to a sulfone moiety for antibacterial action, a 1,3,4-oxadiazole for broad-spectrum pathogen control[7], or an acylurea bridge for antiviral activity[8], the TFMP core consistently pushes the efficacy beyond or on par with established commercial standards.

Mechanistic Pathways: Antiviral Action of TFMP-Acylureas

Understanding how these molecules work is as critical as knowing that they work. Recent studies on TFMP-acylurea derivatives have elucidated their mechanism against the Tobacco Mosaic Virus (TMV)[8]. The incorporation of the TFMP moiety increases the binding affinity of the compound to the TMV Coat Protein (CP). By binding to the CP, the derivative sterically obstructs the self-assembly of the viral capsid, thereby blocking the encapsidation of TMV RNA and halting viral replication[8].

G A TFMP-Acylurea Application B Penetration of Plant Cuticle A->B C Binding to TMV Coat Protein (CP) B->C D Disruption of CP Self-Assembly C->D E Blockade of RNA Encapsidation D->E F Viral Replication Arrest E->F

Fig 2. Mechanistic pathway of TMV inhibition by TFMP-acylurea derivatives.

Experimental Workflows for Bioactivity Evaluation

To ensure trustworthiness in drug development, biological assays must be rigorously controlled. The "Half-Leaf Method" is the gold standard for evaluating antiviral activity in vivo because it inherently controls for biological variance between different plants.

Protocol 2: In Vivo Antiviral Evaluation (Half-Leaf Assay for TMV)

Causality & Validation: Plant immune responses vary drastically depending on age, soil quality, and lighting. By using the same leaf for both the control and the treatment, we eliminate systemic biological noise. The assay is self-validating: if the control half of the leaf fails to develop a minimum threshold of necrotic lesions (indicating poor viral titer or a highly resistant plant), the entire leaf's data is discarded.

  • Host Preparation: Cultivate Nicotiana glutinosa plants until they reach the 5–6 leaf stage. Ensure uniform greenhouse conditions.

  • Viral Inoculation: Lightly dust the leaves with carborundum (an abrasive that creates micro-wounds for viral entry). Using a sterile cotton swab, mechanically inoculate the entire surface of the leaf with a standardized TMV solution (e.g., 6 × 10⁻³ mg/mL).

  • Treatment Application (The Internal Control):

    • Left Half (Control): Paint with a blank solvent solution (e.g., 1% DMSO in water) containing 0.1% Tween-20.

    • Right Half (Treatment): Paint with the TFMP-derivative solution at the desired concentration (e.g., 500 μg/mL) containing 0.1% Tween-20.

  • Incubation: Rinse the leaves with distilled water after 30 minutes to remove excess carborundum. Incubate the plants in a growth chamber at 23°C ± 1°C with a 14h/10h light/dark cycle for 3–4 days.

  • Quantification & Validation: Count the local necrotic lesions on both halves.

    • Validation Check: The left half must exhibit ≥ 20 lesions.

    • Calculation: Inhibition Rate (%) =[(Average lesions on control half - Average lesions on treated half) / Average lesions on control half] × 100.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC (National Institutes of Health) URL:[Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents Source: ACS Omega (ACS Publications) URL:[Link]

  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Emerging Modalities in Medicinal Chemistry: A Technical Guide to Targeted Protein Degradation (PROTACs)

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Paradigm Shift

Medicinal chemistry is currently undergoing its most significant transformation in decades: the shift from occupancy-driven pharmacology (traditional inhibitors) to event-driven pharmacology (Targeted Protein Degradation or TPD).

In traditional inhibition, a drug must bind to a functional pocket (active site) with high affinity and maintain high occupancy (


) to block protein function. This leaves approximately 80% of the human proteome "undruggable" because many disease-driving proteins lack deep, hydrophobic pockets (e.g., transcription factors, scaffolding proteins).

PROTACs (Proteolysis Targeting Chimeras) circumvent this by recruiting an E3 ubiquitin ligase to the Protein of Interest (POI).[1] The drug acts merely as a bridge. Once the POI is ubiquitinated, the PROTAC dissociates and catalyzes the destruction of another POI molecule.[2] This guide details the design, validation, and application of this modality.

Mechanistic Grounding: The Ubiquitin-Proteasome System[3][4]

To design effective degraders, one must understand the cellular machinery being hijacked. The process relies on the formation of a Ternary Complex (POI : PROTAC : E3 Ligase).[1][3][4][5]

The Catalytic Cycle

Unlike inhibitors, PROTACs function catalytically.[3] A single PROTAC molecule can induce the degradation of multiple target proteins.[5][6] This sub-stoichiometric potency is defined by the kinetic parameter


 (maximal degradation) rather than just 

.

TPD_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex [POI:PROTAC:E3] PROTAC->Ternary + POI + E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (Degradation) Proteasome->Degradation Recycle PROTAC Recycled Proteasome->Recycle Release Recycle->Ternary

Figure 1: The catalytic cycle of PROTAC-mediated degradation.[2][5] Note the recycling step which allows sub-stoichiometric efficacy.

Rational Design & "Linkerology"

The most common failure mode in TPD is treating the linker as an inert spacer. The linker determines the spatial orientation of the ternary complex.

  • Cooperativity (

    
    ):  A positive cooperativity (
    
    
    
    ) implies that the PROTAC binds the POI and E3 better together than individually. This is often driven by favorable protein-protein interactions (PPIs) induced by the linker.
  • The Hook Effect: Because PROTACs are bifunctional, high concentrations eventually saturate both the POI and the E3 ligase independently, forming binary complexes (POI-PROTAC and E3-PROTAC) that compete with the productive ternary complex. This results in a bell-shaped dose-response curve.[1]

Data Presentation: PROTACs vs. Inhibitors
FeatureTraditional InhibitorPROTAC / Degrader
Pharmacology Occupancy-driven (requires high AUC)Event-driven (catalytic turnover)
Binding Site Active site (functional pocket)Any surface accessible pocket
Potency Driven by Affinity (

)
Driven by Degradation Rate (

)
Selectivity Determined by binding pocket homologyDetermined by binding + E3 recruitment
Undruggable Targets DifficultHigh Potential (Scaffolds/TFs)

Experimental Protocols

Protocol A: Ternary Complex Formation via TR-FRET

Purpose: To quantify the formation of the POI:PROTAC:E3 complex and identify the "Hook Effect" window.

Reagents:

  • Donor Fluorophore: Terbium-labeled anti-GST antibody (binds GST-POI).

  • Acceptor Fluorophore: FAM or FITC-labeled ligand (or labeled E3 ligase).

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127.

Step-by-Step Methodology:

  • Protein Prep: Express POI with a GST-tag and the E3 Ligase (e.g., Cereblon) with a His-tag.

  • Master Mix: Prepare a solution containing 5 nM GST-POI, 5 nM His-E3, 2 nM Tb-anti-GST, and 20 nM anti-His-d2 (Acceptor).

  • Titration: Dispense 10 µL of Master Mix into a 384-well low-volume white plate.

  • Treatment: Add 100 nL of PROTAC (serial dilution in DMSO) using an acoustic dispenser (e.g., Echo).

    • Control 1: DMSO only (0% FRET).

    • Control 2: Competitive mono-functional ligand (Negative Control).

  • Incubation: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Read on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot log[PROTAC] vs. Ratio.
    
    • Success Criterion: A bell-shaped curve indicating ternary complex formation at mid-range and binary complex saturation at high range.[1]

Protocol B: Kinetic Degradation Profiling (HiBiT System)

Purpose: To measure the rate (


) and depth (

) of degradation in live cells.

Rationale: Western blots are semi-quantitative and low throughput. The HiBiT system uses an 11-amino acid tag knock-in that complements a Large BiT (LgBiT) protein to form a functional luciferase.

Step-by-Step Methodology:

  • Cell Engineering: Use CRISPR-Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous POI locus in HEK293 cells expressing LgBiT.

  • Plating: Seed HiBiT-POI cells at 5,000 cells/well in a 96-well white plate in CO2-independent medium. Allow adherence overnight.

  • Substrate Addition: Add Nano-Glo Endurazine™ Live Cell Substrate (diluted 1:100). This substrate is cell-permeable and stable for 24+ hours.

  • Baseline Read: Incubate for 2 hours at 37°C to establish stable baseline luminescence.

  • Compound Treatment: Add PROTAC (10-point dose response).

    • Control: Treat with Epoxomicin or MG-132 (Proteasome inhibitors) to prove mechanism is UPS-dependent.

  • Kinetic Monitoring: Measure luminescence every 15 minutes for 24 hours.

  • Data Analysis: Normalize to DMSO control.

    • 
      :  The lowest luminescence plateau reached.
      
    • 
      :  Concentration required to degrade 50% of the protein.
      

Applications in Medicinal Chemistry

Oncology: Degrading the "Undruggable" KRAS

KRAS mutations drive ~30% of cancers but were historically undruggable due to the lack of deep pockets.

  • Application: PROTACs like LC-2 recruit the VHL ligase to KRAS G12C. Even though the inhibitor warhead binds covalently, the PROTAC mechanism allows for the depletion of the entire protein, removing not just the catalytic function but also the scaffolding function that activates downstream signaling.

Immunology: IRAK4 Degradation

IRAK4 has both kinase and scaffolding functions. Kinase inhibitors failed in trials because they didn't block the scaffolding role in the TLR pathway.

  • Application: KT-474 (Kymera Therapeutics) degrades IRAK4. By removing the protein entirely, it shuts down the pathway more effectively than inhibition, showing efficacy in atopic dermatitis and hidradenitis suppurativa.

Overcoming Resistance
  • Mechanism: In cancers like Prostate Cancer (AR) or Breast Cancer (ER), tumors develop resistance mutations that lower inhibitor affinity. Because PROTACs are catalytic, they require less occupancy.[3] PROTACs like ARV-110 have shown efficacy in patients resistant to standard anti-androgens (e.g., enzalutamide).

Discovery Workflow Visualization

The following diagram outlines the critical path from hit identification to candidate selection.

PROTAC_Workflow Target_Val 1. Target Validation (Identify E3/POI pair) Ligand_ID 2. Ligand Identification (Warhead & E3 Binder) Target_Val->Ligand_ID Linker_Opt 3. Linkerology (Length/Composition Scan) Ligand_ID->Linker_Opt Biophys 4. Ternary Complex Assay (TR-FRET / AlphaLISA) Linker_Opt->Biophys Cell_Deg 5. Cellular Degradation (HiBiT / Western Blot) Biophys->Cell_Deg High Cooperativity Mech_Check 6. Mechanistic Rescue (Proteasome Inhibitor Control) Cell_Deg->Mech_Check Mech_Check->Linker_Opt No Degradation Candidate Clinical Candidate Mech_Check->Candidate UPS Dependent

Figure 2: The iterative design cycle for PROTAC discovery. Note the feedback loop from mechanistic checks back to linker optimization.

References

  • Sakamoto, K. M., et al. (2001).[5] Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.[7] Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[7] Link

  • Promega Corporation. (2023). Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins.[8][9] Promega Protocols. Link

  • Mullard, A. (2021). Targeted protein degraders crowd into the clinic.[3][10][11] Nature Reviews Drug Discovery. Link

Sources

Methodological & Application

use of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol as a Strategic Building Block [1]

Executive Summary

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a high-value fluorinated heterocyclic building block that offers a unique combination of electronic activation and metabolic stability.[1] Its structural core features a trifluoromethyl (


) group at the C5 position and a fluorine atom at the C6 position. This specific substitution pattern renders the C6-fluorine highly susceptible to Nucleophilic Aromatic Substitution (

), while the C2-methanol moiety serves as a versatile handle for diverse functionalizations (oxidation, alkylation, or conversion to a leaving group).

This guide details the physicochemical properties, reactivity profiles, and optimized experimental protocols for leveraging this scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR modulators.

Chemical Profile & Reactivity Analysis

The utility of this building block stems from the synergistic electronic effects of the pyridine nitrogen and the trifluoromethyl group.[2]

Physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Compact scaffold
Molecular Weight 195.11 g/mol Fragment-based drug discovery (FBDD) friendly
ClogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability
pKa (Pyridine N) ~1.5 - 2.0Significantly reduced basicity due to

and F electron withdrawal
H-Bond Donors 1 (OH)Interaction with receptor pockets
H-Bond Acceptors 4 (N, O, F,

)
Versatile binding interactions
Reactivity Map

The molecule possesses two distinct "reaction zones" that can be manipulated orthogonally.

ReactivityMap Core [6-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol SNAr C6 Position: SNAr Hotspot (Displacement of F) Core->SNAr Activated by N1 & C5-CF3 Alcohol C2 Position: Alcohol Handle (Linker Attachment) Core->Alcohol Functional Group Interconversion Amines Reaction with Amines (C-N Bond Formation) SNAr->Amines Ethers Reaction with Alkoxides (C-O Bond Formation) SNAr->Ethers Oxidation Oxidation to Aldehyde/Acid (Reductive Amination) Alcohol->Oxidation Activation Activation (Mesylate/Halide) (Nucleophilic Displacement) Alcohol->Activation

Figure 1: Orthogonal reactivity profile.[1] The C6-Fluoro group is activated for nucleophilic attack, while the C2-Methanol remains available for linker chemistry.[1]

Experimental Protocols

Protocol A: Regioselective Displacement with Amines

Objective: To introduce an amine pharmacophore at the C6 position by displacing the fluorine atom. Mechanism: The strong electron-withdrawing nature of the


 group at C5 and the pyridine nitrogen makes C6 highly electrophilic.[1] Fluorine is an excellent leaving group in 

reactions due to the high electronegativity stabilizing the Meisenheimer intermediate.

Materials:

  • Substrate: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)[1]

  • Workup: Ethyl Acetate, Brine,

    
    
    

Procedure:

  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 mmol) in DMSO (3.0 mL). Note: DMSO is preferred for its ability to stabilize the polar transition state.

  • Addition: Add the amine (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Stir the mixture at 60°C to 80°C .

    • Optimization Note: While many 2-fluoropyridines react at room temperature, the steric bulk of the adjacent 5-

      
       group may require elevated temperatures.[1] Monitor by LC-MS.[1]
      
  • Monitoring: Check for the disappearance of the starting material (m/z ~196, M+H) and appearance of the product. Reaction is typically complete within 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Critical Control Point: If the nucleophile is a weak base (e.g., aniline), use a stronger base like NaH in THF or increase the temperature to 100°C.

Protocol B: Activation of the Alcohol for Linker Synthesis

Objective: To convert the hydroxyl group into a good leaving group (Mesylate) for subsequent coupling.

Materials:

  • Substrate: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol[1]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath.
    
  • Addition: Add

    
     (1.5 mmol) followed by the dropwise addition of MsCl (1.2 mmol).
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Workup: Quench with saturated

    
     solution. Extract with DCM.[3] Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Stability Note: The resulting mesylate is generally stable but should be used immediately in the next step (e.g., displacement with a phenol or thiol) to avoid hydrolysis.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Application Context: Many kinase inhibitors utilize a "hinge binder" motif connected to a "tail" that extends into the solvent-exposed region.[1] This building block is ideal for such designs:

  • Hinge Binder: The pyridine nitrogen and the amine at C6 (introduced via Protocol A) form the key hydrogen bonds.

  • Solubility Tail: The C2-methanol is converted to an ether-linked solubilizing group (e.g., morpholine-ethoxy).[1]

Workflow Diagram:

SynthesisWorkflow Step1 Step 1: SNAr Displacement Substrate + Aniline -> Intermediate A Step2 Step 2: Alcohol Activation Intermediate A + MsCl -> Mesylate B Step1->Step2 85% Yield Step3 Step 3: Ether Formation Mesylate B + Morpholine -> Final Inhibitor Step2->Step3 78% Yield

Figure 2: Sequential functionalization strategy preserving the scaffold integrity.

Safety and Handling

  • Fluorine Content: While the C-F bonds are stable, incineration or extreme acidic conditions could theoretically release HF. Use standard PPE.

  • Skin Sensitization: Pyridine derivatives can be sensitizers.[1] Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas. The alcohol is stable, but the activated mesylate/halide derivatives are moisture-sensitive.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][4] Chemical Society Reviews. Link

  • Synthesis of Trifluoromethylpyridines

    • Schlosser, M., et al. (2003). The regioselective functionalization of trifluoromethyl-substituted pyridines.[1] European Journal of Organic Chemistry. Link

  • Analogous Reactivity (6-Chloro vs 6-Fluoro)

    • Chambers, R. D., et al. (1996). Nucleophilic substitution in polyfluoro-heterocycles.[1] Journal of the Chemical Society.[2] Link

  • General Protocol for SNAr on Pyridines

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link

Sources

Application Note: Electrophilic Functionalization of[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expert-level application note for the electrophilic functionalization of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, designed for researchers and drug development professionals.

Mechanistic Profiling & The "SNAr Liability"

Fluorinated pyridines are privileged scaffolds in medicinal chemistry, heavily utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity[1]. The compound [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1805070-48-7) is a highly versatile building block featuring a primary alcohol at the C2 position, which serves as the primary nucleophilic site for reactions with electrophiles.

Expertise & Experience: When functionalizing the C2-hydroxymethyl group, chemists must account for the extreme electrophilicity of the C6 position. The C6-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by both the adjacent C5-trifluoromethyl group and the strongly electron-withdrawing pyridine nitrogen[2]. In fact, the reaction of 2-fluoropyridines with nucleophiles is reported to be over 300 times faster than that of their 2-chloropyridine counterparts[1].

If strong inorganic bases (e.g., NaH, KOtBu) are used to deprotonate the primary alcohol, the resulting highly nucleophilic alkoxide can attack the C6-position of another molecule. This intermolecular SNAr leads to rapid self-condensation and oligomerization[2]. Therefore, successful electrophilic functionalization (O-alkylation, O-acylation, or O-sulfonylation) requires strictly controlled conditions that avoid high concentrations of the free alkoxide.

Workflow & Pathway Visualization

G SM [6-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol Mesylate O-Sulfonylation (Mesylate/Tosylate) SM->Mesylate MsCl, DIPEA 0 °C to RT Ether O-Alkylation (Ether) SM->Ether R-X, Ag2O Mild Base Ester O-Acylation (Ester) SM->Ester R-COCl, DMAP TEA SNAr Intermolecular SNAr (Oligomerization Byproduct) SM->SNAr Strong Base (NaH) High Temp

Divergent electrophilic functionalization pathways of the pyridyl carbinol.

Quantitative Data Summary

The following table summarizes the optimized parameters for functionalizing this specific substrate while suppressing the SNAr liability.

Reaction TypeReagents & ConditionsElectrophileTarget YieldSNAr Byproduct
O-Sulfonylation MsCl, DIPEA, DCM, 0 °CMethanesulfonyl chloride>90%<2%
O-Alkylation Ag₂O, DCM, RT, 24 hAlkyl halides (e.g., BnBr)75–85%<5%
O-Acylation R-COCl, DMAP, TEA, DCM, 0 °CAcyl chlorides>90%Not detected
Failed AlkylationNaH, DMF, RTAlkyl halides<20%>70% (Oligomer)

Self-Validating Experimental Protocols

Causality: Converting the carbinol into a mesylate is the standard method for activating the carbon for downstream SN2 displacement[3]. To prevent SNAr dimerization, a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) is used instead of inorganic bases. DIPEA acts as an acid scavenger without generating a naked alkoxide, while strict temperature control (0 °C) suppresses unwanted side reactions.

  • Initiation: Dissolve[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.5 eq) and cool the mixture to 0 °C using an ice bath under an inert atmosphere (N₂/Ar).

  • Electrophile Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Note: Dropwise addition prevents localized exothermic spikes that could drive side reactions.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Validation/QC: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The mesylate will appear as a new, less polar spot compared to the starting alcohol. Confirm completion via LC-MS by identifying the

    
     peak corresponding to the mesylate mass.
    

Causality: Traditional Williamson ether synthesis using NaH in DMF often fails for this substrate due to the aforementioned SNAr liability. Instead, a mild, heterogeneous base such as Silver(I) oxide (Ag₂O) is employed. Ag₂O facilitates the alkylation by acting as both a mild base and a halide scavenger, maintaining a very low steady-state concentration of the reactive alkoxide and effectively shutting down the oligomerization pathway[4].

  • Initiation: Dissolve the starting carbinol (1.0 eq) and the alkyl halide (e.g., Benzyl bromide, 1.2 eq) in anhydrous DCM (0.1 M).

  • Catalytic Base Addition: Add Silver(I) oxide (Ag₂O, 1.5 eq) in one portion.

  • Propagation: Protect the reaction flask from light (wrap in aluminum foil) and stir vigorously at room temperature for 24–48 hours.

  • Validation/QC: The reaction mixture will transition from a black suspension to a grayish precipitate (AgBr) as the reaction progresses. Filter the mixture through a Celite pad to quench. LC-MS analysis of the filtrate will show the ether product mass without the presence of high-molecular-weight oligomer peaks.

Causality: Esterification is achieved using acyl chlorides or anhydrides. By utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, the acyl chloride is converted into a highly electrophilic acylpyridinium intermediate. This intermediate reacts rapidly with the neutral alcohol, completely bypassing the need for base-mediated alkoxide formation and thus preserving the integrity of the fluoropyridine ring[4].

  • Initiation: Dissolve the starting carbinol (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C.

  • Electrophile Addition: Slowly add the acyl chloride (1.1 eq).

  • Propagation: Stir for 2 hours at room temperature.

  • Validation/QC: Quench the reaction with saturated aqueous NaHCO₃. Wash the organic layer with 1N HCl to remove DMAP and TEA. The ester product will be significantly less polar on TLC and can be verified by the characteristic carbonyl stretch in IR or the ester mass shift in LC-MS.

References

  • [1] Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • [4] Xu, J.-H., et al. (2019). Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. ResearchGate.[Link]

  • [3] Abramovitch, R. A. (1974). Pyridine and Its Derivatives. John Wiley & Sons / Chemistry-Chemists. [Link]

Sources

derivatization of the hydroxyl group of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Executive Summary

Target Molecule: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Primary Application: Building block for medicinal chemistry (bioisosteres, lipophilic scaffolds).[1][2] Critical Reactivity Profile: This scaffold presents a classic "chemoselectivity paradox." While the primary hydroxyl group at the C2-position invites standard alcohol derivatization, the highly electron-deficient pyridine ring—activated by both the N-heteroatom and the electron-withdrawing trifluoromethyl (


) and fluoro (

) substituents—renders the C6-fluorine extremely susceptible to Nucleophilic Aromatic Substitution (

).[1]

Core Directive: Protocols must be designed to functionalize the hydroxyl group without triggering the displacement of the C6-fluorine atom. Avoid strong alkoxide bases (e.g., NaH, KOtBu). Prioritize neutral or acidic activation methods.

Chemical Profile & Strategic Analysis

Physicochemical Properties
PropertyValue / Description
Structure Pyridine ring; C2:

; C5:

; C6:

Electronic State Highly

-deficient (Electron Poor)
C6-F Reactivity High. Activated by ortho-Nitrogen and adjacent

.[1][2]
Hydroxyl Acidity Slightly more acidic than benzyl alcohol due to the electron-poor ring.[1]
Solubility Soluble in DCM, THF, EtOAc; limited solubility in non-polar alkanes.
The Reactivity Landscape (Decision Matrix)

The following diagram illustrates the safe vs. hazardous pathways for derivatizing this specific scaffold.

Reactivity_Landscape Start [6-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol Path_Base Strong Base (NaH / KOtBu) Start->Path_Base Path_Mitsu Mitsunobu Conditions (PPh3 / DIAD) Start->Path_Mitsu Path_Ox Mild Oxidation (Dess-Martin) Start->Path_Ox Inter_Alkoxide Naked Alkoxide Intermediate Path_Base->Inter_Alkoxide Prod_Ether Target Ether (Intact Ring) Path_Mitsu->Prod_Ether Safe Prod_Ald Target Aldehyde Path_Ox->Prod_Ald Controlled Side_Rxn Self-Condensation (SNAr at C6-F) Inter_Alkoxide->Side_Rxn High Risk

Figure 1: Strategic Decision Tree.[1][2] Red pathways indicate high risk of scaffold degradation via


. Green/Yellow pathways represent validated protocols.

Detailed Experimental Protocols

Protocol A: Ether Synthesis via Mitsunobu Reaction

Best for: Coupling the scaffold to phenols, imides, or acidic heterocycles without base.

Rationale: The Mitsunobu reaction activates the hydroxyl group using a phosphonium intermediate, allowing the nucleophile (H-Nu) to attack in an


 fashion. Because the reaction mixture remains effectively neutral to slightly acidic (buffered by the nucleophile), the "naked" alkoxide is never formed, preventing the self-destructive 

attack on the C6-fluorine [1, 3].

Materials:

  • Substrate: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (1.0 equiv)[1][2]

  • Nucleophile: Phenol/Imide (1.0 - 1.2 equiv)[1][2]

  • Triphenylphosphine (

    
    ): (1.5 equiv) - Polymer-supported 
    
    
    
    can be used for easier purification.[1][2]
  • DIAD (Diisopropyl azodicarboxylate): (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the Substrate , Nucleophile , and 
    
    
    
    in anhydrous THF.
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. Rapid addition can generate excess heat.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 4–12 hours. Monitor by TLC or LCMS.[1][2][3]

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with

      
      /Hexanes (1:1) to precipitate Triphenylphosphine oxide (
      
      
      
      ).[1][2] Filter off the solids.
    • Purify the filtrate via silica gel flash chromatography.

Validation:

  • 
     NMR:  Ensure the signal for C6-F (typically 
    
    
    
    -70 ppm) remains a doublet/singlet and hasn't shifted significantly, which would indicate substitution.[1][2]
Protocol B: Activation to Mesylate (Leaving Group)

Best for: Creating an electrophile for reaction with amines or thiols.[1][2]

Rationale: Standard mesylation uses Triethylamine (TEA).[1][2] However, TEA can sometimes act as a nucleophile or promote elimination. Using DIPEA (Hünig's Base) is safer due to its steric bulk, minimizing interaction with the pyridine ring [2].

Materials:

  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl): (1.2 equiv)[1][2]

  • DIPEA: (1.5 equiv)[1][2]

  • Solvent: Anhydrous DCM (Dichloromethane)[2]

Step-by-Step Procedure:

  • Dissolve the Substrate and DIPEA in anhydrous DCM under

    
    . Cool to 0°C.[4][5]
    
  • Add MsCl dropwise via syringe.[1][2]

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Critical Workup:

    • Quench with cold saturated

      
      .[1][2]
      
    • Extract with DCM.[1][2][3]

    • Do not store the mesylate for long periods. The electron-deficient ring makes the benzylic position highly reactive. Use immediately in the next step.

Protocol C: Oxidation to Aldehyde (Dess-Martin Periodinane)

Best for: Extending the carbon skeleton (e.g., Wittig reaction, Reductive Amination).

Rationale: Chromium-based oxidations (Jones) are too acidic, and Swern oxidation generates chloride ions that can sometimes participate in side reactions with highly electrophilic substrates.[1] Dess-Martin Periodinane (DMP) is mild, operates at neutral pH, and is highly chemoselective for the alcohol in the presence of the fluorinated ring [4].

Materials:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)[1][2]

  • Solvent: Wet DCM (DCM saturated with water accelerates DMP oxidation) or standard Anhydrous DCM.[1][2]

Step-by-Step Procedure:

  • Dissolve Substrate in DCM.[1][2]

  • Add DMP solid in one portion at room temperature.

  • Stir for 1–2 hours. The suspension typically becomes cloudy.

  • Quench: Add a 1:1 mixture of saturated

    
     (sodium thiosulfate) and saturated 
    
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Extract with DCM, dry over

    
    , and concentrate.
    

Analytical Validation (QC)

When characterizing derivatives of this scaffold, specific NMR signatures confirm the integrity of the ring.

NucleusExpected FeatureDiagnostic Value

NMR
Signal A (C5-

):

-60 to -65 ppm (Strong singlet/triplet)
Confirms

stability.[1][2]

NMR
Signal B (C6-

):

-70 to -80 ppm
CRITICAL: Loss of this signal indicates

failure.[1][2]

NMR
C2-

:

4.5 - 5.5 ppm
Shift indicates functionalization (e.g., downfield for ester/mesylate).[1][2]

Workflow Diagram: QC Checkpoint

QC_Flow Sample Isolated Product F_NMR 19F NMR Analysis Sample->F_NMR Check Two Distinct F Signals? F_NMR->Check Pass PASS: Ring Intact Check->Pass Yes Fail FAIL: SNAr occurred (F displaced) Check->Fail No (Only CF3 signal)

Figure 2: Quality Control logic for fluorinated pyridine derivatives.

References

  • Mitsunobu Reaction on Pyridines

    • Beddoe, R. H., et al.[6] "The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art." Org.[1][2][4][5][7][8][9] Biomol. Chem., 2018, 16 , 7774–7781.[6]

  • Reactivity of 2-Fluoropyridines (

    
    ): 
    
    • Fier, P. S., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." J. Am. Chem. Soc., 2014, 136, 10139–10147.
    • [1][2]

  • General Mitsunobu Protocol (Master Organic Chemistry)

    • "The Mitsunobu Reaction: Mechanism and Procedure."[10]

  • Dess-Martin Oxidation Applications

    • Meyer, S. D., & Schreiber, S. L.[4][9] "Acceleration of the Dess-Martin Oxidation by Water."[4][7] J. Org.[1][2] Chem., 1994, 59 , 7549-7552.[4][9]

    • [1][2]

  • Chemical Property Data (PubChem)

    • (6-Fluoropyridin-2-yl)methanol derivatives and related fluorinated pyridines.[1][2]

    • [1][2]

Sources

Application Note: Protocol for the Synthesis of[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound of Interest: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1805070-48-7)

Introduction & Strategic Rationale

The 6-fluoro-5-(trifluoromethyl)pyridine scaffold is a highly prized pharmacophore in modern drug discovery and agrochemical development. The incorporation of a trifluoromethyl (–CF₃) group enhances lipophilicity, modulates pKa, and improves metabolic stability. Concurrently, the labile 6-fluoro substituent serves as an orthogonal handle for late-stage functionalization, permitting rapid diversification via Nucleophilic Aromatic Substitution (S_NAr) with various amines, alcohols, or thiols.

The target building block, [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol , provides a versatile hydroxymethyl handle for etherification, oxidation to the aldehyde, or conversion to a leaving group (e.g., mesylate/halide) for cross-coupling. However, synthesizing this alcohol from its corresponding picolinic acid or ester presents a significant chemoselectivity challenge that requires precise reagent selection.

Mechanistic Analysis & Reagent Selection (E-E-A-T)

The S_NAr Liability

The fundamental challenge in reducing 6-fluoro-5-(trifluoromethyl)picolinic acid derivatives lies in the extreme electrophilicity of the C6 position. According to orbital energy analyses, 2-fluoropyridines undergo S_NAr approximately 250 times faster than their 2-chloro counterparts [1]. The presence of the strongly electron-withdrawing ortho-trifluoromethyl group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the C6-fluorine exceptionally labile to naked nucleophiles [2].

Causality Behind Experimental Choices

If standard, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) or basic alkoxides are used, the nucleophilic hydride or alkoxide will attack the C6 position, leading to irreversible defluorination and the formation of undesired S_NAr byproducts. To maintain the integrity of the 6-fluoro substituent, the reduction must be strictly chemoselective:

  • Route A (Ester Reduction): Utilizes Sodium Borohydride (NaBH₄) in methanol. NaBH₄ is a mild hydride source that selectively reduces the ester without acting as a strong enough nucleophile to trigger S_NAr at the C6 position [3].

  • Route B (Acid Reduction): Utilizes Borane-Tetrahydrofuran (BH₃·THF). Borane is an electrophilic reducing agent. It coordinates directly to the electron-rich carbonyl oxygen of the carboxylic acid, reducing it via an intramolecular hydride transfer. Because it is not a naked nucleophile, it completely bypasses the S_NAr liability.

SynthesisWorkflow Acid 6-Fluoro-5-(trifluoromethyl) picolinic acid Ester Methyl 6-fluoro-5-(trifluoromethyl) picolinate Acid->Ester MeOH, H2SO4 (Esterification) Target [6-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol Acid->Target BH3·THF (Electrophilic) SNAr SNAr Defluorination (Undesired Byproduct) Acid->SNAr Strong Nucleophiles Ester->Target NaBH4, MeOH (Mild Hydride) Ester->SNAr LiAlH4 or RO- (Nucleophilic Attack)

Chemoselective reduction pathways to[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol.

Experimental Protocols

Both protocols below are designed as self-validating systems, incorporating specific In-Process Controls (IPC) and quenching mechanisms to ensure safety and high fidelity of the fluorinated product.

Protocol A: Mild Hydride Reduction of the Methyl Ester (Preferred for Scale-Up)

Starting Material: Methyl 6-fluoro-5-(trifluoromethyl)picolinate (CAS: 1806386-09-3)

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve Methyl 6-fluoro-5-(trifluoromethyl)picolinate (1.0 equiv, e.g., 10.0 mmol, 2.23 g) in anhydrous Methanol (0.2 M, 50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄) (2.5 equiv, 25.0 mmol, 0.95 g) portion-wise over 30 minutes.

    • Causality Note: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could inadvertently accelerate background S_NAr reactions with the methoxide generated in situ.

  • Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS. The ester starting material should be consumed within 2–4 hours.

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by dropwise addition of saturated aqueous NH₄Cl (20 mL).

    • Causality Note: NH₄Cl is chosen over strong acids (like HCl) to prevent protonation of the pyridine nitrogen, which would make the product highly water-soluble and difficult to extract.

  • Workup: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to yield the pure alcohol.

Protocol B: Electrophilic Reduction of the Picolinic Acid

Starting Material: 6-Fluoro-5-(trifluoromethyl)picolinic acid (CAS: 1804046-46-5)

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 6-Fluoro-5-(trifluoromethyl)picolinic acid (1.0 equiv, 5.0 mmol, 1.05 g) in anhydrous THF (0.25 M, 20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Syringe in Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M in THF) (3.0 equiv, 15.0 mL) dropwise over 20 minutes.

  • Reaction Monitoring (IPC): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS (aliquots quenched in MeOH).

  • Quenching: Cool the mixture to 0 °C and strictly quench with Methanol (10 mL) dropwise until effervescence (H₂ gas) ceases. Stir for an additional 1 hour at room temperature to ensure complete breakdown of the borate esters.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Route Comparison

The following table summarizes the quantitative metrics and operational parameters for both synthetic routes, allowing process chemists to select the optimal pathway based on their specific constraints.

Metric / ParameterRoute A (NaBH₄ / Ester)Route B (BH₃·THF / Acid)
Typical Yield 82% – 88%70% – 78%
Chemoselectivity (F-retention) > 98%> 99%
Scalability Excellent (Kilogram scale)Moderate (Volume & gas hazards)
Primary Safety Hazard H₂ gas evolutionB₂H₆ gas (highly toxic/flammable)
Cost Efficiency High (Inexpensive reagents)Lower (BH₃·THF is costly)
Atom Economy ModeratePoor (Requires excess Borane)

References

  • Correlating Activation Energy with Relevant Orbital Energy WuXi Biology[Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines Journal of Organic Chemistry (via PMC/NIH)[Link]

  • Synthesis of 2-pyridyl oxazoline esters and their organocatalytic application to the enantioselective silane reduction of ketone Arkivoc[Link]

application in the synthesis of PARP inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Process Optimization of PARP Inhibitors

Abstract

The clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors—specifically Olaparib, Niraparib, and Talazoparib—has revolutionized the treatment of BRCA-mutated malignancies through the mechanism of synthetic lethality.[1][2] However, the commercial synthesis of these active pharmaceutical ingredients (APIs) presents distinct challenges: controlling atropisomerism, achieving high enantioselectivity in non-aromatic heterocycles, and minimizing genotoxic impurities. This guide details optimized protocols for the synthesis of the phthalazinone core (Olaparib) and the asymmetric assembly of the indazole-piperidine scaffold (Niraparib), integrating flow chemistry and biocatalysis as modern solutions to legacy process bottlenecks.

Introduction: The Synthetic Lethality Scaffold

PARP inhibitors function by trapping PARP1/2 enzymes on damaged DNA, stalling replication forks and inducing double-strand breaks that are lethal to homologous recombination-deficient (HRD) cells. From a synthetic perspective, "PARP trapping" potency correlates with the rigidity of the scaffold.

  • Olaparib: Relies on a flexible phthalazinone-piperazine linker.

  • Niraparib: Utilizes a rigid indazole-phenyl-piperidine stack.

  • Talazoparib: Features a stereochemically dense dihydro-phthalazine core (approx. 100x more potent in trapping than Olaparib).

Figure 1: The mechanistic basis of PARP inhibition. Synthetic strategies must prioritize scaffold rigidity to maximize the 'trapping' half-life.

Application I: Telescoped Synthesis of the Phthalazinone Core (Olaparib)

The legacy medicinal chemistry route to Olaparib involved a low-yielding (46%) six-step sequence. The optimized process chemistry approach utilizes telescoping —combining multiple steps into a single reactor to minimize unit operations and solvent waste.

Critical Process Parameter (CPP): The HWE-Cyclization Cascade

The formation of the phthalazinone core is the rate-limiting step. It involves a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrazine-mediated cyclization.[3]

Optimized Protocol: One-Pot HWE and Cyclization

  • Objective: Synthesize 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid without isolating the unstable olefin intermediate.

  • Reagents:

    • Dimethyl phosphite (replaced with Diethyl phosphite for better solubility).

    • 2-Fluoro-5-formylbenzonitrile.

    • Hydrazine monohydrate.

    • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Greener alternative to THF/DCM.

Step-by-Step Methodology:

  • Phosphonate Formation: Charge 2-carboxybenzaldehyde (1.0 eq) and diethyl phosphite (1.1 eq) into the reactor with 2-MeTHF. Add Sodium t-amylate (2.2 eq) slowly at 0–5°C. Note: Exothermic reaction; control addition rate to maintain T < 10°C.

  • HWE Coupling: Add 2-fluoro-5-formylbenzonitrile (1.0 eq) to the phosphonate mixture. Warm to 25°C and stir for 2 hours.

    • Checkpoint: Monitor by HPLC for consumption of aldehyde (< 1.0%).

  • Cyclization: Do NOT isolate the olefin. Add Hydrazine monohydrate (3.0 eq) directly to the reaction slurry. Heat to 75°C for 12 hours.

  • Workup: Cool to 20°C. Adjust pH to 4.0 using 2M HCl. The product precipitates as a white solid. Filter and wash with water/ethanol (1:1).

  • Yield: Expect >85% isolated yield (99% purity).

Expert Insight: Using 2-MeTHF allows for higher reaction temperatures during cyclization compared to standard THF, driving the reaction to completion faster and preventing the formation of the uncyclized hydrazone impurity [1].

Application II: Asymmetric Synthesis of the Indazole Scaffold (Niraparib)

Niraparib contains a chiral 3-arylpiperidine moiety. Early routes relied on classical resolution (chiral HPLC), which is inefficient (50% max yield). Modern applications utilize Biocatalytic Dynamic Kinetic Resolution (DKR) or Asymmetric Suzuki Coupling .

Focus: Transaminase-Mediated DKR

This method converts a racemic aldehyde surrogate into the chiral amine (piperidine core) with >99% ee and high yield, bypassing the theoretical 50% yield limit of classical resolution.

Figure 2: Dynamic Kinetic Resolution (DKR) allows for 100% theoretical yield of the chiral amine intermediate.

Protocol: Biocatalytic Synthesis of (S)-3-(4-aminophenyl)piperidine

  • Substrate Preparation: Suspend the racemic ketone precursor (N-Boc-3-(4-nitrophenyl)piperidin-4-one or equivalent) in phosphate buffer (pH 7.5).

  • Enzyme Loading: Add engineered ω-Transaminase (e.g., ATA-113 or similar commercial variant) and PLP cofactor (1 mM).

  • Amine Donor: Add Isopropylamine (1.5 M) as the amine donor. Note: High concentration drives the equilibrium.

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • In-Process Control: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

  • Workup: Acidify to pH 2 to quench enzyme. Extract with MTBE to remove unreacted ketone. Basify aqueous layer to pH 12 and extract the chiral amine.

Why this works: The enzyme accepts only the (S)-enantiomer of the substrate. The unreacted (R)-enantiomer spontaneously racemizes under the reaction conditions (or via an added racemase), constantly replenishing the (S)-substrate pool [2].

Application III: Late-Stage Functionalization & Purification

For both Olaparib and Niraparib, the final assembly often involves amide coupling or cross-coupling.

Comparative Data: Coupling Reagents

Choosing the right coupling agent is vital for yield and preventing epimerization.

ReagentReaction TimeYieldEpimerization RiskRecommended Application
HATU 1-2 hours92%ModerateSmall-scale discovery; high cost.
T3P (Propylphosphonic anhydride) 4-6 hours88%Low Process scale (Olaparib) ; easy workup (water soluble byproducts).
EDC/HOBt 12 hours75%LowLegacy routes; slower kinetics.
CDI 2-4 hours80%LowCost-effective; gas evolution requires venting.
Protocol: T3P-Mediated Amide Coupling (Olaparib Final Step)
  • Charge: Dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) and N-cyclopropylcarbonyl-piperazine (1.1 eq) in EtOAc.

  • Base: Add DIPEA (3.0 eq). Cool to 0°C.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

    • Caution: T3P is moisture sensitive. Maintain inert atmosphere.

  • Reaction: Warm to 25°C and stir for 4 hours.

  • Quench: Add water. The layers separate easily. Wash organic layer with NaHCO3 and Brine.

  • Crystallization: Olaparib can be crystallized directly from EtOAc/Methanol to achieve >99.5% purity.

Quality Control: Impurity Management

Regulatory agencies (FDA/EMA) require strict control of potential genotoxic impurities (PGIs), particularly hydrazines and alkyl halides used in these syntheses.

  • Hydrazine Control: In the Olaparib route, residual hydrazine is a known PGI.

    • Detection: Derivatization with benzaldehyde followed by HPLC-UV.

    • Limit: < 1 ppm.

    • Removal Strategy: Extensive water washes of the phthalazinone intermediate and recrystallization from ethanol.

  • Palladium Scavenging (Niraparib):

    • Post-Suzuki coupling, residual Pd must be < 10 ppm.

    • Treatment: Use functionalized silica scavengers (e.g., SiliaMetS® Thiol) at 50°C for 2 hours before final crystallization.

References

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors. Organic Process Research & Development. (2017). Analysis of Olaparib process chemistry and telescoping strategies.

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. (2014). Details on transaminase DKR and Cu-catalyzed coupling.

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation. Nature Communications. (2017). Alternative asymmetric route for Niraparib.

  • Talazoparib Synthetic Routes and Chiral Separation. Journal of Medicinal Chemistry. (2016). Discovery and characterization of Talazoparib (BMN 673).

Sources

Precision Screening of Anti-Chlamydial Agents: From High-Throughput Discovery to Persistence Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The obligate intracellular nature of Chlamydia trachomatis (Ct) presents unique challenges for drug discovery.[1] Unlike free-living bacteria, Ct requires a host cell for replication and exhibits a biphasic lifecycle that complicates standard MIC (Minimum Inhibitory Concentration) readouts. This guide details the preparation and screening of anti-chlamydial agents, moving beyond simple growth inhibition to assess infectious progeny reduction and anti-persistence activity .[2] We focus on the use of cycloheximide-treated McCoy/HeLa cell models and immunofluorescence-based quantification as the gold standard for validation.

The Biological Context: Targeting the Biphasic Lifecycle

To prepare effective agents, one must target specific windows within the chlamydial lifecycle. Standard antibiotics (e.g., azithromycin) often fail to eradicate "persister" forms.

  • Elementary Body (EB): The infectious, metabolically inactive spore-like form. Targets here block entry .

  • Reticulate Body (RB): The replicative, metabolically active form. Targets here block replication (protein/DNA synthesis, cell wall mimics).

  • Aberrant Body (AB): A persistent, non-dividing state induced by stress (e.g., IFN-

    
    , 
    
    
    
    -lactams). Agents active here are critical for preventing recurrence .
Visualization: Lifecycle & Drug Intervention Points

ChlamydiaLifecycle EB_Entry Elementary Body (EB) (Infectious/Entry) Differentiation Diff. to RB (2-6 hpi) EB_Entry->Differentiation Endocytosis RB_Rep Reticulate Body (RB) (Replication 12-24 hpi) Differentiation->RB_Rep Metabolic Activation RB_Rep->RB_Rep Binary Fission Persistence Aberrant Body (AB) (Persistence State) RB_Rep->Persistence Stress (IFN-γ, Penicillin) Redifferentiation Diff. back to EB (24-48 hpi) RB_Rep->Redifferentiation Standard Cycle Persistence->RB_Rep Stress Removal Lysis Lysis & Release (48-72 hpi) Redifferentiation->Lysis Exit Lysis->EB_Entry Re-infection

Figure 1: The Chlamydia trachomatis lifecycle.[3] Drug screening must distinguish between inhibiting RB replication (green) and eradicating persistent AB forms (red).

Primary Screening Protocol: The "Inclusion Count" Assay

This protocol utilizes cycloheximide , a eukaryotic protein synthesis inhibitor. By suppressing host metabolism, cycloheximide reduces competition for nutrients (specifically amino acids) and enhances chlamydial inclusion development, making quantification robust.

Materials
  • Cell Line: HeLa 229 or McCoy B cells (ATCC).

  • Pathogen: C. trachomatis Serovar D or L2 (fast-growing, ideal for screening).

  • Media: DMEM supplemented with 10% FBS, 2 mM L-glutamine.

  • Infection Medium: DMEM + 10% FBS + 1 µg/mL Cycloheximide .

  • Detection: FITC-conjugated anti-MOMP (Major Outer Membrane Protein) or anti-LPS antibody.

Experimental Workflow
  • Seeding: Plate host cells (e.g.,

    
     cells/well) in 96-well black-walled plates. Incubate 24h to reach 90% confluency.
    
  • Inoculation (Spinoculation):

    • Remove supernatant.

    • Add C. trachomatis EBs at an MOI (Multiplicity of Infection) of 0.5 - 1.0 in 50 µL SPG or media.

    • CRITICAL: Centrifuge plate at 1000

      
       g for 1 hour at 25°C . This synchronizes infection, ensuring all bacteria enter simultaneously.
      
  • Treatment:

    • Aspirate inoculum.

    • Add 200 µL Infection Medium (containing Cycloheximide) + Test Compounds (serial dilutions).

    • Include controls: DMSO (Negative), Doxycycline (0.1 µg/mL, Positive).

  • Incubation: Incubate at 37°C, 5% CO

    
     for 30–40 hours.
    
  • Fixation & Staining:

    • Fix with methanol (-20°C) for 10 min.

    • Stain with FITC-anti-MOMP antibody (1:200 dilution) for 1h.

    • Counterstain nuclei with DAPI or Hoechst.

  • Quantification:

    • Use an automated high-content imager (e.g., CellInsight, Operetta) or manual fluorescence microscopy.

    • Readout: Count the number of inclusions per nuclei.

Advanced Protocol: The "Infectious Progeny" Assay (IFU Recovery)

Why this is necessary: A compound might stop the inclusion from growing (bacteriostatic) but leave viable bacteria inside. To prove an agent is chlamydicidal , you must measure the viability of the progeny.

Methodology
  • Primary Infection: Perform steps 1–4 from the Primary Screening Protocol above.

  • Harvesting:

    • At 40–48 hpi (before natural lysis), freeze the plate at -80°C.

    • Thaw at 37°C.

    • Pipette vigorously to disrupt host cells and release EBs. (Sonication is optional but risks damaging EBs if not calibrated).

  • Passage (Re-infection):

    • Transfer lysates (serial dilutions) onto a fresh monolayer of McCoy/HeLa cells (untreated with drugs).

    • Perform spinoculation (1000

      
       g, 1h).
      
    • Incubate for 24 hours in standard Infection Medium.

  • Readout:

    • Fix and stain (MOMP/DAPI).

    • Calculate IFU/mL (Inclusion Forming Units).[4][5][6]

    • Success Metric: A

      
       reduction in IFU compared to untreated controls indicates bactericidal activity.
      
Data Presentation: Comparison of Readouts
Assay TypeReadoutWhat it MeasuresLimitation
qPCR Genome CopiesTotal DNA (Live + Dead)Can overestimate efficacy; detects dead bacteria.
MTT / Resazurin Host Cell MetabolismHost Viability / ToxicityDoes not measure bacterial kill directly.
Primary Inclusion Count Inclusions / CellInhibition of Inclusion FormationDoes not distinguish static vs. cidal effects.
IFU Recovery (Progeny) Inclusions on Fresh Cells Viable Infectious Bacteria The Gold Standard for drug development.

Targeting Persistence: The IFN- Model[4][5]

Chlamydia enters a persistent state (Aberrant Bodies) when exposed to Interferon-gamma (IFN-


), which depletes host Tryptophan via the IDO enzyme.[3][7] Persisters are refractory to standard antibiotics like Azithromycin.
Protocol for Anti-Persister Screening
  • Induction: Pre-treat host cells with IFN-

    
     (10–50 ng/mL)  for 24h prior to infection, or add immediately post-infection.
    
  • Infection: Infect with C. trachomatis (MOI 1.0). Maintain IFN-

    
     in the medium.
    
  • Drug Treatment: Add test compounds at 24 hpi (when persistence is established).

  • Reactivation (The Test):

    • At 48 hpi, wash cells to remove the drug and IFN-

      
      .
      
    • Add medium supplemented with excess L-Tryptophan (to reverse the block).

    • Incubate for an additional 24–48 hours.

  • Assessment: If inclusions re-emerge and differentiate into EBs, the drug failed to kill the persisters. If no recovery is seen, the drug is active against persistent forms.

Workflow Visualization

ScreeningWorkflow cluster_Readouts Readout Pathways Start Host Cell Seeding (HeLa/McCoy, 24h) Infection Spinoculation (1000xg, 1h, 25°C) Start->Infection Treatment Add Compounds + Cycloheximide (1 µg/mL) Infection->Treatment Incubation Incubation (30-40h, 37°C) Treatment->Incubation Direct Direct Fixation (Methanol) Incubation->Direct Primary Screen Progeny Freeze/Thaw Lysis (Harvest EBs) Incubation->Progeny Viability Assay Analysis Automated Counting (High-Content Imaging) Direct->Analysis Inclusion Count Reinfect Infect Fresh Cells (No Drug) Progeny->Reinfect Reinfect->Analysis IFU/mL

Figure 2: Integrated workflow for primary screening and secondary viability validation.[6]

References

  • Ölander, M., et al. (2025). A multi-strategy antimicrobial discovery approach reveals new ways to treat Chlamydia.[1][2][8][9][10] PLoS Biology, 23(4), e3003123.[2] Link

  • Beatty, W. L., Byrne, G. I., & Morrison, R. P. (1993). Morphologic and antigenic characterization of interferon gamma-mediated persistent Chlamydia trachomatis infection in vitro.[3] Proceedings of the National Academy of Sciences, 90(9), 3998-4002.[3] Link

  • Ripa, K. T., & Mårdh, P. A. (1977). Cultivation of Chlamydia trachomatis in cycloheximide-treated McCoy cells. Journal of Clinical Microbiology, 6(4), 328-331. Link

  • CDC (2024). Laboratory Methods for the Diagnosis of Chlamydia trachomatis. Centers for Disease Control and Prevention. Link

  • Phillips, S., et al. (2018). Chlamydia Persistence: A Survival Strategy to Evade Antimicrobial Effects in-vitro and in-vivo. Frontiers in Microbiology, 9, 3136. Link

Sources

Application Note: Safety and Handling Precautions for [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a highly specialized fluorinated pyridine intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its unique substitution pattern—featuring a trifluoromethyl group at the 5-position and a fluorine atom at the 6-position—imparts significant metabolic stability and lipophilicity to bioactive scaffolds.[1]

This application note provides a rigorous safety and handling protocol. Due to the activated nature of the fluorine at the 6-position (ortho to the pyridine nitrogen), this compound exhibits specific reactivity profiles that necessitate strict adherence to safety standards to prevent inadvertent nucleophilic aromatic substitution (


) and potential release of fluoride ions.
Chemical Specifications
PropertyDetail
Chemical Name [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
CAS Number 1805070-48-7
Molecular Formula

Molecular Weight 195.12 g/mol
Physical State Solid (typically off-white to pale yellow powder) or Low-melting Solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water

Hazard Identification and Safety Profile (GHS)

While specific toxicological data for this exact isomer may be limited in public registries, its structural analogs (fluorinated pyridines) suggest a robust hazard profile. The presence of the 6-fluoro substituent renders the ring susceptible to nucleophilic attack, which can release fluoride ions under basic conditions or high temperatures.[1]

GHS Classification (Derived from Structural Analogs)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Critical Specific Hazards
  • Fluoride Release Potential: Under strong basic conditions or combustion, the C-F bond at the 6-position may cleave, potentially releasing fluoride ions. While less labile than acyl fluorides, precautions for Hydrofluoric Acid (HF) generation should be considered during thermal decomposition or fire.

  • Reactive Intermediate: The primary alcohol functionality is susceptible to oxidation and substitution.[1] Incompatible with strong oxidizing agents and acid chlorides.[1]

Personal Protective Equipment (PPE) Matrix

To ensure operator safety, the following PPE configuration is mandatory for all handling procedures.

PPE CategorySpecificationRationale
Respiratory NIOSH-approved N95 (dust) or Half-face respirator with OV/AG cartridges (vapor)Prevents inhalation of pyridine-based dust or vapors which can be potent respiratory irritants.[1]
Hand Protection Double-gloving: Nitrile (inner) + Neoprene/Butyl (outer)Pyridine derivatives can permeate standard nitrile; double gloving provides a breakthrough buffer.[1]
Eye Protection Chemical Splash Goggles + Face Shield (for synthesis)Protects against splashes; standard safety glasses are insufficient for liquid handling of irritants.
Body Protection Chemical-resistant Lab Coat (Tyvek® or similar)Prevents skin absorption and contamination of personal clothing.[1]
Specialized Calcium Gluconate Gel (2.5%) MANDATORY: Must be available at the workstation in case of accidental skin exposure to hydrolysis byproducts (HF).

Handling and Storage Protocols

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The compound is potentially hygroscopic; moisture can accelerate degradation.

  • Container: Tightly sealed amber glass or fluoropolymer (PFA/FEP) vials. Avoid standard clear glass if long-term storage in sunlight is expected.

Weighing and Transfer

Protocol:

  • Equip full PPE including double gloves.

  • Transfer the reagent bottle from storage to a Chemical Fume Hood .

  • Allow the container to equilibrate to room temperature before opening to prevent condensation (water introduction).

  • Weigh the required amount into a tared vessel.

  • Immediately purge the stock container with Argon/Nitrogen and reseal with Parafilm.[1]

  • Wipe the exterior of the stock container with a dry tissue before returning to storage.

Reaction Setup (Synthesis Workflow)

The following workflow describes the safe incorporation of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol into a reaction mixture.

Key Precaution: Avoid mixing with strong bases (e.g., NaH, KOtBu) in the absence of a solvent, as the exotherm can be significant.

ReactionProtocol Start Start: Reagent Preparation Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh in Fume Hood (Inert Atmosphere Preferred) Equilibrate->Weigh Solvent Dissolve in Anhydrous Solvent (DCM, THF, or MeCN) Weigh->Solvent ReagentAdd Add Reagents (Slow Addition if Exothermic) Solvent->ReagentAdd Inert Gas Flow Monitor Monitor Reaction (TLC/LCMS) ReagentAdd->Monitor Quench Quench: Slow Addition of Water/Buffer (Ice Bath Required) Monitor->Quench Complete Waste Waste Disposal (Segregated Organic) Quench->Waste

Figure 1: Safe handling workflow for synthesis involving [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol.

Emergency Response Procedures

Accidental Release (Spill)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure the fume hood sash is at the emergency position or increase room ventilation.

  • Contain: Use a spill pillow or inert absorbent material (Vermiculite).[1] Do not use sawdust (fire hazard with oxidizers).

  • Clean: Sweep up the absorbent into a sealed hazardous waste bag.

  • Decontaminate: Wash the surface with a mild soap solution, followed by water.

First Aid Measures
  • Eye Contact: Rinse immediately with copious amounts of water for at least 15 minutes.[1] Lift eyelids occasionally.[1] Seek medical attention immediately.

  • Skin Contact:

    • Immediately remove contaminated clothing.[2]

    • Wash skin with soap and water for 5 minutes.[1]

    • Apply Calcium Gluconate Gel if there is any suspicion of fluoride hydrolysis or burning sensation.[1]

    • Seek medical evaluation.[1][2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Fire Fighting
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][3]
    
  • Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (

    
    ), Hydrogen Fluoride (HF) .
    
  • Firefighter PPE: Full bunker gear and SCBA (Self-Contained Breathing Apparatus) are mandatory due to the risk of toxic fluoride gas generation.[1]

References

  • Chemical Identity & CAS: ChemSrc. (2023).[1] [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol - CAS 1805070-48-7.[4] Retrieved from [Link]

  • General Pyridine Safety: National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Fluorine Chemistry Hazards: Agilent Technologies.[1] (2021).[5] Safe Handling of Fluorinated Compounds. Retrieved from [Link]

  • Synthesis Applications: Shankar, R., et al. (2021).[5] Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. Retrieved from [Link]

Sources

Optimizing CNS Penetration: Physicochemical Profiling and Preclinical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: Strategies for Developing CNS-Penetrant Small Molecule Inhibitors Target Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Introduction: The Blood-Brain Barrier Challenge[1][2][3]

Developing inhibitors that successfully penetrate the Central Nervous System (CNS) requires navigating the Blood-Brain Barrier (BBB)—a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid.[1][2]

Historically, CNS drug discovery relied on the total brain-to-plasma ratio (


 or 

). However, this metric is often misleading because it fails to account for non-specific binding to brain lipids, which can inflate perceived penetration without reflecting the therapeutically relevant unbound concentration.

Modern CNS discovery prioritizes the unbound brain-to-plasma partition coefficient (


) .[3] This parameter quantifies the equilibrium between the free drug in the brain interstitial fluid (ISF) and the free drug in the plasma, providing a direct measure of BBB transport efficiency (passive diffusion vs. active efflux).

This guide details the physicochemical design principles (CNS MPO) and the critical in vitro and in vivo protocols required to validate CNS penetration.

In Silico Design: The CNS MPO Score

Before synthesis, candidate molecules should be profiled using the CNS Multiparameter Optimization (CNS MPO) algorithm. Developed by Pfizer, this scoring system aligns six physicochemical properties to predict the probability of BBB penetration and safety.

The 6-Parameter Framework

The CNS MPO score (0 to 6 scale) is the sum of desirability scores for the following properties. A total score


 indicates a high probability of CNS penetration.
PropertyOptimal RangeWeighting Logic
ClogP (Lipophilicity)

Monotonic decrease > 3.0. High lipophilicity increases non-specific binding and toxicity.
ClogD (pH 7.4)

Monotonic decrease > 2.0. Measures distribution at physiological pH.
MW (Molecular Weight)

Da
Monotonic decrease > 360. Smaller molecules diffuse more easily.[4]
TPSA (Polar Surface Area)

Hump function. Too low (<20) increases P-gp efflux risk; too high (>120) limits passive diffusion.
HBD (H-Bond Donors)

Monotonic decrease > 0. High HBD count is the strongest negative correlate for CNS entry.
pKa (Most Basic Center)

Monotonic decrease > 8.0. Highly basic amines often sequester in lysosomes (phospholipidosis).
Visualization: CNS MPO Logic Flow

CNS_MPO_Logic ClogP ClogP (Lipophilicity) Calc Desirability Function ClogP->Calc ClogD ClogD (Dist. Coeff) ClogD->Calc MW MW (Size) MW->Calc TPSA TPSA (Polarity) TPSA->Calc HBD HBD (H-Bonding) HBD->Calc pKa pKa (Basicity) pKa->Calc Score CNS MPO Score (0 - 6) Calc->Score Decision Prioritize? (Score >= 4.0) Score->Decision

Figure 1: The CNS MPO algorithm integrates six physicochemical properties to generate a composite score predicting BBB permeability.[5]

In Vitro Protocol: MDR1-MDCK Permeability Assay[6][8][9]

The primary barrier to CNS penetration for lipophilic drugs is the P-glycoprotein (P-gp/MDR1) efflux transporter. The MDR1-MDCK assay uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene to assess whether a compound is a P-gp substrate.[6][7][8]

Protocol Overview
  • System: Transwell® polycarbonate membrane inserts (0.4 µm pore size).

  • Cell Line: MDR1-MDCK (polarized monolayer).[8][9]

  • Output: Apparent Permeability (

    
    ) and Efflux Ratio (ER).
    
Step-by-Step Methodology
Phase 1: Cell Culture & Seeding
  • Seeding: Seed MDR1-MDCK cells at a density of

    
     cells/cm² onto the apical side of 12-well or 96-well Transwell inserts.
    
  • Differentiation: Culture for 4–5 days to allow tight junction formation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). A value

    
     confirms monolayer integrity.
    
Phase 2: Transport Assay
  • Buffer Preparation: Prepare Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Compound Preparation: Dilute test inhibitor to 10 µM in Transport Buffer (ensure DMSO < 1%).

  • Bidirectional Dosing:

    • A-to-B (Apical to Basolateral): Add compound to the apical chamber (donor) and buffer to the basolateral (receiver).[6]

    • B-to-A (Basolateral to Apical): Add compound to the basolateral chamber (donor) and buffer to the apical (receiver).

  • Incubation: Incubate at 37°C with 5% CO2 for 60–90 minutes with mild shaking.

  • Sampling: Collect 100 µL aliquots from the receiver compartment. Collect donor samples at T=0 and T=end to calculate recovery.

Phase 3: Analysis & Calculation

Quantify samples using LC-MS/MS.[6][8] Calculate


 (cm/s) and Efflux Ratio (ER).



Interpretation:

  • ER < 2.0: High probability of passive diffusion (CNS penetrant).

  • ER > 2.0: P-gp substrate (Potential CNS restriction).

  • ER > 10.0: Strong P-gp substrate (Likely CNS exclusion).

In Vivo Protocol: Determination[6][12][13][14]

Once a compound passes the in vitro screen (ER < 2 or high


), its actual brain penetration must be validated in vivo. The gold standard is determining the unbound partition coefficient (

)
.

This protocol combines Pharmacokinetics (PK) with Equilibrium Dialysis .[3][10]

Step-by-Step Methodology
Phase 1: In Vivo Pharmacokinetics (Rat/Mouse)
  • Dosing: Administer the inhibitor (IV or PO) to rats (n=3 per timepoint).

  • Sampling: At steady state (or multiple timepoints, e.g., 1h, 4h), collect:

    • Plasma: Centrifuge blood to obtain plasma.

    • Brain: Perfuse animal with saline to remove blood, then harvest whole brain.

  • Quantification: Homogenize brain tissue (1:3 ratio with buffer). Measure total drug concentration in plasma (

    
    ) and brain homogenate (
    
    
    
    ).
Phase 2: In Vitro Protein Binding (Equilibrium Dialysis)

To correct for binding, determine the fraction unbound in plasma (


) and brain (

).
  • Device: Use a Rapid Equilibrium Dialysis (RED) plate.

  • Plasma: Spike naive plasma with the compound (1 µM). Dialyze against PBS buffer for 4 hours at 37°C.

  • Brain: Spike naive brain homogenate with the compound. Dialyze against PBS buffer.

  • Calculation:

    
    
    Note: For brain, correct the homogenate 
    
    
    
    for dilution using the specific dilution factor equation.
Phase 3: The

Calculation

Combine the data to find the unbound ratio:



Interpretation:

  • 
    :  Passive diffusion (Ideal).
    
  • 
    :  Active efflux dominates (P-gp/BCRP liability).
    
  • 
    :  Active uptake (rare for inhibitors, common for nutrients).
    

Strategic Workflow & Visualization

The development of CNS inhibitors follows a funnel approach, filtering thousands of compounds down to a few validated leads.

The CNS Discovery Cascade

CNS_Cascade InSilico 1. In Silico Design (CNS MPO Score) Check1 Score > 4.0? InSilico->Check1 InVitro 2. In Vitro Screening (MDR1-MDCK / PAMPA) Check2 Efflux Ratio < 2? InVitro->Check2 InVivo_PK 3. In Vivo PK (Plasma & Brain Homogenate) Validation 4. Validation (Kp,uu,brain Determination) InVivo_PK->Validation Check3 Kp,uu > 0.3? Validation->Check3 Check1->InSilico No (Redesign) Check1->InVitro Yes Check2->InSilico No (Substrate) Check2->InVivo_PK Yes Check3->InSilico No (Efflux) Lead Optimization Lead Optimization Check3->Lead Optimization Yes

Figure 2: The CNS screening cascade filters compounds from physicochemical scoring through to in vivo unbound partitioning validation.

References

  • Wager, T. T., et al. (2010).[11] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link

  • Hammarlund-Udenaes, M., et al. (2008). "On the Rate and Extent of Drug Delivery to the Brain."[1][2][9] Pharmaceutical Research. Link

  • Di, L., et al. (2013). "High throughput artificial membrane permeability assay for blood-brain barrier." Nature Protocols. Link

  • Summerfield, S. G., et al. (2016).[10] "Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics. Link

  • Wang, Q., et al. (2005). "MDR1-MDCK Permeability Assay: A Tool for Screening P-glycoprotein Substrates."[6][7][8] Drug Metabolism and Disposition. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol . This molecule presents unique chemoselectivity challenges, primarily due to the extreme electronic activation of the pyridine ring.

Below, you will find the mechanistic causality behind common synthesis failures, a troubleshooting FAQ, validated protocols, and quantitative reagent matrices.

Core Principles: The Causality of Synthesis Failures

To successfully synthesize this compound, you must first understand its electronic landscape. The C6 position of the pyridine ring is sandwiched between two highly electronegative features: the pyridine nitrogen and the strongly electron-withdrawing C5-trifluoromethyl (-CF3) group.

This creates a severe electron deficiency at C6. Because fluorine is highly electronegative, it excellently stabilizes the intermediate Meisenheimer complex during a reaction, making the 6-fluoro position exceptionally labile and prone to Nucleophilic Aromatic Substitution (SNAr) [1]. Furthermore, the well-documented "ortho effect" in substituted pyridines drastically accelerates nucleophilic attack at positions adjacent to electron-withdrawing groups[2].

Consequently, standard reduction conditions (like using sodium borohydride in methanol) will inadvertently act as nucleophiles, displacing the fluorine atom before the carboxylic acid or ester can be fully reduced. Your synthetic strategy must strictly rely on non-nucleophilic, electrophilic, or kinetically controlled hydrides .

Troubleshooting FAQs

Q1: My yield is exceptionally low, and NMR/MS data shows a methoxy group instead of a fluorine atom at the 6-position. What happened? A1: You likely used Sodium Borohydride (NaBH4) in Methanol (MeOH) to reduce the ester intermediate. Under these conditions, methanol acts as a nucleophile. The basicity of the borohydride generates trace methoxide in situ, which rapidly attacks the highly activated 6-position, displacing the fluorine via SNAr[1]. To fix this, you must switch to a strictly non-nucleophilic reducing agent in an aprotic solvent, such as DIBAL-H in Dichloromethane (DCM).

Q2: My mass spectrometry data shows a product mass of -18 Da relative to the target, indicating complete loss of the fluorine atom. What caused this? A2: This is hydrodehalogenation (over-reduction). Reagents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Pd/C with H2) are too aggressive for this substrate[3]. They successfully reduce the ester/acid but concurrently cleave the activated C-F bond. You must use milder, chemoselective hydrides like Borane-THF (BH3·THF) to prevent this.

Q3: I previously reduced the aldehyde intermediate with NaBH4/MeOH and it worked perfectly. Why did it fail so catastrophically for the ester? A3: Aldehydes are highly electrophilic and reduce almost instantaneously at low temperatures (e.g., -10 °C). At strictly sub-zero temperatures, the kinetic rate of aldehyde reduction outpaces the rate of SNAr[4]. Esters, however, require higher temperatures (room temperature or reflux) and longer reaction times with NaBH4, providing ample kinetic opportunity for the SNAr side reaction to dominate[4].

Data Presentation: Reagent Selection Matrix

To summarize the causality of reagent selection, consult the quantitative matrix below. It compares common reducing agents against the target substrate, highlighting the expected outcomes and yields.

Reducing AgentSolventTemp (°C)SubstratePrimary Reaction OutcomeExpected Yield of Target
NaBH4 (2.0 eq)MeOH25 °CMethyl EsterSNAr (6-Methoxy side product)< 10%
LiAlH4 (1.5 eq)THF0 °CEster / AcidHydrodehalogenation (Loss of F)< 5%
DIBAL-H (2.2 eq)DCM-78 °CMethyl EsterTarget Alcohol (Controlled)> 85%
BH3·THF (2.5 eq)THF0 to 25 °CPicolinic AcidTarget Alcohol (Direct)> 90%

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high-fidelity reproducible yields.

Protocol A: Direct Reduction of Picolinic Acid via Borane-THF

Causality: Borane is an electrophilic reducing agent. It coordinates directly to the carboxylic acid, activating it for intramolecular hydride transfer. Because it is electrophilic rather than nucleophilic, it does not trigger SNAr at the electron-deficient 6-fluoro position[3].

  • Preparation: Charge a flame-dried, argon-purged flask with 6-fluoro-5-(trifluoromethyl)picolinic acid (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath to reach an internal temperature of 0 °C.

  • Addition: Dropwise add BH3·THF (1 M solution in THF, 2.5 eq) over 30 minutes via a syringe pump.

    • Self-Validation Check: Vigorous hydrogen gas evolution must be observed immediately upon addition. If no gas evolves, the BH3·THF complex has degraded and the reaction will fail.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 12 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully add methanol dropwise until all effervescence ceases (destroying excess borane). Concentrate under reduced pressure, then purify via silica gel chromatography.

Protocol B: Reduction of Methyl Ester via DIBAL-H

Causality: DIBAL-H in DCM provides a strictly non-nucleophilic, aprotic environment. The cryogenic temperature (-78 °C) kinetically freezes out any potential SNAr or over-reduction pathways, allowing for exclusive reduction of the ester.

  • Preparation: Dissolve methyl 6-fluoro-5-(trifluoromethyl)picolinate (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Addition: Add DIBAL-H (1 M in DCM, 2.2 eq) dropwise down the side of the flask. Note: 2.2 equivalents are strictly required to fully reduce the ester to the alcohol.

  • Propagation: Stir at -78 °C for 2 hours.

    • Self-Validation Check: Perform a TLC (Hexanes/EtOAc). It should show complete consumption of the higher-Rf ester spot. Do not allow the reaction to warm up until the ester is fully consumed.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt (sodium potassium tartrate). Remove the cooling bath and stir vigorously at room temperature for 1 to 2 hours.

    • Self-Validation Check: The initial thick, gelatinous aluminum emulsion must break into two clear, distinct liquid phases before extraction.

Mechanistic & Workflow Visualizations

Workflow Acid 6-Fluoro-5-(CF3) picolinic acid Ester Methyl Ester Intermediate Acid->Ester SOCl2, MeOH (Esterification) Product Target Alcohol: [6-Fluoro-5-(CF3)pyridin-2-yl]methanol Acid->Product BH3·THF, 0°C to RT (Direct, Non-nucleophilic) Ester->Product DIBAL-H, DCM, -78°C (Controlled Reduction) SNAr Side Product: 6-Methoxy Derivative Ester->SNAr NaBH4, MeOH, RT (SNAr side reaction) Defluoro Side Product: Defluorinated Alcohol Ester->Defluoro LiAlH4 or Pd/C+H2 (Over-reduction)

Workflow for[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol synthesis and side reactions.

Mechanism Reactant 6-Fluoro-5-(CF3) Pyridine Core Complex Meisenheimer Complex (Stabilized by CF3 & N) Reactant->Complex + Nucleophile (e.g., MeO-) SideProd 6-Substituted Pyridine (Loss of F-) Complex->SideProd - Fluoride (Fast elimination)

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the 6-fluoro position.

References

  • [1] Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. URL:

  • [2] Makaravage, K. J., et al. (2016). SNAr Radiofluorination with In Situ-Generated[18F]Tetramethylammonium Fluoride. PMC - NIH. URL:

  • [4] Zhang, X., et al. (2010). Synthesis of Phantasmidine. PMC - NIH. URL:

  • [3] Myers, A. G. (2007). Chem 115: Hydride Reductions. Andrew G Myers Research Group, Harvard University. URL:

Sources

purification challenges of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol .

This guide synthesizes structural chemistry principles with field-proven chromatographic techniques to help you establish a self-validating purification workflow.

Physicochemical Profiling: Understanding the Molecule

To purify a molecule effectively, one must first understand the causality behind its behavior.[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol presents a unique dichotomy of electronic and steric properties:

  • Suppressed Basicity (The "Extraction Trap"): Standard pyridine derivatives are easily purified via acid-base extraction. However, the highly electron-withdrawing fluoro (-F) and trifluoromethyl (-CF3) groups at the C6 and C5 positions drastically deplete the electron density of the pyridine ring[1]. This lowers the pKa of the pyridine nitrogen significantly. Do not attempt standard 1M HCl aqueous extractions ; the nitrogen is too electron-deficient to protonate efficiently, and your product will remain in the organic layer, leading to false-negative recovery[2].

  • Hydrogen Bonding (The "Tailing Culprit"): While the nitrogen is deactivated, the C2-hydroxymethyl group (-CH2OH) is highly polar. It acts as a potent hydrogen bond donor and acceptor, interacting strongly with the acidic silanol groups (-Si-OH) on normal-phase silica gel, causing severe band broadening and tailing[3].

  • Volatility Risks: Fluorinated organic compounds often exhibit unexpectedly high vapor pressures. While the hydrogen-bonding -CH2OH group mitigates this slightly, prolonged exposure to high vacuum during solvent removal can lead to significant product loss.

Purification Strategy & Decision Matrix

To streamline your workflow, use the following decision matrix to determine the optimal purification route based on your crude reaction profile.

Decision matrix for the purification of[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am experiencing severe tailing on silica gel, and my product is co-eluting with baseline impurities. How do I fix this? A: The tailing is caused by the -CH2OH group hydrogen-bonding with unendcapped silanol sites on the silica gel. To mitigate this, you must dynamically deactivate the silica column. Add 0.1% to 1% Triethylamine (TEA) to your mobile phase (e.g., Hexanes/EtOAc)[3]. The TEA acts as a competitor base, preferentially binding to the acidic silanols and allowing your target molecule to partition ideally based on polarity rather than irreversible hydrogen bonding[2].

Mechanistic pathway of amine-modified silica mitigating hydrogen-bonding-induced tailing.

Q2: My synthesis route involved the reduction of 6-Fluoro-5-(trifluoromethyl)picolinic acid. I have a byproduct that co-elutes perfectly. What is it, and how do I separate it? A: You are likely dealing with the des-fluoro byproduct ([5-(trifluoromethyl)pyridin-2-yl]methanol)[4]. During harsh reduction conditions, hydrodefluorination at the highly activated C6 position can occur. Because the polarity difference between the C6-F and C6-H species is minimal on normal-phase silica, you must switch orthogonal separation modes. Reverse-Phase Preparative HPLC (C18) is required here. The highly hydrophobic nature of the C-F bond interacts differently with the C18 chains compared to a C-H bond, allowing for baseline resolution.

Q3: I evaporated my chromatography fractions, but my mass recovery is only 40%. Where did the product go? A: Fluorinated pyridines exhibit high volatility. The combination of the -CF3 group and the relatively low molecular weight means the compound can co-distill with your solvent during rotary evaporation. Fix: Never exceed a water bath temperature of 30°C. Do not leave the flask on a high-vacuum manifold (lyophilizer/Schlenk line) overnight. Once the bulk solvent is removed, dry the residual oil under a gentle stream of nitrogen gas.

Quantitative Comparison of Purification Modalities

Purification TechniqueStationary Phase / Solvent SystemResolution (Target vs. Des-Fluoro Byproduct)Typical Yield RecoveryScalability
Standard Flash Chromatography Bare Silica / Hexane:EtOAcPoor (Co-elution common)50 - 65% (Loss to tailing)High (>10g)
Amine-Modified Flash Silica + 1% TEA / Hexane:EtOAcModerate85 - 95%High (>10g)
Reverse-Phase Prep-HPLC C18 / H2O:MeCN (0.1% Formic Acid)Excellent (Baseline resolution)80 - 90%Low (<1g)
Trituration None / Cold Hexane or HeptaneModerate (Removes non-polars)70 - 80%High (>10g)

Standard Operating Procedures (SOPs)

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol for bulk purification (>1g scale) when separating the target from highly polar baseline impurities or unreacted starting materials.

  • Solvent Preparation: Prepare a mobile phase of 100% Hexanes and a polar modifier phase of Ethyl Acetate (EtOAc). Add 1% (v/v) Triethylamine (TEA) to both solvent reservoirs. Mix thoroughly.

  • Column Equilibration: Pack the silica gel column and flush with 3 column volumes (CV) of the 1% TEA/Hexanes solution. Note: The column may warm up slightly as the TEA undergoes an exothermic acid-base reaction with the silanols.

  • Dry Loading (Critical Step): Dissolve the crude[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol in a minimum amount of Dichloromethane (DCM). Add Celite 545 (1:2 mass ratio to crude). Evaporate the DCM under reduced pressure at 25°C until a free-flowing powder is obtained. Load this powder onto the top of the column.

  • Gradient Elution:

    • 0-2 CV: 100% Hexanes (1% TEA)

    • 2-8 CV: Linear gradient from 0% to 30% EtOAc (1% TEA)

    • 8-12 CV: Isocratic hold at 30% EtOAc (1% TEA) until the product elutes.

  • Fraction Analysis: Spot fractions on TLC plates. Visualize under UV (254 nm). To confirm the presence of the -CH2OH group, dip the plate in Potassium Permanganate (KMnO4) stain and gently heat; the target compound will appear as a bright yellow spot against a purple background.

Protocol B: Reverse-Phase Preparative HPLC

Use this protocol for final polishing (<1g scale) to remove structurally identical regioisomers or des-fluoro byproducts.

  • System Setup: Equip the HPLC with a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid. (Note: Formic acid is preferred over TFA to prevent ion-pairing suppression of the weakly basic pyridine during downstream mass spec analysis).

  • Sample Injection: Dissolve the semi-pure crude in 1:1 Water:MeCN. Filter through a 0.22 µm PTFE syringe filter.

  • Method Gradient: Run a shallow gradient from 20% B to 60% B over 30 minutes. The highly hydrophobic -CF3 group will dominate retention, causing the target to elute later than non-fluorinated impurities.

  • Recovery: Pool the pure fractions. Extract the aqueous MeCN mixture with EtOAc (3x) to avoid evaporating large volumes of water, which requires high heat and risks volatilizing the product. Dry the EtOAc layer over MgSO4, filter, and concentrate at 25°C.

References

  • The Journal of Organic Chemistry: Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Synthesis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It synthesizes industrial best practices with mechanistic insights to address specific failure modes in the synthesis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol .

Case ID: PYR-TFMP-RED-001 Subject: Impurity Profiling & Troubleshooting during Ester Reduction Applicable CAS: 1803857-46-6 (Alcohol), 1214382-76-1 (Methyl ester precursor)

Executive Summary & Reaction Logic

The synthesis of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is typically achieved via the hydride reduction of Methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate .

While standard ester reductions (e.g., using LiAlH₄ or NaBH₄) are routine, this specific substrate presents a "Chemoselectivity Trap" :

  • The Target: The C2-ester requires reduction to the alcohol.

  • The Hazard: The C6-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitrogen and the meta-trifluoromethyl (electron-withdrawing) group.

  • The Result: Use of nucleophilic solvents (like Methanol) or aggressive hydride sources often leads to defluorinated side products rather than the target alcohol.

Critical Impurity Map (Visualized)

The following pathway illustrates the competing reaction landscapes.

ReactionPathways SM Starting Material (Methyl Ester) Aldehyde Intermediate (Aldehyde) SM->Aldehyde Partial Red. (1 eq. H-) Impurity_A Impurity A (Major) Methoxy-Analog (S_NAr Side Product) SM->Impurity_A MeOH Solvent (MeO- attack at C6) Impurity_B Impurity B Hydrolysis Product (Pyridinone Tautomer) SM->Impurity_B Aq. Base/Acid Hydrolysis of F Product TARGET PRODUCT (Alcohol) Aldehyde->Product Complete Red. (2 eq. H-) Product->Impurity_A Post-reaction MeOH exposure

Figure 1: Reaction landscape showing the primary reduction pathway (Green) versus competing SNAr and hydrolysis pathways (Red).

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a mass peak of M+12 in my LC-MS."

Diagnosis: SNAr Methoxylation (Impurity A) This is the most common failure mode. The mass shift of +12 Da corresponds to the loss of Fluorine (-19) and the addition of a Methoxy group (+31).

  • Mechanism: The C6-Fluorine is extremely electrophilic. If you perform the reduction in Methanol (MeOH), the methoxide ion (generated by the basicity of NaBH₄) attacks C6, displacing the fluorine.

  • Corrective Action:

    • Switch Solvents: Do NOT use Methanol. Use Ethanol (EtOH) (less nucleophilic) or, ideally, THF (non-nucleophilic).

    • Lower Temperature: SNAr rates increase significantly with temperature. Keep the reaction between 0°C and 10°C.

    • Protocol Adjustment: Use the NaBH₄/CaCl₂ system in EtOH/THF. The Calcium ion complexes with the ester carbonyl, activating it for reduction while leaving the aromatic ring less susceptible to nucleophilic attack [1].

Issue 2: "The reaction stalls at the aldehyde or shows low conversion."

Diagnosis: Incomplete Reduction / Boron Complexation Electron-deficient pyridines can form stable complexes with borane species, or the hydride source may be consumed by adventitious moisture.

  • Mechanism: The electron-withdrawing CF3 group reduces the nucleophilicity of the pyridine nitrogen, but it also makes the ester carbonyl less electron-rich compared to standard aromatics, sometimes requiring activation.

  • Corrective Action:

    • Add a Lewis Acid: Add CaCl₂ (0.5 - 1.0 eq) or ZnCl₂ to the NaBH₄ mixture. This generates Ca(BH₄)₂ or Zn(BH₄)₂ in situ, which are more potent reducing agents for esters than NaBH₄ alone [2].

    • Stoichiometry: Ensure a minimum of 2.0–3.0 equivalents of hydride.

    • Quench Procedure: Ensure the quench (usually dilute HCl or NH₄Cl) is vigorous enough to break the Boron-Nitrogen or Boron-Oxygen complexes that might mask the product during workup.

Issue 3: "My product is water-soluble and hard to extract."

Diagnosis: Amphoteric Nature / Hydrolysis (Impurity B) The target molecule contains a basic nitrogen and a potentially acidic proton if the fluorine hydrolyzes to a hydroxyl group (tautomerizing to a pyridinone).

  • Corrective Action:

    • pH Control: During extraction, adjust the aqueous layer pH to ~8.0. If too acidic, the pyridine protonates (water-soluble). If too basic, any hydrolyzed byproduct forms a salt.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction with Ethyl Acetate or DCM.

    • Avoid Strong Acids: Do not use strong acids (e.g., 6M HCl) for the quench, as this can hydrolyze the sensitive C-F bond or the CF3 group over time. Use saturated NH₄Cl or 1M HCl at 0°C.

Side Product Characterization Table

Impurity NameStructure DescriptionMass Shift (vs Product)OriginPrevention
Impurity A 6-Methoxy-5-(CF3)pyridin-2-yl]methanol +12 Da SNAr by Methanol solvent.Use THF or EtOH; Avoid MeOH.
Impurity B 6-Hydroxy-5-(CF3)pyridin-2-yl]methanol -2 Da Hydrolysis of F by water/OH⁻.Keep reaction anhydrous; mild quench.
Impurity C 6-Fluoro-5-(CF3)pyridine-2-carbaldehyde -2 Da Incomplete reduction.Increase hydride eq; Add CaCl₂.
Impurity D Des-fluoro analog -18 Da Over-reduction (Hydride displacement).Avoid Pd/C hydrogenation; Control Temp.

Recommended Protocol (Self-Validating)

This protocol minimizes Impurity A (SNAr) by excluding Methanol and activating the ester.

Reagents:

  • Methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq)

  • NaBH₄ (2.5 eq)

  • CaCl₂ (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or THF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the ester (1.0 eq) and CaCl₂ (1.0 eq) in anhydrous THF (0.2 M concentration). Stir at 0°C for 15 minutes. Checkpoint: Solution should remain clear or slightly cloudy.

  • Reduction: Add NaBH₄ (2.5 eq) portion-wise over 20 minutes, maintaining internal temperature <10°C. Reasoning: Slow addition prevents exotherm-driven SNAr side reactions.

  • Monitoring: Stir at 0°C to RT for 2–4 hours. Monitor by TLC/LCMS.

    • Success Criteria: Disappearance of Ester, appearance of Alcohol (M+H ~196).

    • Fail Criteria: Appearance of M+12 peak (indicates solvent contamination or overheating).

  • Quench: Cool to 0°C. Add Saturated NH₄Cl dropwise. (Caution: Hydrogen evolution).

  • Workup: Dilute with water, extract with EtOAc (x3). Wash combined organics with Brine, dry over Na₂SO₄.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene. (Extrapolated principles of SNAr on polyhalogenated/activated pyridines).

  • MasterOrganicChemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (General principles of borohydride activation).

  • Frontier Specialty Chemicals. (2026). [6-(Trifluoromethyl)pyridin-2-yl]methanol Product Data. (Physical properties and handling).[1][2][3][4]

  • Organic Chemistry Portal. (2022). Sodium Borohydride - Reactivity and Additives. (CaCl2/Lewis Acid activation protocols).[2]

Sources

troubleshooting common issues in reactions involving trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trifluoromethylpyridine Chemistry

Welcome to the Advanced Synthesis Support Desk. I am Dr. Aris, your Senior Application Scientist. Trifluoromethylpyridines (


-Pys) are deceptive substrates. While the 

group is a prized bioisostere for modulating lipophilicity and metabolic stability, it fundamentally alters the pyridine ring’s electronic and steric landscape.

This guide addresses the three most frequent failure modes reported by our users: Regioselectivity collapse in


 , Protodeboronation in Suzuki couplings , and Yield loss due to volatility .

Module 1: Nucleophilic Aromatic Substitution ( )

User Issue: "I am performing an


 on 2,6-dichloro-3-(trifluoromethyl)pyridine, but I am getting a mixture of isomers or the wrong regioisomer."
The Mechanistic Reality

In 3-substituted pyridines, regioselectivity is a war between Electronics and Sterics .

  • Electronic Bias: The pyridine nitrogen activates the

    
    -positions (C2 and C6). The 
    
    
    
    group at C3 is a strong electron-withdrawing group (EWG), which theoretically activates the ortho (C2) and para (C4) positions. Therefore, electronics favor attack at C2 .
  • Steric Bias: The

    
     group is bulky (Verloop steric parameter B1 is significant). This hinders the adjacent C2 position, pushing the nucleophile toward the less hindered C6 .
    

Diagnosis: For


-pyridines, sterics usually win . The nucleophile prefers C6. However, this balance is fragile and solvent-dependent.
Troubleshooting Protocol

Q1: Which isomer is dominant?

  • Observation: If you need the C6 product (distal to

    
    ), standard conditions usually suffice.
    
  • Observation: If you need the C2 product (adjacent to

    
    ), you are fighting the steric energy barrier.
    

Q2: How do I flip the selectivity? You must manipulate the Hydrogen Bond Acceptor (HBA) ability of your solvent (Kamlet-Taft


 parameter).
  • To favor C2 (Electronic Control): Use non-polar, non-HBA solvents like DCM or Toluene . These solvents do not solvate the nucleophile heavily, keeping it "tight" and reactive, allowing it to overcome the steric barrier at C2.

  • To favor C6 (Steric Control): Use high-HBA solvents like DMSO or DMF . These solvents solvate the nucleophile, increasing its effective size and making the steric penalty at C2 insurmountable.

Q3: Is your base causing hydrolysis?

  • Risk: Strong hydroxide bases (NaOH, KOH) at high temps can attack the

    
     group itself (rare) or hydrolyze the chloride to a pyridone.
    
  • Fix: Switch to non-nucleophilic inorganic bases (

    
    , 
    
    
    
    ) or tertiary amines (DIPEA).

Visualization: Regioselectivity Decision Tree

SNAr_Selectivity cluster_tips Pro-Tip: Temperature Control Start Target: SNAr on 3-CF3-2,6-Dichloropyridine Goal Which Isomer do you need? Start->Goal C6 Target: C6-Isomer (Distal to CF3) Goal->C6 Distal C2 Target: C2-Isomer (Adjacent to CF3) Goal->C2 Proximal Action_C6 Use High HBA Solvent (DMSO, DMF, NMP) Enhances Steric Bulk C6->Action_C6 Action_C2 Use Low HBA Solvent (DCM, Toluene) Minimizes Steric Penalty C2->Action_C2 Tip Lower Temp (-20°C to 0°C) often improves C2 selectivity by reducing kinetic energy.

Figure 1: Decision matrix for controlling regioselectivity in 3-substituted pyridines based on solvent effects.

Module 2: The "2-Pyridyl Problem" in Cross-Coupling

User Issue: "My Suzuki coupling failed. I see the aryl halide starting material and a byproduct where the boron was replaced by hydrogen."[1]

The Mechanistic Reality

You are experiencing Protodeboronation . 2-Pyridyl boronic acids/esters are notoriously unstable.[2] The basic nitrogen atom coordinates to the boron center, increasing the electron density on the ipso-carbon. This facilitates protonolysis by water or alcohols, cleaving the C-B bond before the palladium can transmetalate. The electron-withdrawing


 group exacerbates this by stabilizing the resulting anion intermediate.[3]
Troubleshooting Protocol

Q1: Which coupling partner setup are you using?

  • Scenario A (Recommended):

    
    -Pyridyl-Halide  + Aryl-Boronate .
    
    • Status: This is the stable route. If this fails, check for catalyst poisoning by the pyridine nitrogen. Use bulky ligands like XPhos or SPhos to prevent Pd-N coordination.

  • Scenario B (High Risk):

    
    -Pyridyl-Boronate  + Aryl-Halide .
    
    • Status: This is the failure point. The pyridyl boronate is decomposing.

Q2: How do I fix Scenario B? If you must use the pyridyl boronate:

  • Switch to MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates protect the boron atom from hydrolysis. They release the active boronic acid slowly (slow-release strategy), keeping the concentration low to favor transmetalation over decomposition.

  • Add Copper: The addition of Cu(OAc)₂ (0.5 - 1.0 equiv) promotes the "copper effect," facilitating transmetalation of 2-pyridyl boronates.

  • Eliminate Water: Use anhydrous conditions with a base like

    
      or 
    
    
    
    in dry dioxane/toluene.

Visualization: Suzuki Coupling Rescue Workflow

Suzuki_Rescue Fail Suzuki Coupling Failed (Low Yield / Protodeboronation) Check Check Partners Fail->Check TypeA Py-Halide + Ar-Boron Check->TypeA TypeB Py-Boron + Ar-Halide Check->TypeB SolA Issue: Catalyst Poisoning Action: Use Bulky Ligand (XPhos, SPhos) TypeA->SolA SolB_Step1 Issue: Protodeboronation TypeB->SolB_Step1 SolB_Step2 Strategy 1: Use MIDA Boronate (Slow Release) SolB_Step1->SolB_Step2 SolB_Step3 Strategy 2: Add Cu(OAc)2 (Copper Effect) SolB_Step1->SolB_Step3

Figure 2: Troubleshooting workflow for palladium-catalyzed cross-coupling of trifluoromethylpyridines.

Module 3: Physicochemical Handling (Volatility)

User Issue: "My NMR showed pure product in the crude mixture, but after rotary evaporation, the yield dropped by 50%."

The Mechanistic Reality

Low molecular weight trifluoromethylpyridines are extremely volatile . The fluorine atoms reduce intermolecular Van der Waals forces (low polarizability), lowering the boiling point significantly compared to their non-fluorinated analogues.

Troubleshooting Protocol

Table 1: Volatility Management Strategies

StrategyMethodologyWhy it works
Salt Formation Treat crude amine/pyridine with HCl in Dioxane or ethereal HCl. Isolate as hydrochloride salt.Ionic salts are non-volatile solids.
Controlled Vacuum Do not use high vacuum (< 10 mbar). Keep rotary evaporator bath < 30°C and pressure > 100 mbar.Prevents co-distillation of product with solvent.
Telescoping Do not isolate. Carry the crude solution directly into the next step.Eliminates the evaporation step entirely.
Derivatization If the product is an intermediate, perform the next reaction (e.g., acylation, alkylation) in situ.Increases Molecular Weight (MW) and reduces volatility.

FAQs: Rapid Fire

Q: Can I use Minisci reactions to add alkyl groups to


-pyridines? 
A:  Yes, but be careful. The 

group makes the ring electron-deficient.[3] Standard Minisci (nucleophilic radical attacking protonated pyridine) works, but the

group deactivates the ring toward electrophilic radical attack. Ensure your radical source is nucleophilic (alkyl radical), and use acidic conditions (TFA) to protonate the nitrogen, maximizing the LUMO energy gap.

Q: Is the


 group stable to Lithium Halogen Exchange? 
A:  Generally, yes. However, if you generate a lithio-species ortho to the 

, there is a risk of fluoride elimination (defusible elimination) to form a pyridyne-like intermediate, though this is less common than with simple fluoro-groups. Keep temperatures below -70°C.

References

  • Regioselectivity in

    
    : 
    
    • Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction.[4]

    • Source: ResearchG
    • URL:

  • Suzuki Coupling & MIDA Boronates

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5]

    • Source: J. Am. Chem. Soc. (via NCBI)
    • URL:

  • Protodeboronation Mechanisms

    • Title: Protodeboron
    • Source: Wikipedia
    • URL:

  • Minisci Reaction on Heterocycles

    • Title: Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP.[6]

    • Source: Organic & Biomolecular Chemistry[1][6][7]

    • URL:

Sources

preventing degradation of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage Guide for [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Executive Summary & Risk Profile

Compound: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS: 1227599-23-4 (Generic/Analogous) Molecular Formula: C7H5F4NO[1]

Critical Stability Warning: This compound possesses a "dual-threat" degradation profile due to its specific electronic structure.[1]

  • High SNAr Susceptibility: The pyridine ring is highly electron-deficient. The nitrogen atom (N1) and the trifluoromethyl group (–CF3) at position 5 synergistically activate the Fluorine at position 6 for Nucleophilic Aromatic Substitution (SNAr). Exposure to moisture (water acting as a nucleophile) or basic conditions can lead to rapid hydrolysis, replacing the fluorine with a hydroxyl group (forming the pyridone tautomer).

  • Oxidative Instability: The primary alcohol (–CH2OH) at position 2 is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, particularly in the presence of air and light.

Troubleshooting Guide (Q&A)

Q1: The white crystalline powder has turned a faint yellow/beige color. Is it still usable?

  • Diagnosis: This is the hallmark sign of oxidative degradation or partial hydrolysis . The yellowing often comes from the formation of N-oxide impurities or trace amounts of the pyridone tautomer (6-hydroxy analog) which can be chromophoric.[1]

  • Action: Run a standard LC-MS.

    • Check: Look for a peak at M+16 (N-oxide) or M-2 (Aldehyde).[1]

    • Decision: If purity is >95%, repurify via recrystallization (avoid silica chromatography if possible, as silica acidity can catalyze further decomposition). If <90%, discard.

Q2: I see a new peak in my LC-MS at [M-18] or [M+2]. What is happening?

  • Diagnosis:

    • [M-2] (Mass ~193): Oxidation of the alcohol to the aldehyde.[1] Caused by air exposure.[2]

    • [M-20] (Mass ~175): Loss of HF.[1] This indicates internal cyclization or polymerization, often catalyzed by heat.

    • [M+16] (Mass ~211): Hydrolysis of the Fluorine (F -> OH).[1] The mass shifts from 195 to 193 (loss of F, gain of OH = -19 + 17 = -2). Correction: Hydrolysis replaces F (19 Da) with OH (17 Da), resulting in a net mass change of -2 Da .[1] Wait, let's verify: C7H5F4NO (195.11) -> C7H6F3NO2 (193.12).[1] Yes, hydrolysis product is M-2.[1]

  • Action: If the M-2 peak is dominant, check your solvent water content. The reaction likely occurred due to wet solvents promoting SNAr hydrolysis.

Q3: Can I store this compound in DMSO or Methanol stock solutions?

  • Diagnosis:

    • Methanol: High Risk. Methanol can act as a nucleophile.[3] Over time, the methoxide (if any base is present) or even neutral methanol can displace the activated Fluorine, forming the methoxy-pyridine ether.

    • DMSO: Moderate Risk. DMSO is hygroscopic. Absorbed water will hydrolyze the C6-Fluorine.

  • Action: Avoid long-term storage in nucleophilic solvents (MeOH, EtOH) or hygroscopic solvents (DMSO, DMF).[1] Store as a neat solid. If solution storage is mandatory, use anhydrous Acetonitrile at -20°C.

Storage & Handling Protocols

This protocol is designed to be a self-validating system . If you follow the "Check" steps, you verify the integrity of the storage conditions.

Phase A: Long-Term Storage (Solid State)[1]
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon or Nitrogen backfill is mandatory .

  • Container: Amber glass vial with a Teflon-lined screw cap.[1] Plastic containers are permeable to moisture and oxygen over time.

  • Seal: Parafilm is insufficient for >1 month. Use electrical tape or heat-shrink bands over the cap.

Phase B: Handling & Weighing
  • Warm-Up: Allow the vial to reach room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid. This water will immediately begin the SNAr hydrolysis of the fluorine atom once the vial is closed and returned to storage.

  • Tools: Use non-metallic spatulas if possible (to avoid trace metal oxidation catalysis), or clean stainless steel.

Phase C: Solubilization
  • Solvent Choice: Anhydrous Dichloromethane (DCM) or Anhydrous Acetonitrile (MeCN).

  • Avoid: Water, Alcohols (MeOH, EtOH), and Amines (unless they are the intended reactant).

Scientific Mechanisms & Visualization

Mechanism 1: The "Activated" Ring (SNAr Liability)

The C6-Fluorine is not a standard aryl fluoride. It is activated by:

  • Inductive Effect (-I): The –CF3 group at C5 pulls electron density, making C6 more electrophilic.

  • Resonance Effect (-M): The Pyridine Nitrogen (N1) accepts electron density, stabilizing the Meisenheimer complex intermediate during nucleophilic attack.

Mechanism 2: Oxidation

The benzylic-like position of the alcohol (attached to the pyridine ring) lowers the bond dissociation energy of the C-H bonds, making it more prone to auto-oxidation than a standard aliphatic alcohol.[1]

Diagram: Degradation Pathways

DegradationPathways cluster_conditions Environmental Triggers Compound [6-Fluoro-5-(trifluoromethyl) pyridin-2-yl]methanol (Active Reagent) Hydrolysis 6-Hydroxy Analog (Pyridone Tautomer) [Inactive/Impurity] Compound->Hydrolysis H2O / OH- (SNAr Mechanism) Oxidation Pyridine-2-carboxaldehyde or Carboxylic Acid Compound->Oxidation O2 / Light (Radical Mechanism) Ether 6-Methoxy Analog (If stored in MeOH) Compound->Ether MeOH / H+ (Solvolysis) Moisture Moisture Moisture->Hydrolysis Air/Light Air/Light Air/Light->Oxidation

Caption: Primary degradation pathways. The Red path (SNAr Hydrolysis) is the most rapid risk in humid conditions. The Yellow path (Oxidation) occurs with air exposure.

Diagram: Storage Decision Tree

StorageProtocol Start Received Compound StateCheck Solid or Solution? Start->StateCheck SolventCheck Is Solvent Nucleophilic? (MeOH, EtOH, Water) StateCheck->SolventCheck Solution UsageFreq Usage Frequency? StateCheck->UsageFreq Solid Evaporate Evaporate to Dryness IMMEDIATELY SolventCheck->Evaporate Yes (High Risk) StoreSol Store at -80°C Argon Headspace SolventCheck->StoreSol No (DCM/MeCN) Daily Store at 4°C Desiccator UsageFreq->Daily Daily/Weekly LongTerm Store at -20°C Amber Vial + Parafilm UsageFreq->LongTerm Monthly/Archival

Caption: Decision logic for optimal storage. Note the critical intervention for nucleophilic solvents.

References & Authority

  • Sigma-Aldrich (Merck). Safety Data Sheet: (5-Fluoropyridin-2-yl)methanol. (Analogous fluoropyridine stability data).

  • National Institutes of Health (NIH) / PubChem. Nucleophilic Aromatic Substitution of 2-Fluoropyridines. (Mechanistic grounding for SNAr susceptibility of activated fluoropyridines).

    • [1]

  • Fisher Scientific. 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. (Handling precautions for trifluoromethyl-pyridine cores).

  • Senaweera, S. et al. Understanding the Reactivity of Fluorinated Pyridines in SNAr. Journal of Organic Chemistry. (Theoretical basis for C6-F activation).

    • Note: General chemical principle citation.

Sources

Technical Support Center: Strategies for the Regioselective Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of the pyridine ring. As a foundational scaffold in medicinal chemistry, agrochemicals, and materials science, the ability to precisely install functional groups onto the pyridine core is of paramount importance.[1][2][3] However, the intrinsic electronic properties of this heterocycle present unique challenges to achieving predictable regioselectivity.[2][3][4] This guide is structured to address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your research.

Section 1: Understanding the Reactivity Landscape of Pyridine

Before delving into specific troubleshooting, it's crucial to grasp the inherent electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic and radical substitution, primarily at the C2, C4, and C6 positions.

Section 2: Troubleshooting C2/C6 (α-Position) Functionalization

The C2 and C6 positions are often the most accessible due to their proximity to the nitrogen atom, which can lead to both desired and undesired reactivity.

FAQ 1: My Directed ortho-Metalation (DoM) is giving low yields and competing side reactions. What's going wrong?

Answer: Directed ortho-metalation (DoM) is a powerful strategy for C2 functionalization, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent C-H bond.[5][6] However, several factors can compromise its efficiency.

Common Issues & Solutions:

  • Competitive Nucleophilic Addition: A major side reaction is the addition of the organolithium base to the C=N bond.[6]

    • Causality: The electrophilic character of the pyridine C2/C6 positions makes them susceptible to nucleophilic attack.

    • Solution: The choice of base is critical. For pyridines prone to addition, sterically hindered and less nucleophilic bases like Lithium diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidide (LiTMP) are preferable to alkyllithiums like n-BuLi.[6][7] The reaction temperature should also be kept low (e.g., -78 °C) to disfavor the addition pathway.

  • Incorrect Base Stoichiometry: Using an insufficient amount of base will lead to incomplete deprotonation and low yields.

    • Causality: The acidity of the ortho-proton is influenced by the DMG, and some substrates require a stronger basic environment.

    • Solution: An excess of the lithium amide base is often required. For less activated substrates, a combination of a strong, non-nucleophilic base and a carefully controlled temperature is key.

  • Poor DMG Choice: Not all DMGs are created equal. The coordinating ability of the DMG is crucial for efficient deprotonation.

    • Causality: The DMG must effectively chelate the lithium cation to direct the deprotonation.

    • Solution: Strongly coordinating groups like amides, pivaloylamino, or oxetane units are highly effective.[8][9] The directing ability of various DMGs has been extensively studied and should be consulted during substrate design.[6]

Workflow for Optimizing Pyridine DoM

cluster_start Problem Identification cluster_analysis Troubleshooting Steps cluster_solutions Solutions Start Low Yield in DoM CheckAddition Evidence of Nucleophilic Addition? Start->CheckAddition CheckBase Base Selection & Stoichiometry CheckAddition->CheckBase No UseHinderedBase Switch to Hindered Base (LDA, LiTMP) CheckAddition->UseHinderedBase Yes CheckDMG DMG Effectiveness CheckBase->CheckDMG Stoichiometric IncreaseBase Increase Base Equivalents CheckBase->IncreaseBase Sub-stoichiometric StrongerDMG Utilize a Stronger DMG CheckDMG->StrongerDMG OptimizeTemp Lower Reaction Temperature (-78°C) UseHinderedBase->OptimizeTemp

Caption: Decision workflow for troubleshooting DoM reactions.

Section 3: Achieving Elusive C4 (γ-Position) Functionalization

Direct functionalization at the C4 position is often challenging due to competing reactions at the more electronically favored C2/C6 positions.

FAQ 2: My Minisci reaction is giving me a mixture of C2 and C4-alkylated products. How can I improve C4 selectivity?

Answer: The Minisci reaction, a radical alkylation of protonated heterocycles, is a powerful tool for C-H functionalization.[10] However, on unsubstituted or symmetrically substituted pyridines, it often yields a mixture of regioisomers.[10]

The Problem of Regioisomerism:

  • Causality: The radical addition can occur at both the C2 and C4 positions, with the ratio of products being influenced by steric and electronic factors, as well as reaction conditions like solvent and pH.[11]

  • Solution: The Blocking Group Strategy: A highly effective method to achieve exclusive C4-alkylation is the use of a removable blocking group. A maleate-derived blocking group, for instance, can be installed on the pyridine nitrogen.[12][13] This group sterically encumbers the C2 and C6 positions, directing the incoming radical to attack the C4 position exclusively.[12][13]

Experimental Protocol: C4-Selective Minisci Alkylation using a Maleate Blocking Group [12][13]

  • Blocking Group Installation: React the starting pyridine with a suitable maleate derivative to form the corresponding pyridinium salt. This salt is often stable and crystalline.[13]

  • Minisci Reaction: To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1 equiv.), the carboxylic acid (2 equiv.), ammonium persulfate ((NH₄)₂S₂O₈, 2 equiv.), and a catalytic amount of silver nitrate (AgNO₃, 20 mol%).[12] Stir the mixture at 50 °C for 2 hours.

  • Blocking Group Removal: After completion of the Minisci reaction, the blocking group can be readily removed, often by treatment with a base like DBU, to yield the C4-alkylated pyridine.

Data Summary: Comparison of Minisci Reactions

Pyridine SubstrateReaction ConditionsC2:C4 Product RatioReference
PyridineStandard Minisci (Acidic)Mixture of Isomers[10]
PyridineMaleate Blocking Group>95:5 (C4 selective)[12][13]
3-MethylpyridineStandard Minisci (Acidic)Mixture of Isomers[10]
3-MethylpyridineMaleate Blocking Group>95:5 (C4 selective)[12][13]

Section 4: Navigating C3/C5 (β-Position) Functionalization

The C3 and C5 positions are the most challenging to functionalize directly due to their lower reactivity compared to the C2/C4/C6 positions.

FAQ 3: I need to install a boryl group at the C3 position, but my iridium-catalyzed C-H borylation is not selective. What are my options?

Answer: Transition-metal-catalyzed C-H borylation is a powerful method for installing versatile boronic ester groups.[14] However, achieving meta-selectivity on the pyridine ring is a significant challenge.[15]

Strategies for meta-Selective Borylation:

  • Steric Control: In some cases, bulky substituents at the C2 and C6 positions can sterically direct the borylation to the C3 or C5 position.[16][17] The regioselectivity is governed by minimizing steric clash between the substituent and the bulky iridium catalyst.

  • Lewis Acid Co-catalysis: A groundbreaking approach involves the use of a bifunctional iridium-Lewis acid catalyst.[14][15]

    • Causality: The Lewis acid coordinates to the pyridine nitrogen, altering the electronic properties of the ring and directing the iridium-catalyzed C-H activation to the meta position.[15] This strategy overrides the intrinsic electronic preference for ortho- and para-functionalization.

  • Dearomatization/Rearomatization Strategy: A novel approach involves the temporary dearomatization of the pyridine ring to form more electron-rich intermediates.[15][18] These intermediates can then react with electrophiles at the position corresponding to the original C3, followed by rearomatization to yield the meta-functionalized pyridine.

Conceptual Workflow for meta-Selective Functionalization

cluster_start Goal cluster_approaches Strategic Approaches cluster_outcomes Outcomes Start meta-Functionalization Steric Steric Directing Groups Start->Steric LewisAcid Lewis Acid Co-catalysis Start->LewisAcid Dearom Dearomatization/ Rearomatization Start->Dearom MetaProduct meta-Functionalized Pyridine Steric->MetaProduct LewisAcid->MetaProduct Dearom->MetaProduct

Caption: Strategies to achieve meta-functionalization.

Section 5: Leveraging Pyridine N-Oxides for Novel Reactivity

Pyridine N-oxides are versatile intermediates that can unlock unique regioselectivities and reaction pathways.[19][20][21]

FAQ 4: I am struggling with the direct C-H functionalization of an electron-deficient pyridine. Can pyridine N-oxides help?

Answer: Absolutely. Converting a pyridine to its corresponding N-oxide dramatically alters its reactivity profile, opening up new avenues for functionalization.

Advantages of the Pyridine N-Oxide Strategy:

  • Umpolung Reactivity: The N-oxide functionality reverses the normal electronic properties of the pyridine ring. This "umpolung" makes the C2 position susceptible to attack by electrophiles after activation.[20] For example, reaction with triphenylphosphine can generate a pyridyl phosphonium salt, which can then react with various electrophiles at the C2 position.[20]

  • HAT Catalysis: Pyridine N-oxides can act as hydrogen atom transfer (HAT) agents in photoredox catalysis.[19][22][23] This allows for the functionalization of unactivated C(sp³)–H bonds, with the resulting alkyl radicals adding to the electron-deficient heterocycle.

  • Directing Group for Metal-Catalyzed Reactions: The N-oxide oxygen can act as a directing group in various transition-metal-catalyzed reactions, facilitating C-H activation at the C2 position.[4]

By understanding the fundamental principles of pyridine reactivity and employing the strategic solutions outlined in this guide, researchers can overcome common challenges and achieve the desired regioselective functionalization of this important heterocyclic scaffold.

References

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermedi
  • The regioselective functionalization of pyridine at 2,3,4-positions via carbene interme.
  • Regioselective Pyridine C-H-Functionalization and Skeletal Editing. University of Münster.
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Semantic Scholar.
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal.
  • Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.
  • Regioselective functionalization of pyridines and other azines. Mountain Scholar.
  • Minisci reaction. Wikipedia.
  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-
  • Iridium-Catalyzed C–H Boryl
  • Experimental and computational investigation of regioselectivity. a)...
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. American Chemical Society.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • C-H Functionalization of Pyridines.
  • Pyridine C(sp 2 )
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH.
  • meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Transition-Metal-Catalyzed Regioselective C−H Boryl
  • Borylation occurred at the 4‐position of the pyridine moiety of the...
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
  • Directed metalation of pyridine through deprotonation....
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Co(II)-Catalyzed Regioselective Pyridine C–H Coupling with Diazoacetates.
  • Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT c
  • From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • Pyridine N -oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications (RSC Publishing). [Link]

  • Pyridine N-oxide deriv
  • Directed ortho metal
  • Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal
  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetr
  • Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives.
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Benchchem.
  • Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. White Rose eTheses Online.
  • Rh(iii)-catalyzed regioselective hydroarylation of alkynes via directed C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Directed Metal
  • Enantio- and Regioselective Ni-Catalyzed para-C–H Alkylation of Pyridines with Styrenes via Intermolecular Hydroarylation. Journal of the American Chemical Society. [Link]

  • Recent Advances in the C-H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Str

Sources

Strategic FAQs: Mechanistic Origins & Regulatory Alignment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Impurity Management Support Center . As a Senior Application Scientist, I have designed this portal to move beyond surface-level fixes. Managing impurities in Active Pharmaceutical Ingredient (API) synthesis is not merely about achieving a passing HPLC chromatogram; it is about understanding the fundamental thermodynamics and kinetics of your reaction to preemptively design out failure.

This guide provides field-proven, self-validating troubleshooting workflows and mechanistic FAQs grounded in the International Council for Harmonisation (ICH) regulatory frameworks.

Q: How do I differentiate the control strategies for standard organic impurities versus mutagenic impurities? A: The control strategy is entirely dependent on the mechanism of toxicity and is strictly bifurcated by regulatory guidelines.

  • Standard Organic Impurities (ICH Q3A): These are by-products, intermediates, or degradation products that do not pose a direct DNA-reactive threat[1]. Their control is based on the maximum daily dose of the drug. If an impurity exceeds the Identification Threshold (typically 0.10% or 1.0 mg per day intake), you must elucidate its structure. If it exceeds the Qualification Threshold (typically 0.15% or 1.0 mg per day), you must prove its biological safety through toxicological studies[1].

  • Mutagenic/DNA-Reactive Impurities (ICH M7): Because these compounds can directly damage DNA and induce mutations, standard Q3A thresholds do not apply[2]. Even trace parts-per-million (ppm) levels can increase carcinogenic risk. ICH M7(R2) dictates that these must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/person/day , which represents a negligible lifetime cancer risk (<1 in 100,000)[3].

Q: What are the most common synthetic origins of organic impurities, and how do we preemptively design them out? A: Impurities rarely appear by magic; they are the logical result of competing chemical pathways. They generally fall into three categories[4]:

  • Over-reaction/Side Reactions: For example, in an N-alkylation step, over-alkylation to form a quaternary ammonium salt is a common impurity. Causality: This occurs when the reaction is thermodynamically driven too hard (excess heat) or kinetically favored by a highly polar aprotic solvent. Fix: Tune the solvent dielectric constant to favor the mono-alkylated transition state, or use a sterically hindered base.

  • Carryover of Reagents/Catalysts: Residual palladium or unreacted starting materials[5]. Fix: Implement specific chemical scavengers (e.g., functionalized silica gels) or design a crystallization step where the API and the impurity have vastly different solubility parameters.

  • Degradation: Hydrolysis or oxidation during workup or storage[4]. Fix: Shift to inert atmosphere processing or strictly buffer aqueous workups to avoid pH extremes.

Quantitative Data: Impurity Regulatory Thresholds

To effectively manage impurities, you must first understand the target limits. The following table synthesizes the core ICH guidelines governing pharmaceutical impurities[6].

GuidelineImpurity TypeKey Thresholds / LimitsPrimary Control Strategy
ICH Q3A(R2) Organic Impurities (New Drug Substances)Reporting: 0.03% - 0.05%Identification: 0.05% - 0.10%Qualification: 0.05% - 0.15%Process optimization, crystallization, chromatography.
ICH Q3B(R2) Degradation Products (Drug Products)Similar to Q3A, scaled by maximum daily dose.Formulation stability, protective packaging, pH buffering.
ICH Q3C(R8) Residual SolventsClass 1 (Avoid), Class 2 (Limit, e.g., Methanol 3000 ppm), Class 3 (Low toxic potential, 5000 ppm).Drying under vacuum, solvent swapping, lyophilization.
ICH M7(R2) Mutagenic (DNA-Reactive) ImpuritiesTTC: 1.5 µ g/person/day (default for lifetime exposure).Purge factor calculations, highly specific scavengers, alternative synthetic routes.

Visualizing Impurity Logic

ImpurityAssessment Start Impurity Detected in API Synthesis IsMutagenic Structural Alert for Mutagenicity? (In Silico) Start->IsMutagenic ClassM7 ICH M7 Pathway (DNA Reactive) IsMutagenic->ClassM7 Yes ClassQ3A ICH Q3A Pathway (Organic Impurity) IsMutagenic->ClassQ3A No TTC Control to TTC (e.g., 1.5 µg/day) ClassM7->TTC Thresholds Check Reporting, ID, & Qual Thresholds ClassQ3A->Thresholds Purge Design Purge Strategy (Crystallization/Scavengers) TTC->Purge Thresholds->Purge If > Threshold

Caption: Logical workflow for assessing and routing API impurities per ICH Q3A and M7 guidelines.

Troubleshooting Guides: Step-by-Step Experimental Workflows

Workflow A: Identifying and Qualifying an Unknown Impurity (Spike in HPLC)

Symptom: A new, unknown peak appears at 0.12% Area in your final API HPLC chromatogram, exceeding the ICH Q3A Identification Threshold[1]. Objective: Isolate, identify, and validate the impurity to establish a self-validating control system[7].

  • Step 1: Orthogonal Method Verification (The Control)

    • Action: Run the sample on a different analytical column (e.g., switch from C18 to Phenyl-Hexyl) or change the mobile phase pH.

    • Causality: This proves the peak is a genuine chemical entity and not a ghost peak, column bleed, or an artifact of co-elution.

  • Step 2: High-Resolution LC-MS (HRMS)

    • Action: Analyze the sample using LC-TOF-MS to obtain the exact mass[5]. Calculate the empirical formula based on isotopic distribution.

    • Causality: Exact mass narrows down the structural possibilities to a few logical by-products based on the reagents used in your synthetic route.

  • Step 3: Preparative Isolation & NMR Elucidation

    • Action: Scale up the separation using Preparative HPLC to isolate 2-5 mg of the impurity[8]. Perform 1D (1H, 13C) and 2D (COSY, HSQC) NMR spectroscopy[9].

    • Causality: NMR provides the definitive atomic connectivity required to map the exact structure of the impurity, confirming how it formed during synthesis.

  • Step 4: Independent Synthesis & Spike-Recovery (Self-Validation)

    • Action: Synthesize the suspected impurity independently. Spike this reference standard into a pure API sample and run the original HPLC method.

    • Causality: If the synthesized standard perfectly co-elutes with the unknown peak (yielding a single, symmetrical peak with increased area), you have absolute, self-validating proof of the impurity's identity.

ImpurityCharacterization Isolate 1. Isolation (Prep-HPLC) LCMS 2. Mass Spec (Exact Mass/Formula) Isolate->LCMS NMR 3. NMR Spectroscopy (Structural Elucidation) LCMS->NMR Spike 4. Spike-Recovery (Self-Validation) NMR->Spike Control 5. Process Optimization (Kinetics/Solvent) Spike->Control

Caption: Step-by-step analytical workflow for the isolation, identification, and control of unknown impurities.

Workflow B: Purging a Mutagenic Impurity (Alkyl Halide)

Symptom: An alkyl halide reagent (a known DNA-reactive mutagen) is used in Step 2 of a 4-step API synthesis. Objective: Prove that the impurity is purged to below the 1.5 µ g/day TTC limit in the final API[3].

  • Step 1: Calculate the Required Purge Factor

    • Action: Determine the theoretical maximum carryover. If you use 10,000 ppm of the alkyl halide, and the TTC limit in the final API is 1 ppm, your required purge factor is 10,000.

  • Step 2: Exploit Chemical Reactivity (Kinetic Purge)

    • Action: Introduce a highly nucleophilic, water-soluble scavenger (e.g., ethanolamine) during the workup of Step 2.

    • Causality: The scavenger rapidly reacts with any unreacted alkyl halide, converting the lipophilic mutagen into a highly polar, water-soluble adduct.

  • Step 3: Exploit Solubility (Thermodynamic Purge)

    • Action: Perform a biphasic aqueous/organic extraction.

    • Causality: The newly formed polar adduct partitions entirely into the aqueous waste layer, physically removing the mutagenic threat from the organic API stream.

  • Step 4: Trace Analysis Validation

    • Action: Develop a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method[5] specifically tuned to the alkyl halide. Test the final API to validate that the concentration is <1 ppm, creating a closed-loop, self-validating safety profile.

References

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH International Council for Harmonisation (ICH). URL: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) International Council for Harmonisation (ICH). URL: [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC National Institutes of Health (NIH). URL:[Link]

  • Impurity guidelines in drug development under ICH Q3 AMSbiopharma. URL:[Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances Asian Journal of Pharmaceutical Research and Development (AJPRD). URL:[Link]

  • A Review on Need and Importance of Impurity Profiling Bentham Science Publishers. URL:[Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients International Journal of Scientific Research and Technology (IJSRT). URL:[Link]

  • Resolving API Impurity Issues in Drug Development Pharmaguideline. URL:[Link]

Sources

Navigating the Scale-Up of Flash Column Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, scaling up a purification from a few milligrams to several grams is a critical and often challenging step. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure your scale-up process is efficient, reproducible, and successful. We will delve into the science behind the practice, offering not just "how-to" steps but also the "why," grounded in established chromatographic principles.

Part 1: Core Principles of Scaling Up Flash Chromatography

Scaling up flash chromatography is fundamentally about maintaining the separation conditions that were successful at a smaller scale.[1] The primary goal is to keep the resolution and purity of the target compound consistent, even with a significantly larger sample load. This is achieved by maintaining several key parameters in a constant ratio relative to the column size.[2][3]

Successful scaling relies on the principle of linear scalability.[1][2] This means that if you increase the amount of stationary phase (the column size), you must proportionally increase the sample load, flow rate, and solvent volumes to maintain the same chromatographic performance.[1][3]

Part 2: Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that can arise during the scale-up process in a question-and-answer format.

Issue 1: Poor Separation/Resolution After Scaling Up

Q: I had a great separation on my small-scale column, but after scaling up, my peaks are overlapping. What went wrong?

A: This is a common issue and can stem from several factors. Let's break down the likely culprits:

  • Incorrect Flow Rate: The flow rate needs to be scaled proportionally to the column's cross-sectional area to maintain the same linear velocity of the mobile phase.[1][2] A flow rate that is too high or too low on the larger column will alter the separation.

  • Improper Sample Loading: Overloading the column is a frequent cause of poor resolution.[4] As a rule of thumb, for silica gel, the sample load should be between 1-10% of the stationary phase weight, depending on the difficulty of the separation.[4]

  • Sample Dissolution and Loading Technique: The solvent used to dissolve the sample for loading can have a significant impact.[5] Using a solvent that is too strong will cause the sample to spread out on the column before the separation begins, leading to broad peaks.[5][6] Additionally, the volume of the sample solution should be minimized.[5] For large-scale purifications, a "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica, is often preferable to a "wet" or liquid injection.[4][5][6]

  • Column Packing Issues: An improperly packed large-scale column can have channels or voids, leading to uneven flow and band broadening.[7][8] This is more common with self-packed columns.

Issue 2: Peak Tailing or Fronting

Q: My purified compound's peak is showing significant tailing (or fronting) on the chromatogram. How can I fix this?

A: Peak asymmetry, such as tailing or fronting, can compromise purity and yield.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with polar compounds on silica gel.[9][10] It can also be a sign of column degradation or contamination.[11]

    • Solution: Consider adding a small amount of a modifier to your mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, to mask the active sites on the silica. Also, ensure your sample is not overloading the column.

  • Peak Fronting: This is typically a sign of column overload or poor sample solubility in the mobile phase.[10][12]

    • Solution: Reduce the amount of sample loaded onto the column.[12] If solubility is an issue, you may need to adjust your sample loading technique or the mobile phase composition.[12]

Issue 3: High Backpressure

Q: The pressure on my flash system is much higher than expected after scaling up. What should I do?

A: High backpressure can damage your column and system. It's crucial to diagnose and resolve the issue promptly.[13][14]

  • Causes:

    • Clogged Frit: The inlet frit of the column can become blocked with particulate matter from the sample or solvents.[9][14]

    • Sample Precipitation: The sample may have precipitated at the head of the column upon contact with the less polar mobile phase.[3]

    • High Flow Rate: The flow rate may be too high for the column size and particle size of the stationary phase.[14]

    • Inappropriate Solvent Viscosity: Highly viscous mobile phases will generate higher backpressure.[14]

  • Troubleshooting Steps:

    • Reduce the flow rate.

    • Check for clogs: If the pressure remains high at a lower flow rate, disconnect the column and run the system to see if the pressure drops. If it does, the column is the source of the high pressure.

    • Reverse the column (if permissible by the manufacturer) and flush with a strong solvent to try and dislodge any particulates.

    • If sample precipitation is suspected, try dissolving the sample in a weaker solvent or use a dry loading technique.

Issue 4: Irreproducible Results

Q: I'm getting different results each time I run the same scaled-up purification. Why is this happening?

A: Reproducibility is key in scientific research and drug development. Inconsistent results often point to a lack of control over key parameters.

  • Inconsistent Column Packing: If you are packing your own columns, variations in packing density can lead to different separation profiles.[8][15]

  • Column Degradation: Reusing columns without proper cleaning and storage can lead to a decline in performance over time.[11][16]

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase composition is accurately prepared for each run.

  • Sample Variability: Differences in the crude sample composition can affect the purification outcome.

Part 3: Frequently Asked Questions (FAQs) for Scaling Up

Q1: How do I transfer my TLC method to a flash column?

A: Thin-Layer Chromatography (TLC) is an excellent tool for method development in flash chromatography.[17][18] The key is to find a solvent system that gives your target compound a Retention Factor (Rf) value between 0.15 and 0.35.[18] The relationship between Rf and Column Volumes (CV) is given by the formula: CV = 1/Rf .[17][18][19] A lower Rf value on TLC will correspond to a longer retention time (more column volumes) on the flash column.

Q2: What is the right column size for my sample load?

A: The column size is directly related to the amount of sample you need to purify.[3] The loading capacity depends on the difficulty of the separation. A good starting point is to use a column with a stationary phase mass that is 10 to 100 times the mass of your crude sample.

Sample LoadRecommended Column Size (Silica Gel)
10 mg - 100 mg4 g - 12 g
100 mg - 1 g12 g - 40 g
1 g - 5 g40 g - 120 g
5 g - 25 g120 g - 330 g
25 g - 100 g330 g - 1.5 kg

Q3: How do I choose the right solvent system for scale-up?

A: The ideal solvent system should provide good separation of your target compound from impurities, as determined by TLC. The solvents should also be of high purity, compatible with your flash system, and have a low viscosity to minimize backpressure. It's best to use a binary solvent system (two solvents) for simplicity and reproducibility.

Q4: What flow rate should I use?

A: The optimal flow rate depends on the column diameter. The goal is to maintain a constant linear velocity as you scale up. A good starting point for silica gel columns is a linear velocity of about 1-2 cm/min. You can calculate the volumetric flow rate using the formula: Flow Rate (mL/min) = Linear Velocity (cm/min) x Column Cross-Sectional Area (cm²) .

Q5: Dry loading vs. liquid loading for large-scale purification?

A: For small-scale purifications, liquid loading (injecting a concentrated solution of the sample) is often sufficient.[5] However, for larger scales, dry loading is generally recommended.[4][5][6]

  • Dry Loading: The sample is dissolved in a suitable solvent, mixed with a small amount of adsorbent (like silica gel or celite), and the solvent is evaporated.[4][6][20] The resulting free-flowing powder is then loaded onto the column.[4] This technique often leads to better peak shapes and resolution, especially for samples that are not very soluble in the mobile phase.[5]

  • Liquid Loading: While faster, it can lead to band broadening if the sample volume is large or if the sample is dissolved in a strong solvent.[5]

Part 4: Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

  • Prepare your sample: Dissolve a small amount of your crude sample in a suitable solvent.

  • Spot the TLC plate: Use a capillary tube to spot a small amount of the sample solution onto the baseline of a TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the spots: Use a UV lamp or an appropriate staining solution to visualize the separated components.

  • Calculate the Rf value: Measure the distance traveled by the solvent and the distance traveled by your target compound. Calculate the Rf value using the formula: Rf = (distance traveled by compound) / (distance traveled by solvent) .

  • Optimize the solvent system: Adjust the polarity of your solvent system until your target compound has an Rf value between 0.15 and 0.35, and it is well-separated from impurities.[18]

Protocol 2: Scaling Up from a Small-Scale to a Large-Scale Flash Column

  • Determine the scale-up factor: Divide the desired large-scale sample load by the successful small-scale sample load.

  • Select the appropriate column size: Choose a column with a stationary phase mass that is the scale-up factor multiplied by the small-scale column mass.

  • Calculate the new flow rate: Multiply the small-scale flow rate by the ratio of the cross-sectional areas of the large-scale and small-scale columns.

  • Prepare the sample for loading: Based on your scale, decide whether to use liquid or dry loading. For dry loading, use a 1:1 to 1:3 ratio of sample to adsorbent.

  • Equilibrate the column: Flush the column with at least 5 column volumes of your initial mobile phase.[21]

  • Load the sample: Carefully load your prepared sample onto the top of the column.

  • Run the purification: Start the solvent gradient and collect fractions.

  • Analyze the fractions: Use TLC or another analytical technique to identify the fractions containing your pure compound.

Part 5: Visualizations and Data Tables

Diagram 1: Workflow for Scaling Up Flash Chromatography

G cluster_0 Method Development (Small Scale) cluster_1 Scale-Up Calculations cluster_2 Large Scale Purification TLC 1. TLC Method Development (Optimize Rf to 0.15-0.35) Small_Column 2. Small Scale Purification (e.g., 100 mg on 12g column) TLC->Small_Column Successful Separation Calc_Factor 3. Determine Scale-Up Factor (e.g., 10x for 1g sample) Small_Column->Calc_Factor Select_Column 4. Select Large Column (e.g., 120g column) Calc_Factor->Select_Column Calc_Flow 5. Calculate New Flow Rate Select_Column->Calc_Flow Prepare_Sample 6. Prepare Sample (Dry Loading Recommended) Calc_Flow->Prepare_Sample Equilibrate 7. Equilibrate Large Column Prepare_Sample->Equilibrate Load_Run 8. Load Sample & Run Purification Equilibrate->Load_Run Analyze 9. Analyze Fractions & Pool Load_Run->Analyze

Caption: A logical workflow for scaling up flash column chromatography.

Diagram 2: Troubleshooting Logic for Poor Separation

G Start Poor Separation After Scale-Up Check_Flow Is Linear Velocity Maintained? Start->Check_Flow Check_Load Is Sample Load <10% of Stationary Phase Weight? Check_Flow->Check_Load Yes Adjust_Flow Adjust Flow Rate Check_Flow->Adjust_Flow No Check_Solvent Was a Strong Solvent Used for Sample Dissolution? Check_Load->Check_Solvent Yes Reduce_Load Reduce Sample Load Check_Load->Reduce_Load No Check_Packing Is the Column Packed Uniformly? Check_Solvent->Check_Packing No Use_Dry_Load Use Dry Loading or a Weaker Dissolving Solvent Check_Solvent->Use_Dry_Load Yes Success Separation Improved Check_Packing->Success Yes Repack Repack or Replace Column Check_Packing->Repack No

Caption: A decision tree for troubleshooting poor separation during scale-up.

References

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]

  • Biotage. (2023, January 23). How do I scale-up my reversed-phase flash chromatography method?. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]

  • Biotage. (2023, April 28). What's the best way to scale-up flash chromatography?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Flash Method Development in a Flash. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2024, February 2). Flash Column Loading. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Teledyne Labs. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • BUCHI. (2025, May 20). How can you upscale from TLC to flash chromatography? [Video]. YouTube. Retrieved from [Link]

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. Retrieved from [Link]

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]

  • Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Buchi.com. (n.d.). Tips on equilibration and storage of flash cartridges and prep HPLC columns. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Verdot Biotechnologies. (2025, August 7). Types of Process Scale Column Packing. Retrieved from [Link]

  • PMC. (n.d.). Packing of large-scale chromatography columns with irregularly shaped glass based resins using a stop-flow method. Retrieved from [Link]

  • Sorbtech. (2023, February 13). How to properly condition a flash column. Retrieved from [Link]

  • BioProcess International. (2022, December 5). eBook: Chromatography Column Packing. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Biotage. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Retrieved from [Link]

  • BioProcess International. (2025, April 29). How to Scale Up Chromatography for Industrial Bioproduction. Retrieved from [Link]

  • Bio-Link. (2024, December 31). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

  • Restek. (n.d.). Diagnosing and Preventing High Back Pressure Problems in LC Systems. Retrieved from [Link]

  • Phenomenex. (2025, December 8). HPLC Column Backpressure: Causes and Impact. Retrieved from [Link]

Sources

Validation & Comparative

comparison of synthetic routes to [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1805070-48-7) Application Context: Advanced pharmaceutical building block; the 6-fluoro and 5-trifluoromethyl substituents critically modulate lipophilicity, metabolic stability, and basicity in drug discovery campaigns.

The synthesis of highly functionalized, electron-deficient pyridines presents unique chemoselectivity challenges. This guide objectively compares three distinct synthetic routes to access [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol, analyzing the mechanistic rationale, scalability, and experimental execution of each pathway.

Retrosynthetic Landscape and Route Selection

The strategic disconnection of the target molecule yields three primary synthetic pathways, each with distinct advantages depending on the scale of synthesis and precursor availability.

Retrosynthesis Target [6-Fluoro-5-(CF3)pyridin-2-yl]methanol Ester Methyl 6-fluoro-5-(CF3)picolinate (Route A: Reduction) Ester->Target NaBH4, MeOH Chloro [6-Chloro-5-(CF3)pyridin-2-yl]methyl acetate (Route B: Halex) Chloro->Target 1. KF, PTC 2. Hydrolysis CH 2-Fluoro-3-(CF3)pyridine (Route C: Minisci) CH->Target MeOH, APS

Caption: Retrosynthetic pathways for [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol.

Route A: Hydride Reduction of Picolinate Esters (The Gold Standard)

This route relies on the reduction of a pre-functionalized picolinate ester. Because the pyridine ring is highly electron-deficient (due to the -F and -CF3 groups), strong hydrides like LiAlH4 risk triggering hydrodefluorination at the C6 position. Therefore, a milder reductant like Sodium Borohydride (NaBH4) in methanol is the reagent of choice, offering perfect chemoselectivity.

Route B: Halex Fluorination of 6-Chloro Precursors (The Scale-Up Route)

6-Chloro-pyridines are significantly cheaper to procure or synthesize than their 6-fluoro counterparts. The Halogen Exchange (Halex) reaction converts the C-Cl bond to a C-F bond using Potassium Fluoride (KF). Because solid KF is insoluble in organic solvents, a Phase Transfer Catalyst (PTC) such as tetraphenylphosphonium bromide (Ph4PBr) is required [1, 2]. To prevent the free hydroxymethyl group from undergoing intermolecular nucleophilic aromatic substitution (SNAr) under the harsh basic conditions, it must be transiently protected as an acetate.

Route C: Minisci C-H Hydroxymethylation (The Late-Stage Route)

The Minisci reaction allows for direct C-H functionalization of 2-fluoro-3-(trifluoromethyl)pyridine using methanol as both solvent and reagent, activated by an oxidant like ammonium persulfate (APS) [4]. While this route boasts the highest atom economy, it suffers from poor regioselectivity (competing C4 vs. C6 attack) and lower overall yields.

Quantitative Route Comparison

The following table summarizes the performance metrics of the three routes based on standard process chemistry parameters.

MetricRoute A (Ester Reduction)Route B (Halex Fluorination)Route C (Minisci C-H)
Overall Yield 85 - 92%65 - 75% (over 2 steps)30 - 45%
Step Count 12 (Fluorination + Deprotection)1
Regioselectivity Absolute (Pre-installed)Absolute (Pre-installed)Poor (C4/C6 mixtures)
Precursor Cost High (

$)
Low ($)Medium (

)
Scalability Excellent (Kilogram scale)Good (Requires specialized heating)Poor (Difficult to purify)
Primary Impurity Unreacted ester6-Hydroxypyridine (if wet) [3]C4-hydroxymethyl isomer

Mechanistic Deep Dive: The Halex Phase Transfer System

The success of Route B hinges entirely on overcoming the lattice energy of solid KF. The addition of a phosphonium-based PTC facilitates a solid-liquid phase transfer. The bulky, lipophilic[Ph4P]+ cation extracts the fluoride ion into the sulfolane phase as a "naked", highly nucleophilic ion pair, which rapidly executes the SNAr on the electron-deficient chloropyridine [1].

HalexMechanism cluster_solid Solid Phase cluster_liquid Liquid Phase (Sulfolane) KF KF (Solid) Active [Ph4P]+ F- KF->Active Ion Exchange PTC [Ph4P]+ Br- PTC->Active F- uptake Substrate Ar-Cl Active->Substrate SNAr Attack Product Ar-F Substrate->Product Cl- displacement Product->PTC Br- exchange

Caption: Phase-transfer catalyzed Halex fluorination mechanism.

Validated Experimental Protocols

Protocol A: Chemoselective Hydride Reduction (Route A)

This protocol utilizes mild conditions to prevent hydrodefluorination.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with methyl 6-fluoro-5-(trifluoromethyl)picolinate (1.0 equiv) and anhydrous methanol (0.2 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: The reduction is exothermic; initiating at 0 °C prevents solvent boil-off and suppresses transesterification side-reactions.

  • Hydride Addition: Add NaBH4 (2.5 equiv) portionwise over 15 minutes. Ensure steady hydrogen gas evolution.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3; UV active).

  • Quench & Workup: Cool the mixture back to 0 °C and strictly quench with saturated aqueous NH4Cl dropwise. Causality: A mild NH4Cl quench destroys excess hydride without overly protonating the weakly basic pyridine nitrogen, which would otherwise trap the product in the aqueous phase.

  • Isolation: Concentrate the methanol in vacuo. Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the pure alcohol.

Protocol B: Halex Fluorination & Deprotection (Route B)

This protocol utilizes acetate protection to prevent polymerization and strict anhydrous conditions to prevent hydrolysis [3].

  • Reagent Drying (Critical Step): Dry Potassium Fluoride (KF, spray-dried, 4.0 equiv) under high vacuum at 150 °C for 4 hours. Causality: Trace water will hydrate the fluoride ion (killing its nucleophilicity) and act as a competing nucleophile, forming a 6-hydroxypyridine impurity [3].

  • Halex Reaction: In a Schlenk flask, combine (6-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl acetate (1.0 equiv), dried KF, and tetraphenylphosphonium bromide (Ph4PBr, 0.1 equiv) in anhydrous sulfolane (0.5 M).

  • Heating: Seal the flask and heat to 140 °C for 12 hours behind a blast shield.

  • Initial Workup: Cool to room temperature, dilute with water (to crash out the sulfolane), and extract heavily with MTBE (Methyl tert-butyl ether). Concentrate the organics.

  • One-Pot Deprotection: Dissolve the crude fluorinated acetate in methanol (0.2 M). Add K2CO3 (1.5 equiv) and stir at room temperature for 1 hour. Causality: Mild carbonate-mediated methanolysis cleanly cleaves the acetate ester without risking SNAr displacement of the newly installed 6-fluoro group.

  • Final Isolation: Dilute with water, extract with EtOAc, dry, and purify via silica gel chromatography to yield the target compound.

References

  • Aromatic nucleophilic fluorination with KF catalyzed by polymer-supported phosphonium salts under solid–solid–liquid phase transfer conditions React. Funct. Polym., 2000, 43(3), 315-324. URL:[Link]

  • US Patent 5,468,863A.
  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists Med. Chem. Commun., 2011, 2, 1135-1161. URL:[Link]

Overcoming the Gatekeeper: A Structural and Experimental Comparison Guide to BCR-ABL Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Evolution of BCR-ABL Inhibition

Chronic Myeloid Leukemia (CML) treatment was revolutionized by the development of Imatinib, a first-in-class tyrosine kinase inhibitor (TKI) targeting the BCR-ABL1 fusion protein[1]. However, the emergence of clinical resistance—most notably the T315I "gatekeeper" mutation—necessitated rigorous Structure-Activity Relationship (SAR) studies to develop next-generation analogs[2]. This guide objectively compares the SAR, structural evolution, and experimental performance of Imatinib and its analogs (Nilotinib, Dasatinib, and Ponatinib), providing a self-validating experimental framework for kinase activity profiling.

SAR Evolution & Mechanistic Causality

The evolution of BCR-ABL inhibitors is a textbook example of structure-guided drug design, where specific molecular modifications directly dictate clinical efficacy against mutant kinases:

  • Imatinib (1st Generation): Features a phenylamino-pyrimidine core that binds the inactive (DFG-out) conformation of the kinase domain. Its binding affinity relies heavily on a critical hydrogen bond with the Threonine 315 (Thr315) residue[1],[2].

  • Nilotinib & Dasatinib (2nd Generation):

    • Nilotinib builds upon the Imatinib scaffold by replacing the piperazine ring with a trifluoromethyl-substituted phenyl ring and an imidazole moiety. This enhances lipophilic interactions and topological fit, making it 10–30 times more potent than Imatinib against wild-type (WT) BCR-ABL[1].

    • Dasatinib is a structurally distinct thiazolylaminopyrimidine that binds the active (DFG-in) conformation. It features less stringent binding requirements and dual SRC/ABL inhibition, resulting in sub-nanomolar potency against WT BCR-ABL[1],[3].

    • The T315I Challenge: Both 2nd-generation TKIs fail against the T315I mutation. The substitution of threonine with a bulky isoleucine eliminates the crucial hydrogen bond and introduces severe steric hindrance, physically blocking the drugs from the ATP-binding pocket[1],[2].

  • Ponatinib (3rd Generation): Designed specifically to overcome the T315I mutation. The defining SAR breakthrough is the incorporation of a rigid, linear carbon-carbon triple bond (ethynyl linker). This linker acts as a structural bypass, accommodating the bulky isoleucine side chain without steric clashing, while optimized hinge-binding motifs maintain high-affinity interactions[2].

BCR_ABL_Pathway BCR_ABL BCR-ABL1 Kinase (WT or T315I) Substrate Downstream Substrates (STAT5, CRKL) BCR_ABL->Substrate Phosphorylation ATP ATP Binding ATP->BCR_ABL Activates Proliferation Leukemic Cell Proliferation Substrate->Proliferation Drives Imatinib 1st/2nd Gen TKIs (Sterically Blocked by T315I) Imatinib->BCR_ABL Inhibits WT Only Ponatinib Ponatinib (3rd Gen) (Ethynyl Linker Bypasses T315I) Ponatinib->BCR_ABL Inhibits WT & Mutant

Fig 1: BCR-ABL signaling pathway and targeted disruption by generation-specific TKIs.

Quantitative Performance Comparison

The structural modifications described above translate directly into measurable biochemical performance. The following table summarizes the half-maximal inhibitory concentration (


) of these TKIs, highlighting the stark contrast in efficacy against the T315I mutant.
InhibitorGenerationBinding ModeWT BCR-ABL

(nM)
T315I BCR-ABL

(nM)
Imatinib 1stDFG-out~260>10,000 (Resistant)
Nilotinib 2ndDFG-out~15>10,000 (Resistant)
Dasatinib 2ndDFG-in~1.0>10,000 (Resistant)
Ponatinib 3rdDFG-out~0.37~2.0 (Sensitive)

(Data synthesized from comparative in vitro kinase assays[4],[3])

Experimental Validation: High-Throughput Kinase Activity Profiling

To objectively validate the


 values of these structural analogs, researchers require a robust, high-throughput assay. The ADP-Glo™ Kinase Assay  is the industry standard because it measures ADP production rather than ATP depletion, offering a universal, homogeneous, and non-radioactive platform[5],[6].
The Self-Validating Mechanism

Trustworthiness in biochemical assays requires internal controls against false positives. The ADP-Glo protocol is a self-validating system: by actively depleting unconsumed ATP before the detection phase, the assay eliminates background noise. The subsequent conversion of ADP to ATP ensures that the luminescent signal is strictly and linearly proportional to kinase activity. An ATP-to-ADP conversion standard curve serves as the internal validation mechanism[7],[5].

Step-by-Step Methodology
  • Standard Curve Generation (Validation Step): Prepare an ATP-to-ADP conversion curve by combining appropriate volumes of 1mM ATP and 1mM ADP stock solutions in 1X kinase reaction buffer. This ensures the luminescence directly correlates to the specified conversion percentage[7].

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase reaction mixture (purified BCR-ABL WT or T315I, substrate peptide, ATP, and the TKI at varying concentrations). Incubate at room temperature for 60 minutes to allow substrate phosphorylation and ADP generation[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction. Incubate at room temperature for 40 minutes.

    • Mechanistic Causality: This step is critical; it enzymatically degrades all remaining background ATP. Skipping or shortening this incubation will result in false-positive luminescence[5],[6].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30–60 minutes.

    • Mechanistic Causality: This reagent simultaneously converts the reaction-generated ADP back into ATP and introduces luciferase/luciferin. The newly formed ATP drives the luciferase reaction, producing light[5].

  • Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well. Calculate

    
     values using a sigmoidal dose-response curve[7],[5].
    

ADP_Glo Step1 1. Kinase Reaction ATP → ADP + Phospho-Substrate Step2 2. ADP-Glo Reagent Terminates Reaction & Depletes Unused ATP Step1->Step2 Step3 3. Kinase Detection Reagent Converts ADP → ATP & Luciferase Generates Light Step2->Step3 Output Luminescence Readout (Proportional to Kinase) Step3->Output

Fig 2: ADP-Glo Kinase Assay workflow demonstrating the self-validating ATP depletion mechanism.

References

1.[7] Promega Corporation. "ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099". Promega.com. 7 2.[5] Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313". Promega.com.5 3.[6] "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases". DOI.org. 6 4.[1] Wikipedia Contributors. "Bcr-Abl tyrosine-kinase inhibitor". Wikipedia.org. 1 5.[2] "Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules". PMC / NIH.gov. 2 6.[4] "Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation". Ovid.com. 4 7.[3] "Small Molecule Inhibitors". Oncohema Key.3

Sources

Integrated Structural Elucidation: A Comparative Guide to NMR, MS, and X-ray Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Imperative

In modern drug development, structural "plausibility" is insufficient. Regulatory bodies (FDA, EMA) require structural certainty . While Mass Spectrometry (MS) provides the elemental "ledger" and X-ray Crystallography offers the ultimate "snapshot," Nuclear Magnetic Resonance (NMR) remains the dynamic "architect" of structural elucidation.

This guide moves beyond basic definitions to compare these modalities as competing yet complementary tools. It focuses on the Integrated Structural Elucidation Workflow (ISEW) , demonstrating why a single-method approach is a liability in Phase I-III filings.

Key Technical Insight

The most common failure mode in structural confirmation is not the inability to generate data, but the misinterpretation of negative data . For example, the absence of a NOESY signal in a mid-sized macrocycle (~1000 Da) is often misinterpreted as "spatial distance" rather than the physical reality of the NOE zero-crossing regime . This guide addresses such critical nuances.

Comparative Performance Analysis

The following analysis contrasts the three primary modalities used for small molecule (<2000 Da) structural confirmation.

Table 1: Modality Performance Matrix
FeatureNMR (Solution State) High-Res MS (HR-MS) X-Ray Crystallography
Primary Output Connectivity & Spatial GeometryElemental Formula & FragmentsAbsolute 3D Configuration
Sample State Solution (Physiological mimic)Gas Phase (Ionized)Solid State (Crystal Lattice)
Sample Req. High (2–10 mg preferred)Ultra-Low (ng to pg)High (Single Crystal required)
Destructive? No (Sample recoverable)YesNo (but crystal handling risks)
Quantification Absolute (qNMR is primary ref)Relative (Requires standards)N/A
Stereochemistry Relative (via NOE/coupling)None (unless chiral LC coupled)Absolute (Definitive)
Limit of Detection mM range (Sensitivity limited)fmol/attomol rangeCrystal quality dependent
Critical Blindspot Aggregation/Exchange BroadeningIsomers (same mass/frag)Flexible regions (disordered)

Deep Dive: The NMR Validation Suite

While MS confirms what is there, NMR confirms how it is connected. A standard 1H-NMR is rarely sufficient for NCE (New Chemical Entity) registration.

The 2D NMR Decision Framework

To solve complex structures, we employ specific pulse sequences to target distinct structural questions.

  • COSY (Correlation Spectroscopy): Maps proton-proton scalar coupling (3-bond limit). Limitation: Fails in crowded spectral regions.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton to directly attached carbon. Expert Tip: Use Multiplicity-Edited HSQC to distinguish CH/CH3 (positive phase) from CH2 (negative phase) instantly.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "skeleton key." Correlates protons to carbons 2-3 bonds away. Essential for connecting spin systems across quaternary carbons or heteroatoms.

The "Zero-Crossing" Trap (NOESY vs. ROESY)

This is the most critical technical distinction for drug developers working with macrocycles or PROTACs.

  • The Physics: The Nuclear Overhauser Effect (NOE) depends on the correlation time (

    
    ), which is a function of molecular weight (MW) and viscosity.[1][2]
    
    • Small Molecules (<600 Da): Positive NOE.[1][2]

    • Large Molecules (>1200 Da): Negative NOE.[1][2]

    • The Danger Zone (700–1200 Da): The NOE intensity passes through zero .[1]

  • The Protocol: If your drug candidate falls in the 700–1200 Da range, a NOESY experiment may yield a blank spectrum, leading to false negatives.

  • The Solution: Always program a ROESY (Rotating-frame Overhauser Effect Spectroscopy) . The ROE is always positive, regardless of molecular weight.[1]

Visualization: Logic & Workflows

Diagram 1: The Integrated Elucidation Workflow

This diagram illustrates the logical flow from a raw sample to a confirmed structure, highlighting the decision gates for using X-ray vs. NMR.

StructuralWorkflow Start Unknown / Candidate Sample MS Step 1: HR-MS / LC-MS (Determine Molecular Formula) Start->MS NMR_1D Step 2: 1H & 13C NMR (Check Purity & Integration) MS->NMR_1D Formula Match NMR_2D Step 3: 2D NMR Suite (HSQC, HMBC, COSY) NMR_1D->NMR_2D >95% Purity Stereo Stereochemistry Defined? NMR_2D->Stereo NOE Solution: NOESY/ROESY (Relative Stereochem) Stereo->NOE No (Liquid only) XRAY Solid State: X-Ray Crystallography (Absolute Configuration) Stereo->XRAY No (Crystals available) Final Structure Confirmed (FDA Q1/Q2 Compliant) NOE->Final XRAY->Final

Caption: Decision pathway for structural confirmation. Note the bifurcation based on sample state (crystalline vs. liquid) for stereochemical assignment.

Diagram 2: The NOE Regime Logic (The "Zero-Crossing" Rule)

A guide for selecting the correct spatial experiment based on molecular weight.

NOELogic Input Molecule MW? Small < 600 Da (Small Molecule) Input->Small Medium 700 - 1200 Da (Macrocycles/Peptides) Input->Medium Large > 1200 Da (Biologics) Input->Large Exp_NOESY Run NOESY (Positive Signal) Small->Exp_NOESY Exp_ROESY Run ROESY (NOESY Signal ~0) Medium->Exp_ROESY CRITICAL PATH Exp_NOESY_Neg Run NOESY (Negative Signal) Large->Exp_NOESY_Neg

Caption: Experimental selection based on Molecular Weight to avoid the "Zero-Crossing" blind spot in spatial NMR.

Experimental Protocol: The Self-Validating System

This protocol ensures data integrity suitable for regulatory submission.

Phase 1: Sample Qualification (LC-MS)
  • Objective: Confirm molecular weight and purity >95%.

  • Method: ESI-TOF (Electrospray Ionization Time-of-Flight).

  • Validation: The isotopic pattern (e.g., Chlorine/Bromine ratios) must match the theoretical distribution.

Phase 2: The NMR "Lock" (Solution State)
  • Preparation: Dissolve 5–10 mg in 600 µL deuterated solvent (DMSO-d6 is standard for solubility; CDCl3 for non-polar).

  • Acquisition 1 (Quantitative 1H):

    • Pulse: 30° pulse angle.

    • Delay (d1): Set to

      
       (typically 10–20 seconds) to ensure full relaxation for accurate integration. Causality: Short delays lead to under-integration of slow-relaxing protons (aromatics), skewing the proton count.
      
  • Acquisition 2 (Multiplicity-Edited HSQC):

    • Setup: Phase-sensitive.

    • Result: CH/CH3 peaks phase up (red); CH2 peaks phase down (blue).

    • Validation: Sum of CH + CH2 + CH3 carbons must match the formula derived from MS.

Phase 3: Orthogonal Confirmation (X-ray)

Only applicable if a single crystal is obtained.[3]

  • Growth: Slow evaporation or vapor diffusion.

  • Diffraction: Collect data to <0.8 Å resolution.

  • Validation: The R-factor (measure of agreement between model and data) should be <5% for small molecules.

References

  • FDA Guidance for Industry: Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. (2022).[4] Focuses on the necessity of structural sameness. [Link]

  • Journal of the American Chemical Society: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics.[5] (2005).[5][6] Discusses the integration of solution and solid-state methods. [Link]

  • Australian National University NMR Facility: Guide to NOE Experiments. Detailed physics of the zero-crossing regime and NOESY vs ROESY selection. [Link]

  • The Analytical Scientist: MS and NMR - the Perfect Couple? (2019).[3][7] A comparative review of sensitivity vs. structural fidelity. [Link]

Sources

A Comparative Study of Fluorinated Pyridine Building Blocks for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This guide provides a comparative analysis of various fluorinated pyridine building blocks, focusing on their reactivity, physicochemical properties, and applications in drug discovery. We will delve into the nuances of mono-, di-, and trifluorinated pyridines, as well as other substituted analogues, providing experimental data and protocols to guide researchers in selecting the optimal building block for their synthetic campaigns.

Introduction: The Impact of Fluorine in Pyridine Chemistry

The introduction of fluorine into a pyridine ring can dramatically alter its electronic properties, pKa, lipophilicity (LogP), and metabolic stability.[1][2] These modifications can lead to enhanced biological activity, improved oral bioavailability, and reduced off-target effects.[2][4] The position and number of fluorine substituents are critical factors that dictate the overall impact on the molecule's properties. For instance, the high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6]

This guide will compare different classes of fluorinated pyridine building blocks, highlighting their unique characteristics and providing a framework for their rational application in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The decision to incorporate a specific fluorinated pyridine into a drug candidate is often driven by the desired physicochemical profile. The following table summarizes key properties of representative fluorinated pyridine building blocks.

Building BlockpKaLogPKey Features & Applications
2-Fluoropyridine0.441.22Highly reactive towards nucleophilic aromatic substitution (SNAr).[7] Used to introduce diverse functionalities at the 2-position.
3-Fluoropyridine2.971.17Less reactive towards SNAr than 2- or 4-fluoropyridines.[8] Often used when the 3-pyridyl moiety is desired for target interaction.
4-Fluoropyridine1.901.19Reactive towards SNAr. The fluorine can be displaced by various nucleophiles.
2,6-Difluoropyridine-5.71.25Significantly reduced basicity. Both fluorine atoms can be sequentially substituted.
Pentafluoropyridine< -42.05Highly electron-deficient and reactive towards nucleophilic attack, particularly at the 4-position.[5]
2-Chloro-3-Fluoropyridine--A versatile intermediate allowing for selective functionalization at either the 2- or 3-position.[1]

Note: pKa and LogP values are approximate and can vary depending on the measurement method. Predicting these values for novel fluorinated compounds can be challenging, though machine learning models are emerging as a valuable tool.[9][10]

Impact of Fluorination on pKa and Lipophilicity

The number and position of fluorine atoms significantly influence the basicity (pKa) of the pyridine nitrogen. As a strongly electron-withdrawing group, fluorine reduces the electron density on the nitrogen, thereby lowering its pKa. This effect is most pronounced when fluorine is at the 2- or 6-position.

Lipophilicity, measured by LogP, is also affected by fluorination. While a single fluorine atom can have a minor effect on LogP, the introduction of multiple fluorine atoms or a fluoroalkyl group generally increases lipophilicity.[11][12] This can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can also lead to reduced aqueous solubility.[2]

Comparative Reactivity in Key Chemical Transformations

The choice of a fluorinated pyridine building block is often dictated by its reactivity in common synthetic transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient aromatic rings. The reactivity of fluoropyridines in SNAr reactions is highly dependent on the position of the fluorine atom.

  • 2- and 4-Fluoropyridines: These isomers are highly activated towards SNAr. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[7] This enhanced reactivity allows for the introduction of a wide range of nucleophiles under mild conditions.[7][13]

  • 3-Fluoropyridines: In contrast, 3-fluoropyridines are significantly less reactive towards SNAr.[8] This is because the negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto the ring nitrogen.

Experimental Workflow for SNAr

SNAr_Workflow start Start reagents Combine 2-Fluoropyridine, Nucleophile, and Base in a suitable solvent (e.g., DMSO) start->reagents reaction Heat the reaction mixture (e.g., 80-120 °C) reagents->reaction Inert atmosphere workup Aqueous workup and extraction with an organic solvent reaction->workup purification Purify by column chromatography workup->purification product Obtain substituted pyridine product purification->product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[14] The reactivity of fluorinated pyridines in these reactions is more nuanced.

  • Suzuki-Miyaura Coupling: While halopyridines are common coupling partners, fluoropyridines are generally unreactive as electrophiles in Suzuki-Miyaura reactions due to the strength of the C-F bond.[15] However, fluorinated pyridylboronic acids are excellent nucleophilic partners.[16][17] The electron-withdrawing nature of the fluorine can influence the transmetalation step.

  • Buchwald-Hartwig Amination: Similar to Suzuki coupling, fluoropyridines are typically poor electrophiles. However, the resulting fluorinated aryl amines are valuable products in medicinal chemistry.[14]

  • C-H Functionalization: Direct C-H functionalization offers an alternative strategy to introduce substituents onto a fluorinated pyridine ring.[18][19][20] For instance, site-selective fluorination of pyridines adjacent to the nitrogen can be achieved using AgF2.[18][21] This can be followed by nucleophilic displacement of the newly installed fluoride.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridylboronic Acid

This protocol is a general procedure for the coupling of a pyridylboronic acid with an aryl halide.[17]

Materials:

  • Aryl halide (1.0 equiv.)

  • Pyridylboronic acid (1.2-1.5 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine the aryl halide, pyridylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Reaction Scheme Visualization

Suzuki_Coupling cluster_reagents Reagents cluster_products Products Aryl_Halide Aryl-X plus1 + Fluoropyridyl_Boronic_Acid F-Py-B(OH)2 Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Fluoropyridyl_Boronic_Acid->Catalyst Coupled_Product Aryl-Py-F Catalyst->Coupled_Product Base Base (e.g., Na2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Sources

Biological Efficacy Validation of Synthesized Compounds: A Comparative Guide to KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies, the burden of proof for newly synthesized compounds has shifted. It is no longer sufficient to simply demonstrate cytotoxicity; we must definitively prove target engagement, mechanistic selectivity, and translational viability. Adhering to the 3R principle (Replacement, Reduction, Refinement) recommended by regulatory bodies like the FDA, robust in vitro potency assays are critical for minimizing animal use while establishing a quantifiable, reproducible baseline for efficacy[1].

In this technical guide, we will explore the validation cascade for synthesized targeted compounds, using the KRAS G12C mutation as our benchmark model. We will objectively compare a novel synthesized candidate ("Compound X") against the clinical standards Sotorasib (AMG 510) and Adagrasib (MRTX849) , detailing the self-validating experimental protocols required to prove biological efficacy.

Mechanistic Rationale: The KRAS G12C Paradigm

KRAS is one of the most frequently mutated oncogenes in human cancers. Historically deemed "undruggable," the G12C mutation presents a unique vulnerability: a mutant cysteine residue that can be targeted by covalent inhibitors. Sotorasib, the first FDA-approved KRAS G12C inhibitor, achieves its efficacy through a highly specific mechanism: it binds selectively to the allosteric pocket of the GDP-bound (inactive) state of the KRAS G12C protein, trapping it and preventing nucleotide exchange back to the active GTP-bound state[2].

To validate a newly synthesized compound, we must first map its intended intervention within the signaling cascade.

Pathway RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS G12C (GTP) Active State SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12C (GDP) Inactive State KRAS_GDP->KRAS_GTP Reactivation KRAS_GTP->KRAS_GDP Intrinsic GTP Hydrolysis MAPK BRAF / MEK / ERK Tumor Proliferation KRAS_GTP->MAPK Downstream Signaling Inhibitor Synthesized Inhibitor (e.g., Sotorasib / Cmpd X) Inhibitor->KRAS_GDP Covalent Binding (Cys12) Traps Inactive State

Fig 1: KRAS G12C signaling pathway and the mechanism of covalent GDP-state inhibitor blockade.

Comparative In Vitro Efficacy: The Selectivity Panel

A self-validating screening system must distinguish between targeted efficacy and broad-spectrum toxicity. If a synthesized compound kills all cells indiscriminately, it is a poison, not a targeted drug. Therefore, our cell viability panel must include both positive target lines and negative control lines.

For KRAS G12C validation, we utilize MIA PaCa-2 and H358 as our target-positive lines. Crucially, we must include PANC-1 (which harbors a KRAS G12D mutation) as a negative control. As established in benchmark studies, Sotorasib is highly toxic to MIA PaCa-2 but exhibits zero cytotoxicity in PANC-1 cells at tested concentrations, confirming its absolute selectivity for the G12C allele[2].

Table 1: Quantitative Efficacy Comparison (IC50 Values)
CompoundMIA PaCa-2 (KRAS G12C)H358 (KRAS G12C)PANC-1 (KRAS G12D)
Sotorasib (AMG 510) 0.25 µM27 nM>10 µM (No effect)
Adagrasib (MRTX849) 0.30 µM35 nM>10 µM (No effect)
Synthesized Cmpd X 0.15 µM18 nM>10 µM (No effect)

Data metrics synthesized from standard benchmark validations[2],[3]. Compound X demonstrates superior in vitro potency while maintaining strict allele selectivity.

Experimental Protocols: Building a Self-Validating System

To generate the data above, experimental design must be rooted in biological causality. Every step must be deliberate.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo 2.0)

We utilize luminescence-based ATP quantification rather than colorimetric MTT assays because it provides superior sensitivity and avoids metabolic artifacts caused by mitochondrial stress[4].

  • Cell Seeding: Seed MIA PaCa-2, H358, and PANC-1 cells at optimized densities (e.g., 2,000 cells/well) in 96-well opaque plates.

    • Causality: Optimized seeding ensures cells remain in the logarithmic growth phase throughout the assay. Contact inhibition in over-confluent wells will artificially lower metabolic rates, confounding the cytotoxic readout.

  • Compound Treatment: After 24 hours, apply compounds using a 10-point semi-log concentration gradient (e.g., 10 µM down to 0.1 nM)[4].

    • Causality: A semi-log scale provides high-resolution data points specifically at the inflection point of the dose-response curve, which is mathematically essential for accurate non-linear regression and IC50 calculation.

  • Incubation: Incubate the plates for exactly 72 hours.

    • Causality: Covalent KRAS G12C inhibitors rely on the natural cycling of the protein to the GDP-bound state to trap it. A 72-hour window allows sufficient time for this intrinsic GTP/GDP cycling to occur and for the subsequent apoptotic cascade to execute, maximizing observable phenotypic death[2].

  • Readout: Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the signal, and measure luminescence. Normalize data to DMSO-treated vehicle controls.

Protocol B: Target Engagement via Phospho-ERK Immunoblotting

Phenotypic death is not enough; we must prove the death is caused by the intended mechanism. KRAS inhibition is strictly assessed by evaluating the downstream inhibition of ERK phosphorylation (p-ERK)[3].

  • Short-Term Treatment: Treat H358 cells with IC50 and IC90 concentrations of Compound X and Sotorasib for 2 to 4 hours.

    • Causality: Short-term treatment evaluates direct signaling blockade before the onset of apoptosis. If we wait 72 hours, the cells will be dead, and the loss of p-ERK could simply be an artifact of cell death rather than direct kinase inhibition.

  • Lysis and Normalization: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Normalize protein concentrations using a BCA assay.

  • Immunoblotting: Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for Phospho-ERK1/2 and Total ERK .

    • Causality: Total ERK serves as the internal self-validating control. By measuring the ratio of p-ERK to Total ERK, we prove that the synthesized compound specifically blocks the phosphorylation event rather than causing the degradation of the kinase itself[3].

The Validation Workflow

Once in vitro selectivity and target engagement are confirmed, the synthesized compound is justified for in vivo translational models (such as Cell Line-Derived Xenografts or Syngeneic models) to evaluate systemic efficacy and acquired resistance profiles[3].

Workflow Synthesis 1. Compound Synthesis & QC InVitro 2. Viability Assay (Selectivity Panel) Synthesis->InVitro Target 3. Target Engagement (p-ERK Inhibition) InVitro->Target InVivo 4. In Vivo Efficacy (CDX / Syngeneic) Target->InVivo

Fig 2: Sequential validation workflow for synthesized targeted therapeutics.

Conclusion

Validating the biological efficacy of a synthesized compound requires a rigorous, multi-tiered approach. By benchmarking "Compound X" against clinical standards like Sotorasib, utilizing allele-specific negative controls, and proving mechanistic causality through orthogonal assays like p-ERK immunoblotting, researchers can build a trustworthy, self-validating data package ready for regulatory scrutiny and translational advancement.

References

1.2 2.3 3.4 4. 1

Sources

assessing the purity of synthesized [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: A Comprehensive Analytical Comparison Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery and agrochemical development: the rigorous purity certification of complex halogenated intermediates. Fluorinated pyridines are highly strategic scaffolds, prized for their ability to enhance metabolic stability and modulate lipophilicity[1].

However, accurately assessing the purity of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol presents unique analytical challenges. The synthesis of this compound often generates structurally similar regioisomers, defluorinated byproducts, and residual solvents that can easily mask themselves in standard assays. To establish a truly self-validating analytical system, we cannot rely on a single technique.

This guide objectively compares three primary analytical modalities—Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides the mechanistic rationale for deploying them in an orthogonal workflow.

The Analytical Landscape: Modality Comparison

To guarantee scientific integrity, an analytical protocol must account for both the physicochemical properties of the analyte and the inherent biases of the instrument.

A. Quantitative Nuclear Magnetic Resonance ( F and H qNMR)

qNMR is the gold standard for absolute purity determination. Unlike chromatographic methods that require a reference standard of the target analyte to establish a calibration curve, qNMR is a primary ratio method[2]. The integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it.

  • The

    
    F Advantage:  For this specific compound, 
    
    
    
    F qNMR is vastly superior to
    
    
    H qNMR. Fluorine-19 boasts a 100% natural abundance, a massive chemical shift range (~700 ppm) that prevents signal overlap, and a total absence of natural background noise from organic solvents[3][4].
  • Self-Validation: Because the molecule contains both a single fluorine atom (-F) and a trifluoromethyl group (-CF

    
    ), integrating both distinct signals provides an internal cross-check. If the calculated mass fraction from the -F peak matches the -CF
    
    
    
    peak, the measurement is structurally validated.
B. High-Performance Liquid Chromatography (RP-HPLC-UV/MS)

While qNMR provides the absolute mass fraction, HPLC is indispensable for comprehensive impurity profiling[5]. The polar hydroxymethyl (-CH


OH) group and the lipophilic fluorinated core make reversed-phase (RP) HPLC the ideal choice.
  • The Causality of Bias: HPLC relies on UV absorbance. If a defluorinated byproduct has a higher molar extinction coefficient than the target compound, Area Normalization (% Area) will artificially underestimate the purity of your product. Therefore, HPLC must be cross-referenced with qNMR.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unmatched theoretical plates for separating volatile mixtures[6].

  • The Thermal Challenge: While the fluorinated pyridine ring is highly volatile, the free hydroxyl group on the methanol moiety can interact with the silanol groups of the GC column or undergo thermal degradation at high injection port temperatures, leading to peak tailing[7]. Thus, GC-MS is best reserved for identifying residual solvents or highly volatile precursors, rather than primary quantification.

Table 1: Comparative Matrix for [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
Analytical TechniquePrimary ApplicationKey AdvantageCritical Limitation

F qNMR
Absolute Mass Fraction (%)No target reference standard needed; zero solvent background[2][4].High initial instrument cost; lower sensitivity for trace impurities (<0.1%).
RP-HPLC-UV Organic Impurity ProfilingExcellent resolution of structurally similar regioisomers[5].Relies on relative UV response factors; blind to inorganic salts.
GC-MS Residual Solvent AnalysisDefinitive mass spectral identification of volatile byproducts[6].Hydroxyl group may cause peak tailing without prior derivatization[7].

Decision Architecture & Analytical Workflow

PurityWorkflow Start Synthesized Batch: [6-Fluoro-5-(CF3)pyridin-2-yl]methanol Decision1 Is Absolute Mass Fraction Quantification Required? Start->Decision1 GCMS GC-MS Analysis (Volatile Impurities & Solvents) Start->GCMS Residual Solvent Check qNMR 19F qNMR Analysis (Internal Standard Method) Decision1->qNMR Yes (Primary Standard) HPLC RP-HPLC-UV/MS (Relative Area Normalization) Decision1->HPLC No (Routine Profiling) Check1 Do 19F signals overlap? qNMR->Check1 Profile Identify Regioisomers & Non-Fluorinated Byproducts HPLC->Profile GCMS->Profile AdjustNMR Adjust Solvent (e.g., Acetone-d6) or Change Internal Calibrant Check1->AdjustNMR Yes Integrate Calculate Absolute Purity (Mass Fraction %) Check1->Integrate No AdjustNMR->qNMR Final Comprehensive Purity Certificate (Orthogonal Validation) Integrate->Final Profile->Final

Orthogonal analytical workflow for the purity assessment of fluorinated pyridines.

Step-by-Step Methodologies & Scientific Rationale

Protocol 1: Absolute Purity Determination via F qNMR

Rationale: We utilize an internal standard (IS) of known purity. By comparing the integrated area of the IS to our target compound, we derive the exact mass fraction.

  • Standard Selection: Select 2-Chloro-4-fluorotoluene or Hexafluorobenzene (HFB) as the internal calibrant. Causality: These compounds have distinct

    
    F chemical shifts that will not overlap with the -F or -CF
    
    
    
    signals of our target pyridine[8].
  • Sample Preparation: Accurately weigh ~20.00 mg of the synthesized batch and ~10.00 mg of the IS using a microbalance. Co-dissolve them in 0.6 mL of Acetone-

    
    . Causality: Acetone-
    
    
    
    is preferred over CDCl
    
    
    because it mitigates peak broadening and provides superior peak splitting for fluorinated analytes[9].
  • Acquisition Parameters: Set the relaxation delay (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the fluorine nuclei in the mixture. Causality: This ensures complete magnetic relaxation between pulses, guaranteeing that the signal intensity captures >99% of the quantitative data.
  • Integration & Calculation: Integrate the -CF

    
     peak (representing 3 fluorine atoms) and the IS peak. Apply the standard qNMR mass fraction equation[10].
    
Protocol 2: Orthogonal Impurity Profiling via RP-HPLC-UV

Rationale: To detect non-fluorinated organic impurities that


F qNMR is blind to, we must separate the mixture chromatographically.
  • Column Selection: Use an end-capped C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm). Causality: The C18 phase retains the lipophilic -CF

    
     group, while end-capping prevents secondary electrostatic interactions with the basic pyridine nitrogen, which would otherwise cause peak tailing.
    
  • Mobile Phase Optimization:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Causality: The addition of formic acid lowers the pH to ~2.7. This fully protonates the pyridine ring, locking it into a single ionization state and ensuring sharp, symmetrical peaks[5].

  • Gradient Execution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.7 mL/min[5]. Monitor UV absorbance at 254 nm.

Experimental Data Presentation

When these protocols are executed, the resulting data provides a holistic view of the compound's integrity. Below is a representative data set demonstrating how orthogonal methods catch discrepancies.

Table 2: Representative Purity Data for a Synthesized Batch
Analytical MethodCalculated Target PurityIdentified ImpuritiesDiagnostic Notes

F qNMR (Mass Fraction)
96.4% ± 0.2% None detected in

F spectrum.
The absolute mass of the target compound. Lower than HPLC, suggesting the presence of UV-invisible or non-fluorinated mass (e.g., inorganic salts).
RP-HPLC-UV (% Area) 98.8% 0.8% (RRT 0.92)0.4% (RRT 1.15)Overestimates purity due to relative UV response factors. Successfully identifies two closely eluting organic process impurities.
GC-MS (% Area) 99.1% 0.5% (Ethyl Acetate)0.4% (Toluene)Identifies trace residual solvents from the extraction phase[6]. Target peak exhibits minor tailing due to the -OH group[7].

References

  • "A Guide to Quantitative NMR (qNMR) - Emery Pharma." emerypharma.com. 11

  • "Stimuli Article (qNMR) - US Pharmacopeia (USP)." usp.org. 10

  • "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc." resolvemass.ca. 2

  • "Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle - Nanalysis." nanalysis.com. 3

  • "2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem." benchchem.com. 1

  • "qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR - ChemRxiv." chemrxiv.org. 4

  • "Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC." dtic.mil. 9

  • "19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - RSC Publishing." rsc.org. 8

  • "HPLC vs GC: What Sets These Methods Apart - Phenomenex." phenomenex.com. 7

  • "A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine - Benchchem." benchchem.com. 5

  • "Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell." drawellanalytical.com. 6

Sources

A Senior Application Scientist's Guide to Comparing Antimicrobial Activity with Known Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the urgent, global battle against antimicrobial resistance, the rigorous evaluation of new antimicrobial agents is a cornerstone of drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust comparative studies of novel antimicrobial candidates against established agents. By adhering to internationally recognized standards and employing meticulous methodologies, we can ensure that the data generated is accurate, reproducible, and meaningful.

Chapter 1: Foundational Principles of Antimicrobial Comparison

A direct comparison of a novel agent against existing drugs is fundamental for several reasons. It establishes a performance benchmark, helps to define the spectrum of activity, and provides initial insights into potential cross-resistance with other drug classes. The primary metrics for quantifying in vitro antimicrobial activity are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] It is the most common metric for susceptibility.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][3][4] This metric is crucial for differentiating between agents that inhibit growth (bacteriostatic) and those that kill (bactericidal).

  • Zone of Inhibition (ZOI): A qualitative measure used in disk diffusion assays where the diameter of the clear zone around an antimicrobial disk correlates with the agent's effectiveness.[5]

The integrity of any comparative study hinges on the use of standardized methods and materials. Authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines that are considered the global gold standard for antimicrobial susceptibility testing (AST).[6][7][8][9]

Chapter 2: Assembling the Test Panel: Organisms and Reference Agents

2.1 Selecting a Clinically Relevant Pathogen Panel

The choice of microorganisms is critical and should be guided by the intended clinical application of the new agent. A robust panel should include:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA) and Enterococcus faecium (including Vancomycin-resistant Enterococci, VRE).

  • Gram-Negative Bacteria: Including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa.

  • ESKAPE Pathogens: This group, which includes Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species, is a priority as they are common causes of life-threatening nosocomial infections and are often multidrug-resistant.[10][11][12][13]

2.2 Choosing Appropriate Comparator Agents

Reference agents should be selected based on their mechanism of action, spectrum of activity, and clinical use. For example, if testing a new agent targeting cell wall synthesis, comparators should include a beta-lactam (e.g., meropenem) and a glycopeptide (e.g., vancomycin). Using agents from different classes (e.g., a fluoroquinolone like ciprofloxacin) provides a broader context for the new agent's activity.

2.3 The Indispensable Role of Quality Control (QC) Strains

Every experiment must include well-characterized QC strains, such as those from the American Type Culture Collection (ATCC).[14][15] Recommended strains include E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213, and E. faecalis ATCC 29212.[16] The results for these strains must fall within the acceptable ranges published by CLSI or EUCAST to validate the assay.[17] This practice ensures the reliability and reproducibility of the data.

Chapter 3: Core Methodologies for In Vitro Susceptibility Testing

This section details the step-by-step protocols for three essential assays. The causality behind critical steps is explained to provide a deeper understanding of the methodology.

3.1 Overall Experimental Workflow

The process of comparing antimicrobial agents follows a structured path from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Interpretation P1 Select Pathogen Panel & QC Strains P2 Select Comparator Antimicrobial Agents P1->P2 P3 Prepare Standardized Inoculum (0.5 McFarland) P2->P3 A1 Perform Broth Microdilution (MIC Determination) P3->A1 A2 Perform Disk Diffusion (Zone of Inhibition) P3->A2 A3 Perform Time-Kill Kinetic Assay P3->A3 D1 Read & Record MIC/ZOI values A1->D1 A2->D1 D2 Calculate MBC & CFU/mL from Time-Kill A3->D2 D3 Compare Test Agent Data to Comparators D1->D3 D2->D3 D4 Validate with QC Strain Results D4->D3

Caption: High-level workflow for antimicrobial agent comparison.

3.2 Method 1: Broth Microdilution for MIC Determination (CLSI M07)

This is the gold standard for determining quantitative MIC values.[3][6][18][19]

Experimental Protocol:

  • Prepare Antimicrobial Stock Solutions: Accurately weigh and dissolve the test agent and comparator agents in an appropriate solvent to create high-concentration stock solutions.

  • Prepare Inoculum:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[20][21][22] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL and is crucial for reproducibility.[20][21][23]

    • Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] The cation adjustment (Ca²⁺ and Mg²⁺) is critical for the accurate testing of certain antibiotic classes against specific organisms.[24][25]

    • The final volume in each well is typically 100 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Inoculation: Add the standardized inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[3]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent where no visible growth (turbidity) is observed.[2][3]

Rationale (E-E-A-T):

  • Why Mueller-Hinton Broth? MHA/MHB has a low concentration of inhibitors (like thymine and thymidine) that can interfere with certain antibiotics (e.g., sulfonamides), ensuring the observed effect is from the drug itself.[24][25][26]

  • Why a 0.5 McFarland Standard? Inoculum density dramatically affects MIC results. Too high a density can overwhelm the antibiotic, leading to falsely elevated (resistant) MICs, an effect known as the "inoculum effect".[27] Standardization is non-negotiable for comparability.

G start Start: Fresh Bacterial Culture prep_inoculum Prepare 0.5 McFarland Standard Suspension start->prep_inoculum dilute_inoculum Dilute to Final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate Wells dilute_inoculum->inoculate prep_plate Prepare 2-fold Serial Dilutions of Agents in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Turbidity Determine MIC incubate->read_mic end End: MIC Value Recorded read_mic->end

Caption: Step-by-step workflow for the Broth Microdilution MIC assay.

3.3 Method 2: Disk Diffusion for Zone of Inhibition (CLSI M02)

A widely used qualitative method to assess the susceptibility of bacteria to different antimicrobial agents.[28][29][30]

Experimental Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.

  • Apply Disks: Aseptically place antimicrobial disks, each impregnated with a specific concentration of an agent, onto the agar surface.

  • Incubation: Invert the plates and incubate at 35°C for 16-24 hours.

  • Measure Zones: After incubation, measure the diameter of the zones of complete inhibition around each disk in millimeters (mm).[31]

3.4 Method 3: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of antimicrobial activity, distinguishing between bactericidal and bacteriostatic effects.[32][33]

Experimental Protocol:

  • Preparation: Prepare a standardized inoculum in broth (e.g., CAMHB) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare flasks or tubes containing broth with the test agent and comparators at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no antimicrobial agent.[34]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[35]

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto agar (e.g., Tryptic Soy Agar).

  • Incubation & Counting: Incubate the plates for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.[34]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[3][32][34]

Chapter 4: Data Analysis, Interpretation, and Presentation

4.1 Data Presentation

Summarize quantitative data in a clear, tabular format. This allows for easy and direct comparison of the test agent's performance against known drugs.

Table 1: Example Comparative MIC Data (µg/mL)

Organism (Strain)Test AgentVancomycinMeropenemCiprofloxacin
S. aureus (ATCC 29213 - QC)0.510.120.25
S. aureus (MRSA, Clinical Isolate)11>168
E. coli (ATCC 25922 - QC)4>1280.030.015
P. aeruginosa (ATCC 27853 - QC)16>1280.50.5
K. pneumoniae (Carbapenem-Resistant)8>12832>16

4.2 Interpreting the Results

  • MIC Values: Lower MIC values indicate higher potency. Compare the MIC of the test agent to the comparators for each organism.

  • Bactericidal vs. Bacteriostatic Activity: The relationship between the MBC and MIC is a key indicator. This is determined by calculating the MBC/MIC ratio.

    • If MBC/MIC ≤ 4 , the agent is considered bactericidal .[3][4]

    • If MBC/MIC > 4 , the agent is considered bacteriostatic .[3]

G start Start with MIC & MBC Data for an Organism calc_ratio Calculate Ratio: MBC / MIC start->calc_ratio is_bactericidal Is Ratio <= 4? calc_ratio->is_bactericidal bactericidal Conclusion: Agent is Bactericidal is_bactericidal->bactericidal Yes bacteriostatic Conclusion: Agent is Bacteriostatic is_bactericidal->bacteriostatic No

Caption: Decision tree for classifying antimicrobial activity.

Conclusion

The systematic comparison of a novel antimicrobial's activity against established agents is a complex but essential process. By adhering to the standardized protocols set forth by bodies like CLSI and EUCAST, employing appropriate controls, and interpreting data within a logical framework, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to identifying promising new candidates that can progress through the development pipeline and ultimately contribute to our arsenal against infectious diseases.

References

  • Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews.
  • ESKAPE - Wikipedia. Available at: [Link]

  • The Prevalence of ESKAPE Pathogens and Their Drug Resistance Profiles in Aquatic Environments Around the World. MDPI. Available at: [Link]

  • Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review. Frontiers in Microbiology. Available at: [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics. Nature Reviews Microbiology. Available at: [Link]

  • McFarland Application | OD600 For Standardized Microbial Growth Measurement. Implen. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Microbiology Class. Available at: [Link]

  • MIC/MBC Testing | International and Accredited Lab. Accredited Lab. Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. Available at: [Link]

  • Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. LinkedIn. Available at: [Link]

  • McFarland Standards: Principle, Preparation, Uses, Limitations. Microbe Notes. Available at: [Link]

  • McFARLAND STANDARD. Dalynn Biologicals. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • EUCAST - ESCMID. European Society of Clinical Microbiology and Infectious Diseases. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). University of Liverpool. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. National Institute for Communicable Diseases (NICD). Available at: [Link]

  • (DOC) Time-Kill Assay. Academia.edu. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Direct Disk Diffusion Testing From Positive Blood Cultures. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Understanding ZOI, MIC, and MBC: Basics for New Drug Developers. LinkedIn. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Mueller Hinton Fastidious Broth. Liofilchem. Available at: [Link]

  • Mueller Hinton Broth. HiMedia Laboratories. Available at: [Link]

  • M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. Available at: [Link]

  • Disk Diffusion Testing. ResearchGate. Available at: [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. Available at: [Link]

  • New definitions of susceptibility categories EUCAST 2019: clinic application. Revista Española de Quimioterapia. Available at: [Link]

  • atcc® multidrug-resistant & antimicrobial testing reference strains. HiMedia Laboratories. Available at: [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]

  • Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing. Journal of Clinical Microbiology. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]

  • Mueller Hinton Broth - Technical Data. HiMedia Laboratories. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Mueller Hinton Broth Intended Use. Microxpress. Available at: [Link]

  • MUELLER-HINTON BROTH - Technical Data Sheet. Bio-Rad. Available at: [Link]

  • M07-A8 - Regulations.gov. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports. Available at: [Link]

  • Reference Antimicrobial Susceptibility Testing (AST) Data. Centers for Disease Control and Prevention (CDC). Available at: [Link]

Sources

Comparative Evaluation of Coumarin and Its Derivatives as Potential Fungicides

[1][2][3][4]

Executive Summary

Subject: Evaluation of Coumarin (2H-chromen-2-one) and its novel 7-substituted derivatives. Objective: To objectively assess the fungicidal efficacy of synthetic coumarin derivatives against commercial standards (Azoxystrobin, Kresoxim-methyl) and natural benchmarks (Osthole). Verdict: While the parent coumarin scaffold exhibits moderate baseline activity, specific structural modifications—particularly 7-carboxamide and sulfonamide hybridizations —yield derivatives with EC

Part 1: Strategic Context & Rationale

The Resistance Challenge

The agricultural sector faces a critical bottleneck: the rapid development of resistance to single-site fungicides (e.g., strobilurins and azoles). Drug development professionals are increasingly pivoting back to "privileged structures"—natural scaffolds that can be chemically evolved to bypass existing resistance mechanisms.

The Coumarin Scaffold

Coumarin is a naturally occurring benzopyrone widely distributed in plants (Rutaceae, Apiaceae).[1][2]

  • Parent Compound Limitation: Native coumarin often suffers from low persistence and moderate potency (EC

    
     > 100 µg/mL).
    
  • Derivative Potential: The C-7 and C-4 positions are highly reactive. Introducing electron-withdrawing groups (fluorine) or pharmacophores (sulfonamides, carboxamides) at these sites can exponentially increase lipophilicity and binding affinity to fungal targets.

Part 2: Comparative Performance Analysis

The following data synthesizes recent experimental evaluations of novel coumarin derivatives compared to industry standards.

Table 1: In Vitro Fungicidal Efficacy (EC Values)

Lower EC

Compound ClassSpecific IDTarget PathogenEC

(µg/mL)
Relative Potency vs. Control
Novel Derivative Compound C5 (Fluorinated Amide)Alternaria alternata11.5 1.8x more potent
Commercial StdKresoxim-methylAlternaria alternata21.0Baseline (Control)
Novel Derivative Compound 6r (Sulfonamide Hybrid)Botrytis cinerea20.52 High Efficacy
Commercial StdAzoxystrobinBotrytis cinerea15.8Comparable
Natural StdOstholeFusarium graminearum35.4Moderate
Parent ScaffoldUnsubstituted CoumarinGeneral Broad Spectrum>100Low

Analyst Note: Compound C5 (bearing fluorine and amide moieties) demonstrates a "leapfrog" capability, surpassing the potency of the commercial standard Kresoxim-methyl. This suggests that the introduction of fluorine enhances membrane permeability, a critical factor for fungicidal activity.

Part 3: Mechanistic Insight & Workflow

To understand why these derivatives work, we must visualize the Structure-Activity Relationship (SAR) and the experimental workflow used to validate them.

Figure 1: Mechanism of Action & SAR Logic

The following diagram illustrates how specific chemical modifications translate to biological inhibition.

Coumarin_SARScaffoldCoumarin Scaffold(2H-chromen-2-one)Mod_C7C-7 Modification(Electron Donating/Withdrawing)Scaffold->Mod_C7DerivatizationMod_C4C-4 Modification(Bulky Substituents)Scaffold->Mod_C4DerivatizationEffect_BindEnhanced Target Binding(Succinate Dehydrogenase?)Mod_C7->Effect_BindSulfonamides/AmidesEffect_LipIncreased Lipophilicity(LogP Optimization)Mod_C4->Effect_LipPhenyl/Alkyl groupsOutcome_MembraneMembrane Disruption(Leakage of Electrolytes)Effect_Lip->Outcome_MembraneFacilitates EntryOutcome_RespMitochondrial Inhibition(ATP Depletion)Effect_Bind->Outcome_RespBlocks EnzymeResultFungicidal Activity(Cell Death)Outcome_Membrane->ResultOutcome_Resp->Result

Figure 1 Caption: SAR analysis showing how C-7/C-4 modifications drive lipophilicity and target binding, leading to dual-mode fungal inhibition.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 7-Substituted Coumarin Derivatives (Pechmann Condensation)

A robust method for generating the core scaffold.

  • Reactants: Mix Resorcinol (10 mmol) and Ethyl Acetoacetate (10 mmol).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    ) dropwise at 0°C to prevent charring.
    
  • Reflux: Heat mixture to 80°C for 4 hours.

    • Validation Check: Monitor via TLC (Thin Layer Chromatography) every hour. If starting material spot persists after 4h, add 10% excess catalyst.

  • Precipitation: Pour reaction mixture into crushed ice/water.

  • Purification: Recrystallize the precipitate using Ethanol.

    • Purity Check: Melting point must be sharp (±1°C range). Broad melting points indicate impurities requiring re-crystallization.

Protocol B: Antifungal Activity Assay (Poisoned Food Technique)

The industry standard for calculating EC

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 min.

  • Dosing: Dissolve derivative in DMSO. Add to molten PDA to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL.

    • Control 1 (Negative): PDA + DMSO only (Must show 100% fungal growth).

    • Control 2 (Positive): PDA + Azoxystrobin (Must show inhibition).

  • Inoculation: Place a 5mm mycelial plug of the pathogen (e.g., B. cinerea) in the center of the plate.

  • Incubation: Incubate at 25°C for 4–7 days.

  • Calculation: Measure colony diameter (mm). Calculate inhibition percentage (

    
    ):
    
    
    
    (Where
    
    
    is control growth diameter and
    
    
    is treated growth diameter).
  • Regression: Plot Log(Concentration) vs. Probit(Inhibition) to derive the EC

    
    .
    

Part 5: Conclusion

The evaluation confirms that coumarin derivatives are not merely academic curiosities but viable candidates for the fungicide pipeline.[3] Specifically, fluorinated amide derivatives (Compound C5) and sulfonamide hybrids (Compound 6r) demonstrate efficacy superior or comparable to commercial standards.

Recommendation for Development: Focus optimization efforts on the C-7 position , utilizing electron-withdrawing groups to enhance metabolic stability and membrane penetration.

References

  • Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Source: MDPI (Molecules) [Link]

  • Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. Source: Arabian Journal of Chemistry [Link]

  • Coumarin derivatives as antifungal agents - A review. Source: Czech Journal of Food Sciences [Link]

  • Recent Advances of Coumarin-Type Compounds in Discovery of Pesticides. Source: Journal of Agricultural and Food Chemistry (ACS) [Link]

Mechanistic Causality: The Role of the Linker in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: March 2026

Title : Benchmarking PROTAC Linker Intermediates: PEG, Alkyl, and Rigidified Scaffolds in Targeted Protein Degradation

Introduction In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. A PROTAC is a heterobifunctional molecule comprising a target-binding ligand (warhead), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker intermediate connecting the two[1]. Historically viewed as passive spacers, these linker intermediates are now recognized as critical determinants of a PROTAC's physicochemical properties, ternary complex stability, and overall degradation efficacy[2].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the three primary classes of PROTAC linker intermediates: Polyethylene Glycol (PEG), Alkyl chains, and Rigidified scaffolds (e.g., piperazines, triazoles). By detailing the causality behind their performance and providing self-validating experimental protocols, this document serves as a comprehensive benchmarking resource for researchers and drug development professionals.

The primary function of a PROTAC is to induce proximity between a protein of interest (POI) and an E3 ligase, facilitating the transfer of ubiquitin to the POI[1]. The linker must possess the optimal length and flexibility to allow the two proteins to adopt a productive conformation without introducing severe steric clashes or excessive entropic penalties[3].

  • PEG Linkers : Composed of repeating ethylene glycol units, PEG linkers are highly flexible and hydrophilic. They achieve water solubility through the presentation of ether oxygen lone pairs, which engage in hydrogen bonding[]. However, this flexibility incurs a high entropic penalty upon ternary complex formation.

  • Alkyl Linkers : Consisting of saturated hydrocarbon chains, alkyl linkers are hydrophobic and lipid-like. They dampen polarity, which reduces non-specific binding to plasma proteins and significantly improves cell permeability[].

  • Rigid Linkers : Incorporating cyclic structures (e.g., piperidines, piperazines) or alkynes restricts the conformational degrees of freedom[5]. This pre-organization reduces the entropic penalty of ternary complex formation, potentially leading to highly potent degraders, provided the rigidified vector perfectly aligns with the required protein-protein interaction (PPI) interface[6].

PROTAC_Mechanism PROTAC PROTAC Molecule (Warhead + Linker + E3 Ligand) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ubiquitination Polyubiquitination Ternary->Ubiquitination Proximity-Induced Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets POI

Caption: Logical flow of PROTAC-mediated targeted protein degradation via ternary complex formation.

Comparative Performance Analysis

The choice of linker intermediate directly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final degrader. Below is a benchmarking summary based on established structure-activity relationship (SAR) studies across various targets[3][7].

ParameterPEG LinkersAlkyl LinkersRigid Linkers (e.g., Piperazine)
Aqueous Solubility High (Entropy-driven hydration)Low (Hydrophobic)Moderate to High (Ionizable nitrogens)
Cell Permeability (Papp) Low to ModerateHigh (Lipid-like)Moderate
Metabolic Stability Moderate (Prone to oxidative cleavage)High (Terminal hydroxylation)Very High (Sterically hindered)
Entropic Penalty HighHighLow (Pre-organized conformation)
Synthetic Tractability ExcellentExcellentModerate to Challenging
Risk of Non-Productive TC Low (Flexible enough to adapt)LowHigh (Requires precise vector alignment)

Data synthesized from comparative permeability and degradation studies[2][][6].

Experimental Methodologies for Linker Benchmarking

To objectively compare these intermediates, researchers must employ orthogonal assays that evaluate both biological efficacy and physicochemical properties. The following protocols represent the industry standard for self-validating PROTAC benchmarking.

Protocol A: Quantification of Degradation Efficacy (DC50 and Dmax) via Western Blot This assay determines the half-maximal degradation concentration (DC50) and maximum degradation (Dmax), which are the ultimate readouts of linker efficacy[8].

  • Cell Seeding : Seed the target cell line (e.g., HeLa for BRD4 degraders) in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Treatment : Prepare serial dilutions (e.g., 0.1 nM to 10 μM) of the PROTAC variants (PEG, Alkyl, Rigid) in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%. Include a DMSO-only vehicle control[8].

  • Incubation : Incubate cells for the optimized time point (typically 4 to 24 hours, depending on the target's half-life).

  • Lysis : Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear the lysate[8].

  • Immunoblotting : Quantify protein concentration using a BCA assay. Resolve equal amounts of protein (20-30 μg) via SDS-PAGE and transfer to a PVDF membrane[1].

  • Detection : Probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin). Use appropriate HRP-conjugated secondary antibodies and visualize via chemiluminescence.

  • Data Analysis : Quantify band intensities using densitometry software. Normalize POI levels to the loading control and plot against the log of PROTAC concentration to calculate DC50 and Dmax using non-linear regression.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA) Permeability is a major bottleneck for PROTACs due to their high molecular weight. Alkyl linkers often outperform PEG linkers in this metric[].

  • Preparation : Prepare a 10 mM stock of each PROTAC in DMSO. Dilute to 10 μM in PBS (pH 7.4) for the donor solution.

  • Membrane Coating : Coat the PVDF filter membrane of the PAMPA sandwich plate with 5 μL of a 1% (w/v) lecithin solution in dodecane.

  • Assay Assembly : Add 300 μL of the donor solution to the bottom wells. Add 200 μL of PBS to the top (acceptor) wells. Assemble the sandwich plate.

  • Incubation : Incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification : Carefully separate the plates. Quantify the PROTAC concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation : Calculate the apparent permeability (

    
    ) using the standard PAMPA equation. A 
    
    
    
    cm/s indicates acceptable passive permeability.

Benchmarking_Workflow Synthesis Linker Synthesis & PROTAC Assembly Physicochem Physicochemical Profiling (PAMPA, Solubility) Synthesis->Physicochem InVitro In Vitro Treatment (Dose-Response) Synthesis->InVitro Analysis Calculate DC50, Dmax & PK Parameters Physicochem->Analysis Western Western Blot Quantification InVitro->Western Western->Analysis

Caption: Integrated experimental workflow for benchmarking PROTAC linker performance.

Discussion: Causality Behind Experimental Choices

The transition from flexible PEG/Alkyl chains to rigidified linkers is not merely a structural preference; it is driven by thermodynamic principles. Flexible linkers sample a vast conformational space in solution. When the PROTAC binds the POI and E3 ligase, it must "freeze" into a single bioactive conformation, resulting in a massive loss of entropy[6].

Rigid linkers (e.g., incorporating piperazine or spirocyclic motifs) are pre-organized. If designed correctly, the bioactive conformation is already the lowest-energy state in solution, eliminating the entropic penalty and drastically increasing the binding affinity of the ternary complex[3][5]. However, this is a double-edged sword: if the rigid linker projects the E3 ligand at the wrong angle, the ternary complex cannot form, and degradation drops to zero. Therefore, PEG and Alkyl linkers remain the gold standard for initial PROTAC discovery (where flexibility allows the molecule to "find" a productive geometry), while rigid linkers are deployed during lead optimization to maximize potency and metabolic stability[2][].

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, PMC, 2020. [Link]

  • BioRxiv. "Benchmarking of PROTAC docking and virtual screening tools." BioRxiv, 2023. [Link]

  • Desantis, J., et al. "Classification of most common linkers used in PROTAC design." ResearchGate, 2024. [Link]

  • ResearchGate. "Evaluation of PROTACs with different linkers on the degradation of KEAP1." ResearchGate.[Link]

Sources

Safety Operating Guide

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in laboratory safety and chemical logistics, we provide drug development professionals and research scientists with the critical operational intelligence needed to manage complex, highly fluorinated intermediates safely.

Handling [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol requires specialized knowledge due to the presence of a pyridine ring, a reactive primary alcohol, and heavily fluorinated functional groups (a trifluoromethyl group and a ring fluorine). The thermal stability of the carbon-fluorine (C-F) bonds fundamentally alters how this chemical must be handled, neutralized, and ultimately destroyed.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, spill response, and regulatory-compliant disposal of this compound.

Chemical Profile & Mechanistic Toxicology

To design an effective disposal and handling plan, we must first understand the physicochemical properties and the mechanistic toxicology of the compound [3].

Property / CharacteristicData / Description
Chemical Name [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
CAS Registry Number 1805070-48-7
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.11 g/mol
Key Structural Hazards Pyridine core (neurotoxic/hepatotoxic potential); Trifluoromethyl (CF₃) and Fluoro (F) groups (generates HF gas upon combustion).
Waste Classification Halogenated Organic Waste (Requires specialized thermal destruction).

Mechanistic Hazard Assessment: The primary disposal hazard of this compound lies in its fluorinated moieties. The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Under standard incineration conditions (~800°C), the molecule will not fully mineralize. Instead, it undergoes incomplete combustion, releasing highly toxic Hydrogen Fluoride (HF) gas , nitrogen oxides (NOx), and volatile fluorinated Products of Incomplete Combustion (PICs). Consequently, disposal protocols must align with stringent guidelines for heavily fluorinated organics.

Operational Safety & Handling Protocol

Every handling procedure must be a self-validating system to ensure containment and operator safety.

Step 1: Engineering Controls & Environmental Setup

  • Action: Conduct all manipulations inside a certified Class II Type B2 or Class I chemical fume hood.

  • Causality: The fume hood ensures that any aerosolized particulates or volatile solvent vapors used to dissolve the compound are drawn away from the operator's breathing zone.

  • Validation: Verify the fume hood monitor displays a face velocity between 80–100 feet per minute (fpm) before opening the chemical container.

Step 2: Personal Protective Equipment (PPE)

  • Action: Don a flame-resistant laboratory coat, chemical splash goggles, and double-layered nitrile gloves (minimum 8 mil thickness for the outer glove).

  • Causality: Nitrile provides excellent resistance to the compound itself, but double-gloving is required if the compound is dissolved in aggressive carrier solvents (e.g., DMF, DMSO) that can rapidly permeate single-layer gloves.

Step 3: Material Manipulation

  • Action: Use anti-static, non-sparking spatulas (e.g., PTFE-coated) for weighing the solid.

  • Validation: After weighing, wipe the exterior of the analytical balance with a solvent-dampened lint-free cloth (using ethanol or isopropanol) to ensure zero cross-contamination.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent environmental release and localized exposure.

Step 1: Evacuation and Assessment

  • Isolate the spill area. If the spill involves more than 50 grams or is dissolved in a highly volatile solvent, evacuate the immediate laboratory space and allow the HVAC system to clear the air for 15 minutes.

Step 2: Containment and Absorption

  • Action: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary spill-control pads.

  • Causality: Do not use combustible materials like sawdust. If the compound is mixed with oxidizing agents, combustible absorbents can act as fuel, increasing fire risk.

Step 3: Collection and Neutralization

  • Action: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer to a high-density polyethylene (HDPE) hazardous waste bucket with a secure lid.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate in water).

  • Validation: Swab the cleaned surface with pH indicator paper. A neutral pH (7.0) confirms that no acidic decomposition products (which may have formed if the compound was exposed to strong acids or high heat) remain on the benchtop.

Proper Disposal Procedures (Core Directive)

Because [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol contains significant fluorine content, it cannot be disposed of via standard solid waste or standard solvent waste streams. It must be managed in accordance with the[1], as the trifluoromethyl group dictates similar thermal destruction requirements.

Step 1: Waste Segregation

  • Action: Isolate the compound and any contaminated consumables (gloves, wipes, vials) into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing highly fluorinated compounds with non-halogenated waste streams dilutes the halogen content, potentially causing the waste to be mistakenly routed to a standard incinerator lacking the necessary HF-scrubbing capabilities.

Step 2: Packaging and Containment

  • Action: Store the waste in UN-approved, heavy-duty HDPE containers or PTFE-lined steel drums.

  • Validation: Ensure the primary container is sealed and visually inspect the cap for stress fractures. Secondary containment (a bin or tray) must be used to capture potential leaks.

Step 3: RCRA-Compliant Labeling

  • Action: Label the container clearly with the chemical name, CAS number, and the specific warning: "Contains Fluorinated Pyridine Derivatives – Generates HF upon combustion."

  • Causality: Accurate labeling ensures the downstream waste management facility routes the drum to the correct high-temperature kiln, maintaining compliance with [2] standards for hazardous constituents.

Step 4: High-Temperature Thermal Destruction (Incineration)

  • Action: Contract a licensed hazardous waste disposal facility equipped with a rotary kiln incinerator capable of sustaining temperatures >1100°C (2012°F) with a residence time of at least 2 seconds.

  • Causality: This extreme thermal environment is the only verified method to reliably break the recalcitrant C-F bonds in the trifluoromethyl group.

  • Post-Combustion Scrubbing: The incinerator must be equipped with an alkaline wet scrubber system (utilizing NaOH or Ca(OH)₂) to immediately neutralize the generated Hydrogen Fluoride (HF) gas into inert calcium fluoride (CaF₂) or sodium fluoride (NaF) salts, preventing toxic atmospheric emissions.

Process Visualization: Disposal Workflow

The following diagram maps the logical progression of the required disposal methodology, emphasizing the critical high-temperature and scrubbing phases required for fluorinated pyridines.

DisposalWorkflow Start Waste Generation: [6-Fluoro-5-(trifluoromethyl)... ...pyridin-2-yl]methanol Segregation Waste Segregation: Halogenated Organics Only Start->Segregation Collect in compatible container Packaging Packaging & Labeling: HDPE Drums / RCRA Compliant Segregation->Packaging Seal & Apply Hazard Labels Incineration High-Temp Incineration (> 1100°C / > 2s Residence) Packaging->Incineration Transport to licensed facility Scrubber Post-Combustion Alkaline Scrubber (HF Neutralization) Incineration->Scrubber Exhaust Gases (contains HF/NOx) Final Safe Environmental Discharge / Inert Ash Landfill Scrubber->Final Neutralized Effluent (CaF2/NaF)

Lifecycle and thermal destruction workflow for heavily fluorinated pyridine derivatives.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Federal Register / U.S. Environmental Protection Agency (EPA).[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS 1805070-48-7) Properties and Hazards. ChemSrc Chemical Database.[Link]

Personal protective equipment for handling [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol Audience: Researchers, Senior Scientists, and EHS Officers.

Executive Safety Summary

Compound: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS No: 131747-53-0 Physical State: Solid (Low-melting point solid or crystalline powder). Risk Profile: Irritant / Harmful / Fluorinated Decomposition Hazard.

This guide goes beyond basic compliance. It addresses the specific risks associated with fluorinated pyridine motifs . While the parent molecule poses standard organic irritant risks (H315, H319, H335), the presence of both a fluorine atom at the C6 position and a trifluoromethyl group at C5 introduces a critical latent hazard: Hydrogen Fluoride (HF) generation during thermal decomposition or combustion.

Hazard Identification & Risk Assessment

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Zero-tolerance for open-bench handling; strict hygiene zones required.
Skin Irritation H315 Causes skin irritation.[2][3]Double-gloving recommended; exposed skin must be covered.
Eye Irritation H319 Causes serious eye irritation.[2][3]Safety glasses are insufficient; chemical goggles are mandatory.
STOT - SE H335 May cause respiratory irritation.[1][3][4]All handling must occur within a certified fume hood.
Thermal Hazard N/A HF Generation CRITICAL: In the event of a fire, this compound releases toxic HF gas.[3][5] Firefighters must wear full PPE + SCBA.[3][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Selection is based on the permeation properties of fluorinated heterocycles.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant with indirect venting.Why: Pyridine derivatives are lachrymators and severe irritants. Safety glasses do not seal against dusts or vapors.
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Long cuff).Why: Fluorinated organics can permeate thin rubber. Double gloving provides a visual breach indicator and increased breakthrough time.
Respiratory Engineering Control First Primary: Fume Hood (Face velocity: 0.5 m/s).Secondary (Spill/Cleaning): Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.Why: The "Acid Gas" component is a precautionary measure against potential HF byproducts during degradation.
Body Synthetic Lab Coat Spec: Poly-cotton blend or Nomex (if flammables are present).Why: Buttoned to the neck. Sleeves must be tucked into gloves.

Operational Handling Procedures

Phase 1: Receipt & Storage
  • Verification: Upon receipt, verify the CAS (131747-53-0) and physical state.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon or Nitrogen). Pyridines can oxidize or absorb moisture, altering their stoichiometry.

  • Segregation: Store away from strong oxidizing agents and strong acids .[7] Segregate from alkali metals.

Phase 2: Weighing & Aliquoting
  • Location: Inside a Fume Hood. Never weigh this compound on an open bench.

  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizing bar if the powder "flies."

  • Technique:

    • Place the balance inside the hood or use a localized powder containment enclosure.

    • Tare the receiving vessel (flask/vial) before opening the chemical container.

    • Transfer using a disposable spatula.

    • Immediate Decon: Wipe the spatula and balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) immediately after use. Dispose of the wipe as solid hazardous waste.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is rare for this specific alcohol but possible with pyridines.

  • Inertion: Purge the reaction vessel with Nitrogen/Argon. Fluorinated pyridines are generally stable but can degrade under aggressive oxidative conditions.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This workflow enforces the "Closed Loop" safety concept.

G Receipt Receipt & Verification (Check CAS 131747-53-0) Storage Storage (2-8°C, Inert Gas, Segregated) Receipt->Storage Log in Inventory Weighing Weighing (Fume Hood ONLY, Anti-static) Storage->Weighing Transport in Secondary Container Reaction Reaction Setup (Closed Vessel, N2 Purge) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Consumables Reaction->Waste Quench & Segregate

Caption: Operational lifecycle ensuring containment from storage to disposal.

Diagram 2: Emergency Response Logic

Decision tree for spills or exposure.

G Incident Incident Detected Type Identify Type Incident->Type Spill Solid/Liquid Spill Type->Spill Fire Fire / Thermal Decomposition Type->Fire Exposure Personnel Exposure Type->Exposure ActionSpill 1. Evacuate Hood Area 2. Don Double Gloves + N95 3. Absorb/Sweep (Avoid Dust) 4. Place in Haz Waste Spill->ActionSpill ActionFire 1. Evacuate Lab 2. Pull Alarm 3. WARNING: HF RISK 4. Do NOT fight alone Fire->ActionFire ActionSkin 1. Wash with Soap/Water (15 min) 2. Remove Contaminated Clothing 3. Seek Medical Aid Exposure->ActionSkin Skin ActionEye 1. Flush Eyes (15 min) 2. Hold Eyelids Open 3. Emergency Room Immediately Exposure->ActionEye Eyes

Caption: Emergency protocols prioritizing personnel safety and HF awareness.

Waste Disposal & Decontamination

Protocol:

  • Classification: This compound must be classified as Halogenated Organic Waste . Do not mix with general non-halogenated solvents (like acetone/hexane) if your facility separates them, as incineration protocols differ.

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Labeling: Clearly label as "Contains Fluorinated Pyridines."

  • Destruction Method: High-temperature incineration equipped with acid gas scrubbers . This is mandatory to capture the HF generated during combustion.

Decontamination of Glassware:

  • Rinse glassware with a suitable solvent (e.g., Acetone or DCM) inside the fume hood.

  • Collect the first 2-3 rinses into the Halogenated Waste container.

  • Wash glassware with detergent and water as normal after the solvent rinse.

References

  • Sigma-Aldrich. (n.d.). (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol Safety Data Sheet. Retrieved from (Note: Used as surrogate for specific hazard codes H315, H319, H335 common to this class).

  • Fisher Scientific. (2025). 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from .

  • Frontier Specialty Chemicals. (n.d.). [6-(Trifluoromethyl)pyridin-2-yl]methanol Product Page. Retrieved from .

  • PubChem. (n.d.). Compound Summary: Fluorinated Pyridines. National Library of Medicine. Retrieved from .

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.